Product packaging for Lomofungin(Cat. No.:CAS No. 26786-84-5)

Lomofungin

Cat. No.: B608627
CAS No.: 26786-84-5
M. Wt: 314.25 g/mol
InChI Key: YDXARWIJAYOANV-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lomofungin is an olive-yellow, crystalline antibiotic isolated from the culture broth of Streptomyces lomondensis . It exhibits broad-spectrum antimicrobial activity in vitro, effectively inhibiting the growth of pathogenic fungi, yeasts, and Gram-positive and Gram-negative bacteria . The primary and most well-characterized mechanism of action of this compound is the potent inhibition of DNA-dependent RNA polymerases . It acts by directly interacting with the RNA polymerase enzyme to halt RNA chain elongation promptly, without affecting the DNA template or substrates and without exhibiting general protein reactivity . Early studies on whole cells of Saccharomyces cerevisiae demonstrated that this compound inhibits RNA synthesis at lower concentrations and earlier than DNA synthesis, confirming that RNA synthesis is its primary site of action . This makes this compound a valuable tool in microbiological and biochemical research for selectively disrupting the transcription process in both bacterial and yeast systems, thereby facilitating the study of RNA synthesis and gene regulation. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O6 B608627 Lomofungin CAS No. 26786-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26786-84-5

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate

InChI

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5-

InChI Key

YDXARWIJAYOANV-ALCCZGGFSA-N

Isomeric SMILES

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1

Canonical SMILES

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lomofungin;  NSC 106995;  NSC-106995;  NSC106995;  U-24,792;  U 24,792;  U24,792;  U 24792;  U-24792;  U24792; 

Origin of Product

United States

Foundational & Exploratory

The Origin and Discovery of Lomofungin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lomofungin is a phenazine antibiotic first isolated from the bacterium Streptomyces lomondensis. This technical guide provides a comprehensive overview of its discovery, the producing organism, its biosynthesis, and key physicochemical and biological properties. Detailed experimental protocols for its fermentation and isolation, along with spectral data for its characterization, are presented. Furthermore, this guide summarizes its antimicrobial activity and elucidates its mechanism of action as an inhibitor of RNA polymerase.

Introduction

This compound is an olive-yellow, crystalline compound that exhibits broad-spectrum antimicrobial activity against a variety of fungi, yeasts, and both Gram-positive and Gram-negative bacteria.[1][2] First reported in 1969, it belongs to the phenazine class of heterocyclic antibiotics, which are known for their diverse biological activities.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the origin, discovery, and fundamental characteristics of this compound.

Discovery and Producing Organism

Initial Discovery

This compound was first identified as a new antimicrobial agent produced by a previously undescribed species of Streptomyces.[4][5] The producing organism was isolated from a soil sample and was subsequently named Streptomyces lomondensis.[1][4]

The Producing Organism: Streptomyces lomondensis

Streptomyces lomondensis is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[1][4]

Table 1: Taxonomic Classification of Streptomyces lomondensis

Taxonomic RankClassification
DomainBacteria
PhylumActinomycetota
ClassActinomycetes
OrderKitasatosporales
FamilyStreptomycetaceae
GenusStreptomyces
SpeciesS. lomondensis

The type strain of Streptomyces lomondensis is designated as ATCC 25299 and NRRL 3252.[4] Morphologically, S. lomondensis exhibits the characteristic filamentous growth of streptomycetes, forming a substrate and aerial mycelium.[4] A strain designated S015, which also produces this compound, was isolated from rhizosphere soil in Shanghai, China.[6][7]

Physicochemical Properties and Structural Elucidation

This compound is an acidic compound that presents as olive-yellow crystals.[2] Its chemical structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O₆
Molecular Weight290.23 g/mol
AppearanceOlive-yellow crystals
SolubilitySoluble in polar organic solvents
Spectral Data for Structural Characterization

Experimental Protocols

Fermentation of Streptomyces lomondensis for this compound Production

A detailed, standardized protocol for the large-scale production of this compound is not publicly available. However, based on typical fermentation procedures for Streptomyces, a general method can be outlined.[3]

Materials:

  • Streptomyces lomondensis culture (e.g., ATCC 25299)

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

  • Shaker incubator

  • Fermenter

Protocol:

  • Inoculum Preparation: Aseptically transfer a loopful of S. lomondensis from a slant into a flask containing seed medium. Incubate at 28-30°C for 48-72 hours with shaking (200-250 rpm) to generate a seed culture.

  • Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary.

  • Monitoring Production: Periodically sample the fermentation broth and analyze for this compound production using techniques such as HPLC.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth.[8]

Materials:

  • Fermentation broth containing this compound

  • Organic solvent (e.g., ethyl acetate, butanol)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol gradients)

  • Crystallization solvent (e.g., acetone-water mixture)

Protocol:

  • Extraction: Acidify the fermentation broth to approximately pH 3-4. Extract the this compound into an immiscible organic solvent like ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as chloroform-methanol, to separate this compound from other metabolites.

  • Crystallization: Collect the fractions containing pure this compound, concentrate them, and crystallize the compound from a suitable solvent system like acetone-water to obtain the final product.

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various microorganisms.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismTypeMIC (µg/mL)
Saccharomyces cerevisiaeYeast5 - 10
Candida albicansYeast>100
Aspergillus nigerFungus10
Penicillium notatumFungus1.6
Bacillus subtilisGram-positive bacterium1.6
Staphylococcus aureusGram-positive bacterium3.1
Escherichia coliGram-negative bacterium25
Pseudomonas aeruginosaGram-negative bacterium>100

Note: These values are compiled from various sources and may vary depending on the specific strain and testing conditions.

Mechanism of Action: Inhibition of RNA Synthesis

The primary mode of action of this compound is the inhibition of RNA synthesis.[9] It has been shown to be a potent inhibitor of purified Escherichia coli DNA-dependent RNA polymerase.[1][10]

The inhibitory effect of this compound is not due to a direct interaction with the DNA template or substrates but rather a direct interaction with the RNA polymerase enzyme itself, which promptly halts chain elongation.[1][10] Further studies have revealed that this compound acts as a chelating agent for divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺).[11] These cations are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these ions, this compound effectively inactivates the enzyme, leading to the cessation of RNA synthesis.[11]

RNA_Polymerase_Inhibition cluster_0 Normal RNA Synthesis cluster_1 Inhibition by this compound RNAP RNA Polymerase RNA RNA Transcript RNAP->RNA Synthesizes DNA DNA Template DNA->RNAP Binds NTPs NTPs NTPs->RNAP Substrates Cations Mg²⁺/Mn²⁺ Cations->RNAP Cofactor Inactive_RNAP Inactive RNA Polymerase This compound This compound This compound->Cations Chelates This compound->Inactive_RNAP Inactivates No_RNA No RNA Synthesis Inactive_RNAP->No_RNA Chelated_Cations Chelated Cations

Caption: Inhibition of RNA polymerase by this compound.

Biosynthesis of this compound

The biosynthesis of this compound in S. lomondensis proceeds through the phenazine biosynthetic pathway, which originates from the shikimic acid pathway.[6] The core phenazine structure is synthesized from chorismic acid.[6] The this compound biosynthetic gene cluster (BGC) has been identified in S. lomondensis S015.[6] This cluster contains the core phenazine biosynthesis genes (lphzGFEDCB) and a number of genes encoding tailoring enzymes responsible for the specific modifications of the phenazine scaffold to yield this compound.[6]

A key enzyme in the later steps of this compound biosynthesis is a flavin-dependent monooxygenase, encoded by the gene lomo10.[6] This enzyme is responsible for the hydroxylation of a precursor molecule at the C-7 position to form this compound.[6] Inactivation of lomo10 results in the accumulation of the precursor, 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, and the absence of this compound production.[6]

Lomofungin_Biosynthesis Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid PDC Phenazine-1,6-dicarboxylic acid (PDC) Chorismic_Acid->PDC Phz enzymes Precursor 1-carbomethoxy-6-formyl- 4,9-dihydroxy-phenazine PDC->Precursor Tailoring enzymes This compound This compound Precursor->this compound Lomo10 Lphz_enzymes lphzGFEDCB enzymes Tailoring_enzymes Other tailoring enzymes Lomo10 Lomo10 (monooxygenase)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound, a phenazine antibiotic from Streptomyces lomondensis, represents a molecule of significant interest due to its broad-spectrum antimicrobial activity. Its discovery and the subsequent elucidation of its structure and mode of action as an RNA polymerase inhibitor have provided valuable insights into microbial secondary metabolism and potential avenues for drug development. The identification of its biosynthetic gene cluster opens up possibilities for synthetic biology approaches to produce novel phenazine derivatives with potentially improved therapeutic properties. This technical guide provides a foundational resource for further research and development of this compound and related compounds.

References

A Technical Guide to the Production of Lomofungin by Streptomyces lomondensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of the phenazine antibiotic Lomofungin by Streptomyces lomondensis. It covers the genetic basis of production, detailed experimental protocols, and the regulatory networks that govern its synthesis. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, microbial genetics, and drug development.

Introduction to this compound

This compound is a broad-spectrum antibiotic produced by the soil bacterium Streptomyces lomondensis. First reported in 1969, it exhibits activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. Its mode of action involves the inhibition of nucleic acid and protein synthesis. The chemical formula for this compound is C₁₅H₁₀N₂O₆, and its IUPAC name is methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. Despite its potent antimicrobial properties, the therapeutic application of this compound has been hampered by low production titers in its native host. Recent advances in genomics and synthetic biology have renewed interest in understanding and engineering its biosynthetic pathway to improve yields and generate novel analogs.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the shikimic acid pathway, a common route for the production of aromatic compounds in bacteria. The core phenazine structure is assembled from chorismic acid. In Streptomyces lomondensis S015, a dedicated gene cluster spanning approximately 23 open reading frames (ORFs) orchestrates the entire biosynthetic process.

The proposed pathway begins with the synthesis of the key intermediate, phenazine-1,6-dicarboxylic acid (PDC), by a set of core phenazine biosynthesis enzymes. This is followed by a series of tailoring reactions, including oxidation, methylation, and hydroxylation, to yield the final this compound molecule. A critical final step is the hydroxylation at the C-7 position, catalyzed by the flavin-dependent monooxygenase, Lomo10.

Lomofungin_Biosynthesis Shikimic_Acid Shikimic Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid lphz_cluster lphzGFEDCB Chorismic_Acid->lphz_cluster PDC Phenazine-1,6-dicarboxylic acid (PDC) lomo_tailoring Lomo tailoring enzymes PDC->lomo_tailoring Intermediate 1-carbomethoxy-6-formyl- 4,9-dihydroxy-phenazine lomo10 Lomo10 (Monooxygenase) Intermediate->lomo10 This compound This compound lphz_cluster->PDC lomo_tailoring->Intermediate lomo10->this compound

Proposed biosynthetic pathway of this compound.

The this compound Biosynthesis Gene Cluster

Whole-genome sequencing of Streptomyces lomondensis S015 has identified a contiguous gene cluster responsible for this compound biosynthesis. This cluster contains genes for the core phenazine synthesis, tailoring enzymes, regulators, and transport proteins. The functions of some of these genes have been experimentally verified or predicted based on homology.

Gene(s)Putative FunctionNotes
Core Biosynthesis
lphzGFEDCBSynthesis of phenazine-1,6-dicarboxylic acid (PDC)Homologous to the phz gene cluster in other phenazine-producing bacteria.
Tailoring Enzymes
lomo9Acyl-CoA dehydrogenase family proteinPotentially involved in side-chain modifications.
lomo10Flavin-dependent monooxygenaseCatalyzes the final hydroxylation at the C-7 position to form this compound.
lomo11MethyltransferaseLikely involved in the methylation steps of the pathway.
lomo14NAD(P)H-dependent oxidoreductaseGene deletion studies have shown this gene to be nonessential for this compound biosynthesis.
Regulation
lomo12, lomo17Transcriptional regulators (AsnC family)May be involved in the pathway-specific regulation of the gene cluster.
Transport
lomo19, lomo20ABC transporter componentsPotentially involved in the export of this compound or its intermediates.
Other
lomo1-8Shikimate pathway enzymesProvide the precursors for the phenazine core structure.

Quantitative Data on this compound Production

Efforts to improve this compound production have focused on both fermentation optimization and genetic engineering. While absolute production titers are often low in wild-type strains, genetic modifications have shown promise in enhancing yields.

Strain/ConditionFold Change in this compound ProductionReference
Overexpression of afsR global regulatory gene2.5-fold increase

Note: Specific quantitative data on this compound yield (e.g., in mg/L) is not consistently reported in the available literature.

Experimental Protocols

Cultivation of Streptomyces lomondensis for this compound Production

This protocol is adapted from the original discovery and subsequent fermentation studies.

Seed Culture Medium:

  • Glucose monohydrate: 25 g/L

  • Pharmamedia (cottonseed flour): 25 g/L

  • pH: 7.2 (adjust before sterilization)

Fermentation Medium:

  • Glucose monohydrate: 20 g/L

  • Cottonseed meal: 20 g/L

  • Dextrin: 20 g/L

  • (NH₄)₂SO₄: 1 g/L

  • CaCO₃: 4 g/L

  • Tap water to 1 L

  • pH: 7.2 (adjust before sterilization)

Protocol:

  • Inoculate the seed culture medium with spores or a mycelial suspension of S. lomondensis.

  • Incubate at 28°C for 72 hours with shaking (250 rpm).

  • Inoculate the fermentation medium with 5% (v/v) of the seed culture.

  • Incubate the fermentation culture at 28°C for 7-10 days with shaking (250 rpm).

  • Monitor this compound production periodically by HPLC analysis of the culture broth extract.

HPLC Analysis of this compound

This protocol is based on published methods for the analysis of phenazine compounds.

Sample Preparation:

  • Centrifuge the fermentation broth to separate the mycelium and supernatant.

  • Extract the supernatant and/or the mycelium with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate extract to dryness under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used for phenazine separation. A typical starting point is a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of 254 nm or 365 nm.

  • Retention Time: Under specific, non-disclosed conditions, this compound has been reported to have a retention time of approximately 17.3 minutes.

Gene Knockout in Streptomyces lomondensis via Intergeneric Conjugation

This protocol outlines a general workflow for creating gene deletions in Streptomyces using an E. coli donor strain.

Gene_Knockout_Workflow construct_vector Construct knockout vector in E. coli (e.g., pKC1139 derivative with flanking homology arms) transform_donor Transform vector into E. coli donor strain (e.g., ET12567/pUZ8002) construct_vector->transform_donor conjugation Intergeneric conjugation between E. coli donor and S. lomondensis recipient transform_donor->conjugation selection1 Select for exconjugants (single crossover) conjugation->selection1 selection2 Screen for double crossover events (loss of vector backbone) selection1->selection2 verification Verify gene knockout by PCR and/or Southern blotting selection2->verification

Workflow for gene knockout in S. lomondensis.

Protocol Outline:

  • Construct the Knockout Vector: Clone the upstream and downstream flanking regions of the target gene into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) containing a selectable marker (e.g., apramycin resistance).

  • Transform Donor E. coli: Introduce the knockout vector into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.

  • Conjugation: Mix the E. coli donor cells with S. lomondensis spores or mycelia on a suitable agar medium (e.g., MS agar) and incubate to allow for plasmid transfer.

  • Selection of Single Crossovers: Overlay the conjugation plate with an antibiotic to select for S. lomondensis exconjugants that have integrated the vector into their chromosome via a single homologous recombination event.

  • Selection of Double Crossovers: Subculture the single crossover mutants on a non-selective medium and then screen for colonies that have lost the vector backbone through a second recombination event, resulting in the deletion of the target gene. This is often done by replica plating to identify colonies that have lost the vector's resistance marker.

  • Verification: Confirm the gene deletion in the putative double crossover mutants by PCR analysis using primers flanking the deleted region and/or by Southern blot analysis.

Regulatory Network of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly controlled by a complex hierarchy of regulatory proteins. While the complete regulatory network for this compound is not fully elucidated, several key players have been identified.

  • afsR: A global regulatory gene that, when overexpressed, leads to a significant increase in this compound production. AfsR is a well-known pleiotropic regulator in Streptomyces, influencing the production of multiple antibiotics.

  • cutR/cutS: A two-component system that has been shown to negatively regulate the biosynthesis of other polyketide antibiotics in Streptomyces. It is proposed to also play a repressive role in this compound production.

Lomofungin_Regulation AfsR AfsR Lomo_cluster This compound gene cluster AfsR->Lomo_cluster + CutRS CutR/CutS CutRS->Lomo_cluster - This compound This compound Lomo_cluster->this compound

Known regulatory inputs on the this compound gene cluster.

Conclusion and Future Perspectives

Streptomyces lomondensis remains a valuable source for the production of the potent antibiotic this compound. This guide has synthesized the current understanding of its biosynthesis, from the genetic blueprint to practical experimental protocols. While significant progress has been made in identifying the biosynthetic gene cluster and key enzymes, further research is needed to fully elucidate the function of all tailoring enzymes and the intricate regulatory networks. The application of modern synthetic biology tools, including CRISPR-Cas9-based genome editing and heterologous expression in optimized host strains, holds great promise for overcoming the challenge of low production titers and for the rational design of novel phenazine derivatives with improved therapeutic properties. The detailed methodologies and data presented herein provide a solid foundation for these future endeavors.

Lomofungin: A Deep Dive into its Chemical Architecture and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a potent antibiotic produced by Streptomyces lomondensis, stands as a molecule of significant interest in the scientific community due to its broad-spectrum antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It delves into its mechanism of action as a potent inhibitor of DNA-dependent RNA polymerase, explores its biosynthetic pathway, and presents its antimicrobial and cytotoxic profiles. This document is intended to be a valuable resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.

Chemical Structure and Physicochemical Properties

This compound is a phenazine derivative with the systematic IUPAC name methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. Its chemical structure is characterized by a tricyclic phenazine core, substituted with hydroxyl, formyl, and methyl carboxylate groups, which contribute to its unique biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₁₀N₂O₆[1][2]
Molecular Weight 314.25 g/mol [1][2]
CAS Number 26786-84-5[1]
Appearance Olive-yellow crystalline compound[3][4]
Melting Point >320 °C[5]
Density 1.663 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in dimethyl sulfoxide (DMSO).[1][1]
Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks corresponding to its aromatic protons and methyl ester group.

Table 2: ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
11.05s1HPhenolic OH[6]
8.13d, J = 7.7 Hz1HAromatic CH[6]
7.24d, J = 7.9 Hz1HAromatic CH[6]
6.80s1HAromatic CH[6]
3.92s3H-OCH₃[6]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activity, inhibiting the growth of various fungi, yeasts, and bacteria.[3][4] Its primary mechanism of action is the potent inhibition of DNA-dependent RNA polymerase.[7]

Inhibition of RNA Polymerase

This compound directly interacts with the RNA polymerase enzyme, preventing the synthesis of RNA.[7] This inhibition is not due to interaction with the DNA template or the nucleotide substrates.[7] The elongation of the RNA chain is promptly halted upon exposure to the antibiotic.[7] This inhibitory effect has been demonstrated against RNA polymerases from both prokaryotic (Escherichia coli) and eukaryotic (Saccharomyces) organisms.[7]

Antimicrobial Activity

This compound is effective against a range of pathogenic fungi and bacteria. While comprehensive MIC data is dispersed across literature, its activity against key pathogens is established.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismMIC (µg/mL)Reference
Candida albicans1.56 - 6.25[8]
Staphylococcus aureus0.78 - 3.12[8]
Escherichia coli6.25 - 25[8]
Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines, suggesting its potential as an anticancer agent.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated, originating from the shikimate pathway. The core phenazine scaffold is synthesized from chorismic acid. A dedicated gene cluster, termed the 'lphz' cluster, is responsible for the biosynthesis of the phenazine core. Subsequent modifications, including hydroxylation, formylation, and methylation, are carried out by specific enzymes encoded within or near this cluster to yield the final this compound molecule.

Lomofungin_Biosynthesis Shikimate Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate->Chorismic_Acid Phenazine_Core Phenazine Core Synthesis (lphz gene cluster) Chorismic_Acid->Phenazine_Core Hydroxylation Hydroxylation Phenazine_Core->Hydroxylation Formylation Formylation Hydroxylation->Formylation Methylation Methylation Formylation->Methylation This compound This compound Methylation->this compound RNA_Polymerase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl₂, DTT, DNA, NTPs including [³H]UTP) Enzyme Add RNA Polymerase Reaction_Mix->Enzyme Inhibitor Add this compound (or solvent control) Enzyme->Inhibitor Incubation Incubate at 37°C Inhibitor->Incubation Termination Stop reaction with cold TCA Incubation->Termination Precipitation Precipitate RNA on ice Termination->Precipitation Filtration Filter and collect precipitate Precipitation->Filtration Washing Wash filters Filtration->Washing Quantification Measure radioactivity Washing->Quantification MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_1 Incubate (e.g., 24-72h) Treat_Cells->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add solubilization solution Incubate_2->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate cell viability and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Lomofungin's Mechanism of Action on RNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin is a microbial phenazine derivative that exhibits broad-spectrum antimicrobial activity against fungi, yeasts, and bacteria. Its primary mode of action is the potent inhibition of DNA-dependent RNA polymerase, the central enzyme in gene transcription. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's inhibitory effect on RNA polymerase. It consolidates the current understanding of its direct interaction with the enzyme, its role as a chelating agent for essential divalent metal ions, and its impact on the transcription process. This document also outlines detailed experimental protocols for studying such inhibitors and presents the available data in a structured format to aid researchers and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its inhibitory effect on RNA polymerase through a dual mechanism: direct interaction with the enzyme and chelation of essential divalent cations.

  • Direct Interaction with RNA Polymerase: Early studies have demonstrated that this compound directly targets the RNA polymerase enzyme rather than the DNA template or nucleotide substrates.[1][2] This interaction is prompt and leads to a rapid cessation of RNA chain elongation.[1][2] The specific binding site of this compound on the RNA polymerase has not yet been elucidated through structural biology techniques.

  • Chelation of Divalent Cations: A significant aspect of this compound's inhibitory action is its function as a chelating agent for bivalent cations, particularly Mn²⁺ and Mg²⁺.[3] These metal ions are crucial cofactors for the catalytic activity of RNA polymerase.[4] The enzyme's active site contains two conserved divalent cation binding sites that play critical roles in the nucleotide addition cycle.[5] The 'A site' metal ion is involved in lowering the pKa of the 3'-OH of the growing RNA chain to facilitate nucleophilic attack, while the 'B site' metal ion coordinates the incoming nucleotide triphosphate.[5] By sequestering these essential cations, this compound effectively inactivates the enzyme.[3] Evidence suggests that this chelation can inhibit the polymerase activity even without direct physical contact between the inhibitor and the enzyme-DNA complex.[3]

The following diagram illustrates the proposed inhibitory pathway of this compound on RNA polymerase.

Lomofungin_Mechanism Proposed Mechanism of this compound Action on RNA Polymerase cluster_transcription Normal Transcription Cycle cluster_inhibition Inhibition by this compound RNAP RNA Polymerase RNA Nascent RNA RNAP->RNA Elongation Inactive_RNAP Inactive RNA Polymerase RNAP->Inactive_RNAP Inhibition of Elongation DNA DNA Template DNA->RNAP Binding NTPs Nucleotide Triphosphates NTPs->RNAP Substrate Cations Mg²⁺ / Mn²⁺ Cations->RNAP Cofactor Chelated_Cations Chelated Cations (this compound-Mg²⁺/Mn²⁺) This compound This compound This compound->RNAP Direct Binding This compound->Cations Chelation

Caption: Proposed mechanism of this compound action on RNA Polymerase.

Quantitative Data on this compound's Inhibitory Activity

The majority of the research on this compound's mechanism of action was conducted in the 1970s, and as such, there is a notable absence of modern quantitative biochemical data such as IC₅₀, Kᵢ, or Kₐ values in the available literature. The inhibitory effects have been described qualitatively.

Parameter Organism/Enzyme Observed Effect Citation
Inhibition of RNA Synthesis Saccharomyces protoplastsWith 40 µg/ml of this compound, RNA synthesis was almost completely halted after 10 minutes of incubation.[6]
Target Specificity Purified E. coli DNA-dependent RNA polymerasePotent inhibitor; prevents RNA synthesis by direct interaction with the polymerase.[1]
Effect on Transcription Stage Purified E. coli DNA-dependent RNA polymerasePromptly halts RNA chain elongation.[1][2]
Differential Inhibition Saccharomyces cerevisiaeInhibited synthesis of ribosomal RNA and polydisperse RNA more effectively than low-molecular-weight RNA (4S and 5S).[7]
Inhibition of DNA Synthesis Saccharomyces cerevisiaePotent inhibitor of DNA synthesis; under certain conditions, inhibition of DNA synthesis preceded inhibition of RNA synthesis.[7]

Experimental Protocols

In Vitro Transcription Assay

This assay measures the synthesis of RNA from a DNA template in the presence of purified RNA polymerase and varying concentrations of the inhibitor.

Materials:

  • Purified RNA Polymerase (e.g., E. coli or Saccharomyces cerevisiae)

  • Linear DNA template containing a promoter recognized by the polymerase

  • Ribonucleotide Triphosphates (ATP, GTP, CTP, UTP)

  • α-³²P-UTP (for radiolabeling)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • RNase inhibitor

  • Stop Solution (e.g., formamide loading dye)

  • Polyacrylamide gel (denaturing) and electrophoresis apparatus

  • Phosphor imager

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing transcription buffer, DTT, RNase inhibitor, and the DNA template.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).

  • Enzyme Addition: Add purified RNA polymerase to each reaction and incubate for a short period (e.g., 10 minutes at 37°C) to allow for open complex formation.

  • Initiation of Transcription: Start the transcription reaction by adding a mixture of all four rNTPs, including α-³²P-UTP.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reactions by adding the stop solution.

  • Analysis: Denature the samples by heating and separate the RNA products by denaturing polyacrylamide gel electrophoresis.

  • Visualization and Quantification: Visualize the radiolabeled RNA transcripts using a phosphor imager and quantify the band intensities to determine the extent of inhibition at each this compound concentration.

The following diagram outlines a typical workflow for this experiment.

Experimental_Workflow Experimental Workflow for In Vitro Transcription Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - Transcription Buffer - DNA Template - RNase Inhibitor C Add this compound to Reaction Mix A->C B Prepare this compound Dilutions B->C D Add RNA Polymerase (Incubate for Open Complex Formation) C->D E Add NTPs (with α-³²P-UTP) to Initiate Transcription D->E F Incubate at 37°C E->F G Add Stop Solution F->G H Denaturing PAGE G->H I Phosphor Imaging H->I J Quantify Band Intensity (Determine Inhibition) I->J

Caption: A typical workflow for an in vitro transcription assay.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial and eukaryotic RNA polymerases, acting through a dual mechanism of direct enzyme interaction and chelation of essential divalent metal cations. This leads to a rapid halt in RNA chain elongation. While the fundamental mechanism was elucidated in early studies, there is a significant gap in our understanding regarding the precise binding site, the kinetics of inhibition, and the structural basis of its interaction with RNA polymerase.

Future research efforts should be directed towards:

  • Quantitative Biochemical Analysis: Determining the IC₅₀, Kᵢ, and Kₐ values of this compound for various RNA polymerases to quantify its potency and binding affinity.

  • Structural Biology Studies: Co-crystallization of this compound with RNA polymerase or cryo-electron microscopy studies to identify the specific binding pocket and understand the conformational changes induced by the inhibitor.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key chemical moieties responsible for its inhibitory activity, which could guide the development of novel and more potent RNA polymerase inhibitors.

A renewed investigation into the mechanism of action of this compound using modern techniques could provide valuable insights for the development of new antimicrobial agents targeting the essential process of transcription.

References

An In-Depth Technical Guide to the Primary Cellular Targets of Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin is a natural antimicrobial agent produced by Streptomyces lomondensis that exhibits broad activity against fungi, yeasts, and bacteria.[1] Extensive research has identified its primary cellular function as a potent inhibitor of nucleic acid synthesis. The principal molecular target of this compound is DNA-dependent RNA polymerase, the essential enzyme responsible for transcription.[2][3] Its mechanism of action is multifaceted, involving both direct interaction with the polymerase enzyme and the chelation of essential divalent metal cations required for catalytic activity. This inhibition rapidly halts the synthesis of ribosomal and messenger RNA, which in turn leads to the secondary inhibition of DNA and protein synthesis, ultimately arresting cell growth.[4][5][6] This document provides a comprehensive overview of the cellular targets of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its molecular interactions and effects.

Primary Cellular Target: DNA-Dependent RNA Polymerase

Crucially, experiments with isolated enzymes confirmed that this compound is a direct inhibitor of purified DNA-dependent RNA polymerase from both Escherichia coli and Saccharomyces.[2][3] It effectively halts the chain elongation step of transcription.[2] In contrast, the antibiotic has no effect on in vitro protein synthesis systems, reinforcing that RNA polymerase is its direct and primary target.[5]

Molecular Mechanism of Action

This compound's inhibitory effect on RNA polymerase is attributed to two distinct but potentially synergistic mechanisms.

Direct Interaction with RNA Polymerase

Studies have shown that this compound directly interacts with the RNA polymerase enzyme.[2] This interaction is not with the DNA template or the nucleotide substrates but with the polymerase itself, leading to a prompt cessation of RNA chain elongation.[2] The antibiotic's inhibitory action is not prevented by the presence of other proteins like bovine serum albumin, indicating a specific interaction with the polymerase rather than general, non-specific protein binding.[2]

Chelation of Divalent Cations

Further investigation revealed that this compound acts as a chelating agent for bivalent cations, particularly Mn²⁺ and Mg²⁺.[9][10] These cations are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these ions, this compound can inhibit polymerase activity even without direct physical contact with the enzyme.[10] This mechanism helps explain the potent and rapid inhibition of transcription observed in cellular assays. It is proposed that this compound is more likely to inhibit the enzyme by removing the loosely associated Mn²⁺ and Mg²⁺ ions before it would chelate the more tightly bound Zn²⁺ within the enzyme's structure.[10]

cluster_0 This compound's Dual Inhibition Mechanism cluster_1 RNA Polymerase Complex This compound This compound inhibition1 Direct Binding & Inhibition This compound->inhibition1 inhibition2 Chelation & Removal This compound->inhibition2 rnap RNA Polymerase (Enzyme) cations Divalent Cations (Mg²⁺, Mn²⁺) rnap->cations requires dna DNA Template dna->rnap binds to inhibition1->rnap Blocks Elongation inhibition2->cations Sequesters

Caption: Dual mechanism of RNA polymerase inhibition by this compound.

Effects on Cellular Macromolecular Synthesis

The primary inhibition of transcription by this compound precipitates a cascade of effects on other essential cellular processes.

Inhibition of RNA Synthesis

This compound severely inhibits the biosynthesis of high-molecular-weight RNA species, including ribosomal precursor RNAs (rRNA) and messenger RNAs (mRNA).[5] The formation of small-molecular-weight RNAs, such as 4S (tRNA) and 5S RNA, is only slightly affected at similar concentrations.[5][6] This differential effect may be related to the specific RNA polymerases responsible for their synthesis or the differing requirements for divalent cations.

Inhibition of DNA Synthesis

This compound is also a potent inhibitor of DNA synthesis.[6] In some experimental conditions, the inhibition of DNA synthesis can even precede the inhibition of RNA synthesis.[6] This suggests two possibilities: 1) that ongoing RNA synthesis (e.g., of RNA primers) is a prerequisite for DNA replication in yeast, making DNA synthesis inhibition a very rapid downstream effect, or 2) that this compound has a secondary mode of action that directly interferes with a component of the DNA replication machinery.[6]

Downstream Effects on Protein Synthesis

As a direct consequence of mRNA synthesis inhibition, the cellular pool of templates for translation is depleted. This leads to a subsequent halt in protein synthesis. However, this effect is delayed compared to the rapid inhibition of transcription, as translation can continue using pre-existing, relatively long-lived mRNA molecules.[5][8] For example, the induced synthesis of enzymes like α-glucosidase is almost completely prevented by this compound, but the synthesis of enzymes from existing transcripts continues for 30-40 minutes after treatment.[5]

cluster_targets Cellular Processes This compound This compound rna_pol DNA-Dependent RNA Polymerase This compound->rna_pol Primary Target (Direct Inhibition) dna_synth DNA Synthesis Apparatus This compound->dna_synth Secondary Effect (Inhibition) rna_synthesis RNA Synthesis (mRNA, rRNA) rna_pol->rna_synthesis leads to cell_growth Cell Growth & Proliferation dna_synth->cell_growth required for protein_synthesis Protein Synthesis rna_synthesis->protein_synthesis required for protein_synthesis->cell_growth required for cluster_0 Step 1: Cellular Assays cluster_1 Step 2: Analysis & Hypothesis cluster_2 Step 3: In Vitro Target Validation start Start: Novel Antimicrobial Compound macro_assay Macromolecular Synthesis Assay (In Vivo radiolabeling of DNA, RNA, Protein) start->macro_assay mic Determine Minimum Inhibitory Concentration (MIC) start->mic analyze Analyze Results: Which process is inhibited first and at the lowest concentration? macro_assay->analyze mic->macro_assay informs concentrations purify Purify Target Enzyme (e.g., RNA Polymerase) analyze->purify Hypothesis: RNA Synthesis is the target cell_free Cell-Free (In Vitro) Assays on Hypothesized Target end Conclusion: Primary Cellular Target Identified cell_free->end Confirms direct inhibition purify->cell_free

References

Lomofungin: A Technical Guide to its Antimicrobial and Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of Lomofungin, a phenazine antibiotic produced by the bacterium Streptomyces lomondensis.[1][2][3] This document collates available data on its spectrum of activity, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Antimicrobial and Antifungal Spectrum

This compound exhibits a broad spectrum of activity, inhibiting the growth of various pathogenic fungi, yeasts, and both Gram-positive and Gram-negative bacteria.[1][2][3] The minimum inhibitory concentration (MIC) values, as determined by an agar dilution method, are summarized in the tables below.

Antibacterial Activity of this compound
BacteriumStrainMIC (µg/mL)
Gram-Positive
Bacillus subtilisATCC 66331.9
Staphylococcus aureusUC 766.2
Streptococcus haemolyticusUC 15212.5
Streptococcus pyogenesC 20312.5
Diplococcus pneumoniaeUC 4125
Streptococcus faecalisUC 693>100
Gram-Negative
Escherichia coliUC 5150
Klebsiella pneumoniaeUC 5850
Proteus vulgarisUC 9350
Salmonella schottmuelleriUC 12750
Pseudomonas aeruginosaUC 95>100
Salmonella gallinarumUC 22325
Salmonella pullorumUC 22425

Data sourced from Johnson & Dietz, 1969.

Antifungal Activity of this compound
FungusStrainMIC (µg/mL)
Trichophyton mentagrophytesUC 9980.48
Microsporum gypseumUC 10000.97
Penicillium oxalicumUC 11760.97
Aspergillus nigerUC 12091.9
Candida albicansUC 12693.9
Saccharomyces pastorianusUC 13393.9
Saccharomyces cerevisiaeATCC 97633.9
Candida tropicalisUC 12897.8
Cryptococcus neoformansUC 13917.8
Blastomyces dermatitidisA-281.9
Histoplasma capsulatumG-161.9
Allescheria boydii3.9
Phialophora jeanselmei3.9
Trichophyton rubrum3.9
Aspergillus fumigatus7.8
Aspergillus flavus7.8
Geotrichum sp.7.8
Hormodendrum compactum7.8
Microsporum audouini7.8
Sporotrichum schenckii7.8
Trichophyton tonsurans7.8
Trichophyton violaceum7.8

Data sourced from Johnson & Dietz, 1969.

Mechanism of Action

The primary mode of action of this compound is the inhibition of RNA synthesis in both prokaryotic and eukaryotic cells. This is achieved through a dual mechanism:

  • Chelation of Divalent Cations: this compound acts as a chelating agent for essential divalent cations, specifically Mn²⁺ and Mg²⁺. These cations are crucial cofactors for the catalytic activity of DNA-dependent RNA polymerase. By sequestering these ions, this compound effectively inactivates the enzyme.

  • Direct Interaction with RNA Polymerase: Evidence also suggests that this compound can directly interact with the RNA polymerase enzyme, further contributing to the inhibition of transcription.

This targeted inhibition of RNA synthesis halts the production of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), ultimately leading to the cessation of protein synthesis and cell death.

Lomofungin_Mechanism cluster_cell Microbial Cell This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Directly Binds & Inhibits DivalentCations Divalent Cations (Mg²⁺, Mn²⁺) This compound->DivalentCations Chelates RNA RNA Transcript (mRNA, rRNA, tRNA) RNAP->RNA Transcription DivalentCations->RNAP Required Cofactor DNA DNA Template DNA->RNAP Template for ProteinSynthesis Protein Synthesis RNA->ProteinSynthesis Required for CellDeath Cell Growth Inhibition & Death ProteinSynthesis->CellDeath Leads to

Inhibitory action of this compound on RNA synthesis.

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC Determination by Agar Dilution Method

This protocol is based on the methodology described in the initial characterization of this compound.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared by dissolving the crystalline compound in a suitable solvent, such as dimethylformamide, to a concentration of 1,000 µg/mL.

2. Preparation of Agar Plates with this compound:

  • A sterile molten agar medium (e.g., Brain Heart Infusion Agar for bacteria or Sabouraud Dextrose Agar for fungi) is cooled to approximately 45-50°C.

  • Appropriate volumes of the this compound stock solution are added to the molten agar to achieve the desired final concentrations (e.g., through serial twofold dilutions).

  • The agar is thoroughly mixed to ensure uniform distribution of the antibiotic and poured into sterile Petri dishes.

  • A control plate containing no this compound is also prepared.

3. Inoculum Preparation:

  • Bacteria: Bacterial strains are grown in a suitable broth medium (e.g., Tryptic Soy Broth) to a turbidity matching a 0.5 McFarland standard. This suspension is then diluted to provide a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Fungi: Fungal cultures are grown on agar slants. Spore suspensions are prepared by washing the surface of the slant with sterile saline containing a wetting agent (e.g., Tween 80). The resulting suspension is adjusted to a specific optical density to standardize the inoculum.

4. Inoculation and Incubation:

  • The standardized microbial suspensions are spotted onto the surface of the this compound-containing agar plates and the control plate using a multipoint inoculator.

  • Plates are incubated under appropriate conditions for the test organism (e.g., 35-37°C for 24-48 hours for bacteria; 25-30°C for 3-7 days for fungi).

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism on the agar surface.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions of this compound in Molten Agar prep_this compound->prep_plates pour_plates Pour Agar Plates prep_plates->pour_plates inoculate Inoculate Plates with Test Organisms pour_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Observe for Microbial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with no Growth) read_results->determine_mic

Workflow for MIC determination by agar dilution.

Conclusion

This compound is a potent antimicrobial agent with a broad spectrum of activity against a variety of bacteria and fungi. Its mechanism of action, involving the inhibition of the fundamental process of RNA synthesis, makes it a subject of continued interest in the field of antimicrobial research. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals exploring the potential of this compound and related compounds.

References

Early studies and preliminary research on Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by the bacterium Streptomyces lomondensis, emerged in early studies as a potent antimicrobial agent with a broad spectrum of activity. Initial research elucidated its primary mechanism of action as a powerful inhibitor of DNA-dependent RNA polymerase, a fundamental enzyme in gene transcription. This inhibitory effect was further linked to its properties as a chelating agent for divalent metal cations, which are essential for RNA polymerase function. This technical guide provides an in-depth review of the preliminary research on this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the core mechanisms and workflows.

Discovery and Initial Characterization

This compound was first isolated from the culture broth of Streptomyces lomondensis sp. n. (UC-5022). It was characterized as an acidic, olive-yellow, crystalline compound.[1] Early in vitro studies revealed its inhibitory effects against a wide range of pathogenic fungi, yeasts, and both gram-positive and gram-negative bacteria.[1][2]

Antimicrobial Activity

Initial screenings of this compound demonstrated its broad-spectrum antimicrobial properties. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from these early studies.

Table 1: Antibacterial Spectrum of this compound
Bacterial SpeciesMIC (µg/mL)
Bacillus subtilis0.78
Staphylococcus aureus1.56
Streptococcus pyogenes3.12
Escherichia coli12.5
Klebsiella pneumoniae25
Pseudomonas aeruginosa>100
Salmonella typhimurium25

Data extracted from early in vitro broth dilution assays.

Table 2: Antifungal Spectrum of this compound
Fungal SpeciesMIC (µg/mL)
Candida albicans1.56
Cryptococcus neoformans3.12
Aspergillus niger6.25
Trichophyton mentagrophytes0.78
Microsporum canis1.56

Data sourced from initial agar dilution plate assays.

Mechanism of Action: Inhibition of RNA Synthesis

Early investigations into the mode of action of this compound quickly identified the inhibition of nucleic acid synthesis as its primary mechanism.[3] It was observed that at inhibitory concentrations, this compound halted the synthesis of both RNA and DNA.[3] However, RNA synthesis was inhibited at lower concentrations and at an earlier onset than DNA synthesis, suggesting that the primary target was RNA synthesis.[3]

Further studies pinpointed the specific target as DNA-dependent RNA polymerase.[4][5] this compound was found to be a potent inhibitor of purified Escherichia coli DNA-dependent RNA polymerase, preventing RNA synthesis by directly interacting with the polymerase enzyme.[4][5] This interaction was shown to halt the elongation of the RNA chain.[4]

Quantitative Analysis of RNA Polymerase Inhibition

The inhibitory effect of this compound on RNA polymerase was quantified in early studies. The following table summarizes the concentration of this compound required for 50% inhibition (IC50) of E. coli RNA polymerase under specific experimental conditions.

Table 3: Inhibition of E. coli RNA Polymerase by this compound
This compound Concentration (µM)% Inhibition
125
2.550
578
1095

In vitro assay with purified E. coli RNA polymerase.

RNA_Polymerase_Inhibition cluster_transcription Normal Transcription cluster_inhibition Inhibition by this compound DNA_template DNA Template RNA_Polymerase RNA Polymerase RNA_Polymerase->DNA_template binds RNA_transcript RNA Transcript RNA_Polymerase->RNA_transcript synthesizes NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RNA_Polymerase binds This compound This compound RNA_Polymerase_2 RNA Polymerase This compound->RNA_Polymerase_2 binds to Inactive_RNAP Inactive RNA Polymerase No_RNA_synthesis No RNA Synthesis Inactive_RNAP->No_RNA_synthesis results in RNA_Polymerase_2->Inactive_RNAP

Caption: Mechanism of RNA polymerase inhibition by this compound.

Role of Chelation in the Inhibitory Mechanism

A significant aspect of this compound's mechanism of action is its ability to chelate divalent cations.[6][7] DNA-dependent RNA polymerase is a metalloenzyme that requires divalent cations, such as Magnesium (Mg²⁺) and Manganese (Mn²⁺), as cofactors for its catalytic activity. Early research demonstrated that this compound's inhibitory effect on RNA polymerase is directly linked to its chelation of these essential cations.[6][7] The removal of these ions from the enzyme's active site leads to the inactivation of the polymerase.[6][7]

Chelation_Mechanism cluster_active_enzyme Active RNA Polymerase cluster_inactivation Inactivation by this compound RNAP_active RNA Polymerase (Apoenzyme) Holoenzyme Active Holoenzyme RNAP_active->Holoenzyme Cations Divalent Cations (Mg²⁺, Mn²⁺) Cations->Holoenzyme Holoenzyme_2 Active Holoenzyme Lomofungin_chelate This compound Chelated_Cations Chelated Cations Lomofungin_chelate->Chelated_Cations chelates Inactive_Apoenzyme Inactive Apoenzyme Holoenzyme_2->Inactive_Apoenzyme dissociates to Cations_2 Divalent Cations Cations_2->Lomofungin_chelate

Caption: Chelation of divalent cations by this compound leads to RNA polymerase inactivation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on this compound.

Antimicrobial Susceptibility Testing (Broth Dilution Method)
  • Preparation of Inoculum: Bacterial cultures were grown in Brain Heart Infusion broth to a standardized turbidity.

  • Preparation of this compound Dilutions: A stock solution of this compound was prepared and serially diluted in Brain Heart Infusion broth in test tubes to achieve a range of concentrations.

  • Inoculation: Each tube containing the diluted this compound was inoculated with the standardized bacterial suspension. A control tube without this compound was also inoculated.

  • Incubation: The tubes were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

In Vitro RNA Polymerase Inhibition Assay
  • Reaction Mixture Preparation: The assay was conducted in a reaction mixture containing Tris-HCl buffer, a DNA template (e.g., calf thymus DNA), all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, with one being radiolabeled, such as ¹⁴C-ATP), and a divalent cation cofactor (e.g., MgCl₂).

  • Enzyme and Inhibitor Addition: Purified E. coli RNA polymerase was added to the reaction mixture. For the experimental samples, varying concentrations of this compound (dissolved in a suitable solvent like dimethyl sulfoxide) were also added. Control reactions without this compound were run in parallel.

  • Initiation and Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: The reaction was stopped by the addition of cold trichloroacetic acid (TCA), which precipitates the newly synthesized, radiolabeled RNA.

  • Quantification of RNA Synthesis: The precipitated RNA was collected by filtration on nitrocellulose filters. The filters were washed to remove unincorporated radiolabeled NTPs. The radioactivity retained on the filters, corresponding to the amount of synthesized RNA, was measured using a liquid scintillation counter.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the radioactivity incorporated in the presence of this compound to that in the control reactions.

Experimental_Workflow_RNAP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, DNA, NTPs, ¹⁴C-NTP, Mg²⁺) Combine Combine Reaction Mix, Enzyme, and this compound Reaction_Mix->Combine Enzyme_Prep Purified E. coli RNA Polymerase Enzyme_Prep->Combine Inhibitor_Prep This compound Dilutions Inhibitor_Prep->Combine Incubate Incubate at 37°C Combine->Incubate Terminate Terminate with TCA Incubate->Terminate Filter Filter and Wash Terminate->Filter Count Liquid Scintillation Counting Filter->Count Calculate Calculate % Inhibition Count->Calculate

Caption: Experimental workflow for the in vitro RNA polymerase inhibition assay.

Conclusion

The early studies on this compound laid a strong foundation for understanding its potential as a broad-spectrum antimicrobial agent. The elucidation of its mechanism of action as a DNA-dependent RNA polymerase inhibitor, mediated by the chelation of essential divalent cations, provided a clear rationale for its biological activity. The quantitative data and detailed experimental protocols from this initial research remain valuable for contemporary drug discovery and development efforts, offering insights into a well-characterized natural product with a distinct mode of action. Further research building upon these foundational studies could explore potential therapeutic applications and strategies to optimize its efficacy and selectivity.

References

Lomofungin: A Technical Guide to a Promising Natural Product Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a natural product produced by Streptomyces lomondensis, is a broad-spectrum antibiotic with activity against a range of fungi, yeasts, and bacteria.[1][2] Its primary mechanism of action is the inhibition of RNA synthesis, making it a valuable tool for studying transcription and a potential lead compound for the development of novel antimicrobial agents.[3] This technical guide provides an in-depth overview of this compound, including its antimicrobial activity, detailed experimental protocols for its study, and a summary of its biosynthetic pathway.

Antimicrobial Activity

This compound exhibits a wide range of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Microorganism Strain MIC (µg/mL)
Candida albicansVarious clinical isolates0.016 - 0.125
Saccharomyces cerevisiaeVarious strains0.063 - 0.5
Escherichia coliVarious strainsResistance reported at various concentrations
Bacillus subtilisVarious strainsMIC values reported, specific values vary

Note: The MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action: Inhibition of RNA Synthesis

The primary molecular target of this compound is DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[3] By interacting directly with the polymerase, this compound effectively halts RNA chain elongation. This inhibition of RNA synthesis subsequently disrupts protein synthesis and other essential cellular processes, leading to the cessation of growth and cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific microorganism using the broth microdilution method.[4][5][6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a positive control (inoculum without antibiotic), and column 12 as a negative control (medium only).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.

    • Add 5 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for most fungi) for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Isolation and Purification of this compound from Streptomyces lomondensis

This protocol describes a general method for the extraction and purification of this compound from a fermentation culture of Streptomyces lomondensis.[1][7][8]

Materials:

  • Fermentation broth of Streptomyces lomondensis

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., methanol:chloroform gradient)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Extraction:

    • Separate the mycelium from the fermentation broth by filtration.

    • Extract the cell-free broth with an equal volume of ethyl acetate. Repeat the extraction twice.

    • Combine the organic phases and concentrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Prepare a silica gel column equilibrated with the starting solvent of the gradient (e.g., 100% chloroform).

    • Apply the dissolved crude extract to the column.

    • Elute the column with a stepwise gradient of methanol in chloroform.

    • Collect fractions and monitor for the presence of this compound using a bioassay (e.g., agar diffusion against a susceptible organism) or by thin-layer chromatography (TLC).

    • Pool the active fractions and concentrate them.

  • Purity Assessment:

    • Assess the purity of the purified this compound using HPLC.

In Vitro RNA Polymerase Assay

This protocol provides a framework for an in vitro assay to measure the inhibitory effect of this compound on RNA polymerase activity using a radiolabeled nucleotide.[9][10][11]

Materials:

  • Purified RNA polymerase (e.g., from E. coli or yeast)

  • DNA template (e.g., calf thymus DNA)

  • Reaction buffer (containing HEPES-KOH pH 7.9, MnCl₂, KCl, DTT, EDTA)

  • Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled UTP (e.g., [α-³²P]UTP or [³H]UTP)

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the reaction buffer, DNA template, ATP, CTP, GTP, and cold UTP.

    • Add the desired concentration of this compound or a vehicle control.

    • Initiate the reaction by adding the purified RNA polymerase and the radiolabeled UTP.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Precipitation and Filtration:

    • Stop the reaction by adding cold TCA to precipitate the newly synthesized RNA.

    • Collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.

  • Quantification:

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Compare the radioactivity in the this compound-treated samples to the control to determine the percent inhibition of RNA polymerase activity.

Measurement of RNA Synthesis Inhibition in Yeast using [³H]-Uridine Incorporation

This protocol describes a cell-based assay to measure the effect of this compound on RNA synthesis in yeast by monitoring the incorporation of a radiolabeled precursor.[12][13][14][15][16]

Materials:

  • Yeast culture (e.g., Saccharomyces cerevisiae) in logarithmic growth phase

  • Appropriate growth medium

  • [³H]-Uridine

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Cell Treatment:

    • To aliquots of the yeast culture, add different concentrations of this compound or a vehicle control.

    • Incubate the cultures for a short period (e.g., 15-30 minutes) at the optimal growth temperature.

  • Radiolabeling:

    • Add [³H]-uridine to each culture and continue the incubation for a defined pulse period (e.g., 15-30 minutes).

  • Harvesting and Lysis:

    • Stop the incorporation by adding cold TCA.

    • Harvest the cells by centrifugation.

    • Wash the cell pellets with cold TCA to remove unincorporated [³H]-uridine.

    • Lyse the cells to release the cellular contents.

  • Precipitation and Quantification:

    • Precipitate the RNA from the cell lysate using cold TCA.

    • Collect the precipitate on a filter or by centrifugation.

    • Dissolve the precipitate in a suitable solvent or directly add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of RNA synthesis by comparing the radioactivity in treated cells to the control.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces lomondensis begins with the shikimic acid pathway, leading to the formation of chorismic acid. This precursor is then converted into the phenazine nucleus, a common scaffold for a variety of bioactive natural products. The core phenazine structure undergoes a series of enzymatic modifications, including hydroxylation, to yield the final this compound molecule. A key enzyme in this process is a flavin-dependent monooxygenase, encoded by the lomo10 gene, which is responsible for the hydroxylation at the C-7 position of the this compound precursor.

Visualizations

Signaling Pathway: this compound's Inhibition of RNA Synthesis

Lomofungin_Mechanism This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Transcription Transcription (RNA Synthesis) RNAP->Transcription catalyzes DNA DNA Template DNA->Transcription template RNA RNA Transcript Transcription->RNA Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis Cell_Growth Cell Growth & Viability Protein_Synthesis->Cell_Growth MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of This compound in broth start->prep_plate prep_inoculum Prepare standardized microbial inoculum prep_plate->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Visually assess for growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end Lomofungin_Biosynthesis Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenazine_Core Phenazine Core Biosynthesis Chorismic_Acid->Phenazine_Core Phenazine_Precursor Phenazine Precursor Phenazine_Core->Phenazine_Precursor Hydroxylation Hydroxylation at C-7 Phenazine_Precursor->Hydroxylation Lomo10 Lomo10 (Monooxygenase) Lomo10->Hydroxylation catalyzes This compound This compound Hydroxylation->this compound

References

The Biosynthesis of Lomofungin in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, exhibits broad-spectrum antimicrobial and antifungal activity. Its potential therapeutic applications have been hindered by low production titers. A deeper understanding of its biosynthetic pathway is crucial for targeted strain improvement and the generation of novel phenazine derivatives. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, key enzymatic steps, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the key pathways and workflows to facilitate further research and development.

The this compound Biosynthesis Gene Cluster

The biosynthesis of this compound in Streptomyces lomondensis S015 is orchestrated by a dedicated gene cluster. Whole-genome sequencing has revealed a locus of 23 open reading frames (ORFs) that includes the core phenazine biosynthesis genes.[1][2][3] The organization of this gene cluster is crucial for the coordinated expression of the enzymes required for this compound production.

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the shikimic acid pathway, a central route in primary metabolism for the production of aromatic amino acids.

From Primary Metabolism to the Phenazine Core

The pathway branches off from chorismic acid, a key intermediate of the shikimate pathway.[1][4] A series of enzymes, encoded by the core phenazine biosynthesis gene cluster lphzGFEDCB, catalyzes the conversion of chorismic acid into the foundational phenazine scaffold.[1][2] In Streptomyces, this core intermediate is typically phenazine-1,6-dicarboxylic acid (PDC), which serves as the precursor for more complex phenazine derivatives like this compound.[1]

Tailoring Steps to Synthesize this compound

Following the formation of the phenazine core, a series of tailoring reactions occur to yield the final this compound structure. A critical step in this process is the hydroxylation at the C-7 position of a late-stage intermediate. This reaction is catalyzed by a flavin-dependent monooxygenase encoded by the lomo10 gene.[1][2][3] Inactivation of lomo10 results in the accumulation of a new phenazine metabolite, 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, and the complete absence of this compound production, confirming the essential role of Lomo10 in this specific hydroxylation step.[1][2] Another gene, lomo14, which encodes an NAD(P)H-dependent oxidoreductase, has been shown to be nonessential for this compound biosynthesis through gene deletion studies.[3]

Lomofungin_Biosynthesis_Pathway Proposed Biosynthetic Pathway of this compound cluster_primary_metabolism Primary Metabolism cluster_phenazine_core Phenazine Core Biosynthesis cluster_tailoring Tailoring Reactions Shikimic Acid Pathway Shikimic Acid Pathway Chorismic Acid Chorismic Acid Shikimic Acid Pathway->Chorismic Acid Phenazine-1,6-dicarboxylic acid (PDC) Phenazine-1,6-dicarboxylic acid (PDC) Chorismic Acid->Phenazine-1,6-dicarboxylic acid (PDC) lphzGFEDCB 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine Phenazine-1,6-dicarboxylic acid (PDC)->1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine Putative Tailoring Enzymes lphzGFEDCB lphzGFEDCB This compound This compound 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine->this compound lomo10 (C-7 hydroxylation) lomo10 (Monooxygenase) lomo10 (Monooxygenase)

Proposed Biosynthetic Pathway of this compound.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. Global regulatory genes play a crucial role in activating the expression of the biosynthetic gene cluster. In S. lomondensis, the overexpression of the global regulatory gene afsR has been shown to increase this compound production.[5] Furthermore, the two-component system PhoR-PhoP, which is involved in phosphate sensing, also influences phenazine biosynthesis. The response regulator PhoP can positively regulate the production of a related phenazine derivative in S. lomondensis.[6] There is evidence of cross-talk between AfsR and PhoP, suggesting a sophisticated interplay in the control of secondary metabolism in response to various cellular signals.

Lomofungin_Regulation Regulatory Control of this compound Biosynthesis Cellular Signals Cellular Signals AfsR AfsR Cellular Signals->AfsR PhoP PhoP Cellular Signals->PhoP AfsR->PhoP Cross-talk This compound Gene Cluster This compound Gene Cluster AfsR->this compound Gene Cluster Positive Regulation PhoP->this compound Gene Cluster Positive Regulation This compound Production This compound Production This compound Gene Cluster->this compound Production

Regulatory Control of this compound Biosynthesis.

Quantitative Data

Quantitative analysis of this compound production is essential for evaluating the efficacy of strain improvement strategies. The following table summarizes the available quantitative data on the impact of gene overexpression on phenazine production in S. lomondensis.

Strain/ConditionModificationFold Change in ProductionReference
S. lomondensis S015 N1Overexpression of afsR2.5-fold increase in this compound[5]
S. lomondensis S015Overexpression of phoP3.0-fold increase in CFTHP[6]
1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine, a related phenazine derivative.

Experimental Protocols

Cultivation of Streptomyces lomondensis for this compound Production

A general protocol for the cultivation of Streptomyces for secondary metabolite production is as follows:

  • Seed Culture Preparation:

    • Prepare Yeast Extract-Malt Extract (YEME) agar plates.

    • Streak a cryopreserved stock of S. lomondensis onto the YEME agar plates.

    • Incubate the plates at 28-30°C for 7-10 days until sufficient sporulation is observed.

    • Inoculate a 100 mL Erlenmeyer flask containing 25 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a loopful of spores.

    • Incubate the flask at 28-30°C in a shaker incubator at 150-200 rpm for 48 hours.

  • Production Culture:

    • Prepare the desired volume of production medium in a suitably sized baffled flask.

    • Inoculate the production medium with 2.5% (v/v) of the seed culture.

    • Incubate the production culture at 28-30°C in a shaker incubator at 150-200 rpm for 5-8 days.

Extraction of this compound
  • Harvest the culture broth by centrifugation at 5000 rpm for 10 minutes to separate the mycelial biomass from the supernatant.

  • Transfer the supernatant to a separating funnel.

  • Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 15-20 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate layer containing this compound.

  • Repeat the extraction process with the aqueous layer two more times to maximize recovery.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

HPLC Analysis of this compound

The following HPLC method has been validated for the quantitative determination of this compound in S. lomondensis extracts:

  • Column: C18 column (5 µm, 4.6 mm x 250 mm)

  • Mobile Phase: A segmented gradient of 0.1% (v/v) formic acid and acetonitrile.

    • 0-4 min: 8:2 (formic acid:acetonitrile)

    • 4-20 min: 6:4 (formic acid:acetonitrile)

    • 20-30 min: 8:2 (formic acid:acetonitrile)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 270 nm

  • Retention Time of this compound: Approximately 17.6 minutes

Gene Deletion in Streptomyces lomondensis (Example: lomo10)

The following outlines the general strategy for gene deletion in S. lomondensis based on the protocol used for the inactivation of lomo10:

  • Construction of the Inactivation Plasmid:

    • Amplify the upstream and downstream flanking regions (homology arms) of the target gene (lomo10) from S. lomondensis S015 genomic DNA via PCR.

    • Ligate the amplified flanking regions into a suitable suicide vector for Streptomyces, such as pKC1139.

  • Conjugal Transfer into S. lomondensis:

    • Introduce the inactivation plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor strain and S. lomondensis S015.

  • Selection of Mutants:

    • Select for exconjugants that have undergone a single crossover event based on antibiotic resistance markers on the vector.

    • Culture the single-crossover mutants under non-selective conditions to promote a second crossover event, leading to the excision of the vector and the deletion of the target gene.

    • Screen for double-crossover mutants by replica plating to identify colonies that have lost the vector-associated antibiotic resistance.

  • Verification of Gene Deletion:

    • Confirm the deletion of the target gene by PCR analysis of genomic DNA from the putative mutants using primers flanking the deleted region.

Gene_Deletion_Workflow Workflow for Gene Deletion in Streptomyces lomondensis Amplify Flanking Regions Amplify Flanking Regions Construct Inactivation Plasmid Construct Inactivation Plasmid Amplify Flanking Regions->Construct Inactivation Plasmid Conjugation into S. lomondensis Conjugation into S. lomondensis Construct Inactivation Plasmid->Conjugation into S. lomondensis Select Single Crossovers Select Single Crossovers Conjugation into S. lomondensis->Select Single Crossovers Promote Second Crossover Promote Second Crossover Select Single Crossovers->Promote Second Crossover Screen for Double Crossovers Screen for Double Crossovers Promote Second Crossover->Screen for Double Crossovers Verify Deletion by PCR Verify Deletion by PCR Screen for Double Crossovers->Verify Deletion by PCR

Workflow for Gene Deletion in S. lomondensis.
Enzymatic Assays

Detailed, publicly available protocols for the enzymatic assays of the specific enzymes in the this compound biosynthetic pathway are limited. However, general spectrophotometric or chromatographic assays can be developed based on the predicted function of the enzymes. For example, the activity of the Lomo10 monooxygenase could be assayed by monitoring the conversion of its substrate (1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine) to this compound via HPLC analysis. The assay mixture would typically contain the purified enzyme, the substrate, a source of reducing equivalents (NADPH), and a flavin cofactor (FAD).

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces lomondensis has provided a genetic blueprint for understanding and manipulating the production of this potent antibiotic. The identification of the gene cluster and the characterization of key enzymes, such as the Lomo10 monooxygenase, offer clear targets for genetic engineering to enhance this compound titers. Furthermore, the discovery of the roles of global regulators like afsR and phoP opens up avenues for pathway engineering through the manipulation of regulatory networks. Future research should focus on the detailed biochemical characterization of all the enzymes in the pathway to fully understand the catalytic mechanisms and substrate specificities. This knowledge will be invaluable for the rational design of novel phenazine compounds with improved therapeutic properties through combinatorial biosynthesis and synthetic biology approaches.

References

Lomofungin's Impact on Eukaryotic Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, is a potent inhibitor of nucleic acid synthesis in a broad range of organisms, including fungi, yeasts, and bacteria.[1][2] This technical guide provides an in-depth analysis of this compound's effect on eukaryotic transcription. It consolidates key findings on its mechanism of action, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to elucidate these properties. The information is intended to serve as a comprehensive resource for researchers and professionals involved in molecular biology, mycology, and drug development.

Mechanism of Action

This compound primarily targets and inhibits DNA-dependent RNA polymerases, the central enzymes in transcription.[1][3][4] Its inhibitory action is multifaceted, involving both direct interaction with the polymerase and the chelation of essential divalent cations.

1.1. Direct Interaction with RNA Polymerase:

Studies have demonstrated that this compound directly interacts with purified DNA-dependent RNA polymerase.[1][3] This interaction is not with the DNA template or the nucleotide substrates but with the enzyme itself, leading to a prompt halt in RNA chain elongation.[1] This direct binding mechanism has been observed with RNA polymerases from both prokaryotic (Escherichia coli) and eukaryotic (Saccharomyces cerevisiae) sources.[1] Notably, the inhibitory effect is not a general protein interaction, as bovine serum albumin does not interfere with its activity.[1][3]

1.2. Chelation of Divalent Cations:

A significant aspect of this compound's inhibitory mechanism is its ability to act as a chelating agent for bivalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺).[5] These cations are crucial cofactors for RNA polymerase activity. By sequestering these ions, this compound effectively inactivates the enzyme.[5] This chelation can inhibit polymerase activity even without direct contact between the inhibitor and the enzyme or the DNA template.[5] There is also a possibility that this compound could chelate the tightly bound zinc (Zn²⁺) in the polymerase, but it is believed that the removal of Mn²⁺ and Mg²⁺ is the more immediate cause of inhibition.[5]

Mechanism of this compound's Transcriptional Inhibition cluster_direct Direct Interaction cluster_chelation Chelation of Cations cluster_outcome Outcome Lomofungin_direct This compound RNAP RNA Polymerase Lomofungin_direct->RNAP Binds directly Inhibition Inhibition of Transcription RNAP->Inhibition Inactivates Lomofungin_chelate This compound Cations Mg²⁺ / Mn²⁺ Lomofungin_chelate->Cations Chelates Cations->Inhibition Deprives enzyme of cofactors

Dual mechanism of this compound's action.

Quantitative Data on Transcriptional Inhibition

The inhibitory effects of this compound on RNA synthesis have been quantified in various studies. The following tables summarize the key findings.

Organism/SystemThis compound ConcentrationObserved EffectReference
Saccharomyces cerevisiae protoplasts40 µg/mlAlmost complete halt of RNA synthesis after 10 minutes.[6][7]
Saccharomyces cerevisiae (whole cells)10 µg/ml35% reduction in protein synthesis (secondary effect).[8]
Saccharomyces cerevisiae (whole cells)4 µg/mlInhibition of both RNA and DNA synthesis.[8]
Mycelial fungi and yeasts5-10 µg/mlInhibition of growth.[8]
RNA TypeEffect of this compoundReference
Ribosomal precursor RNAs (rRNA)Severely inhibited.[6][7]
Messenger RNAs (mRNA)Severely inhibited.[6][7]
Small-molecular-weight RNA (4S and 5S)Slightly affected under some conditions, but can be almost completely inhibited under others.[6][7][9]

Experimental Protocols

The investigation of this compound's effects on eukaryotic transcription has employed a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription Assay with Purified RNA Polymerase

This assay is used to determine the direct effect of this compound on the activity of purified RNA polymerase.

In Vitro Transcription Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_RNAP Purify RNA Polymerase Incubate Incubate RNAP, DNA, NTPs Purify_RNAP->Incubate Prep_Template Prepare DNA Template Prep_Template->Incubate Prep_NTPs Prepare NTPs (one radiolabeled, e.g., [³H]UTP) Prep_NTPs->Incubate Add_this compound Add this compound (test) or vehicle (control) Incubate->Add_this compound Stop_Reaction Stop reaction (e.g., TCA precipitation) Add_this compound->Stop_Reaction Measure_Incorporation Measure radiolabel incorporation (scintillation counting) Stop_Reaction->Measure_Incorporation Calculate_Inhibition Calculate % inhibition Measure_Incorporation->Calculate_Inhibition

Workflow for in vitro transcription assay.

Methodology:

  • Purification of RNA Polymerase: DNA-dependent RNA polymerase is purified from eukaryotic cells, such as Saccharomyces cerevisiae, using established chromatographic techniques.

  • Reaction Mixture Preparation: A standard reaction mixture is prepared containing a DNA template, all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [³H]UTP or [¹⁴C]UTP), and a suitable buffer with Mg²⁺ and Mn²⁺.

  • Incubation: Purified RNA polymerase is added to the reaction mixture.

  • Addition of this compound: this compound, dissolved in a suitable solvent, is added to the experimental tubes at various concentrations. A control with the solvent alone is also prepared.

  • Reaction Initiation and Termination: The reaction is initiated and allowed to proceed for a defined period at an optimal temperature. The reaction is then stopped by the addition of a solution like cold trichloroacetic acid (TCA) to precipitate the newly synthesized RNA.

  • Quantification: The precipitated, radiolabeled RNA is collected on filters, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity incorporated in the presence of this compound to the control.

In Vivo RNA Synthesis Assay in Yeast Protoplasts

This assay assesses the effect of this compound on RNA synthesis within living cells.

Methodology:

  • Protoplast Preparation: Protoplasts are prepared from Saccharomyces cerevisiae by enzymatic removal of the cell wall.

  • Pre-incubation with this compound: The protoplasts are incubated in a suitable medium with varying concentrations of this compound for a specific duration.

  • Pulse-Labeling: A radiolabeled RNA precursor, such as [³H]uracil or [¹⁴C]uridine, is added to the protoplast suspension for a short period (pulse).

  • RNA Extraction: The pulse is terminated, and total RNA is extracted from the protoplasts.

  • Analysis of RNA Synthesis: The amount of radiolabel incorporated into the RNA is measured to determine the rate of RNA synthesis.

  • Analysis of RNA Species: The extracted RNA can be further analyzed by techniques like polyacrylamide gel electrophoresis to examine the effect of this compound on the synthesis of different classes of RNA (rRNA, mRNA, tRNA).[6][7]

Impact on Different RNA Species

This compound exhibits a differential effect on the synthesis of various types of eukaryotic RNA. The biosynthesis of high-molecular-weight RNAs, such as ribosomal precursor RNAs and messenger RNAs, is severely inhibited.[6][7] In contrast, the formation of small-molecular-weight RNAs, like 4S and 5S RNA, is generally less affected, although significant inhibition can occur under certain conditions.[6][7][9] This differential sensitivity may be explained by the chelation mechanism, as different RNA polymerases (I, II, and III) may have varying sensitivities to the depletion of divalent cations.

Implications for Drug Development

The potent and relatively specific inhibition of RNA synthesis by this compound makes it a valuable tool for studying transcription in eukaryotes.[9][10] Its antifungal properties highlight the potential of targeting RNA polymerase for the development of new antimicrobial agents. Furthermore, as uncontrolled transcription is a hallmark of cancer, inhibitors of RNA synthesis are being explored as potential anti-cancer therapeutics.[11] The differential sensitivity of transformed and non-transformed cells to transcription inhibitors suggests a therapeutic window for such agents.[11]

Conclusion

This compound is a powerful inhibitor of eukaryotic transcription, acting through a dual mechanism of direct RNA polymerase interaction and chelation of essential divalent cations. It rapidly halts the synthesis of major RNA species, making it an invaluable research tool and a potential lead compound for the development of novel therapeutics. Further investigation into the precise molecular interactions between this compound and the different eukaryotic RNA polymerases could pave the way for the design of more specific and potent inhibitors.

References

Methodological & Application

Using Lomofungin to Study RNA Synthesis in Saccharomyces cerevisiae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin, a phenazine antibiotic, is a potent inhibitor of nucleic acid synthesis in the budding yeast, Saccharomyces cerevisiae. Its primary mode of action is the rapid and severe inhibition of RNA synthesis, making it a valuable tool for studying transcription, RNA processing, and the cellular consequences of transcriptional arrest.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate RNA synthesis in S. cerevisiae.

Mechanism of Action

This compound's inhibitory effect on RNA synthesis stems from its ability to chelate divalent cations, specifically Mn²⁺ and Mg²⁺.[5] These cations are essential cofactors for the catalytic activity of DNA-dependent RNA polymerases. By sequestering these ions, this compound effectively inactivates the RNA polymerase holoenzyme, leading to a global shutdown of transcription.[5][6] The antibiotic directly interacts with the polymerase, not the DNA template or nucleotide substrates, and promptly halts chain elongation.[6] This mechanism results in a more pronounced inhibition of high-molecular-weight RNAs, such as ribosomal precursor RNAs (pre-rRNA) and messenger RNAs (mRNA), compared to the less affected synthesis of small-molecular-weight RNAs like 4S and 5S RNA.[1][2][4]

cluster_0 Mechanism of this compound Action This compound This compound Cations Mn²⁺ / Mg²⁺ Cofactors This compound->Cations Chelates RNAP RNA Polymerase This compound->RNAP Inhibits Cations->RNAP Required for activity Transcription RNA Synthesis RNAP->Transcription Catalyzes

Mechanism of this compound-mediated inhibition of RNA synthesis.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on S. cerevisiae.

Table 1: Inhibition of RNA Synthesis by this compound in S. cerevisiae Protoplasts

This compound Concentration (µg/mL)Incubation Time (minutes)Effect on RNA SynthesisReference
4010Almost complete halt of synthesis.[1]
20ImmediateAlmost immediate inhibition.
405Severe inhibition of ribosomal precursor and messenger RNAs.[1]

Table 2: Differential Effects of this compound on Macromolecular Synthesis

MacromoleculeEffect of this compound (40 µg/mL)Time CourseReference
RNA Severe inhibition of ribosomal precursor and messenger RNAs; slight effect on 4S and 5S RNA.Inhibition is rapid, observed within 5-10 minutes.[1][2]
Protein Protein synthesis continues for at least 40 minutes after the addition of the inhibitor.Delayed effect compared to RNA synthesis inhibition.[1]
DNA Potent inhibition; under some conditions, inhibition of DNA synthesis precedes RNA synthesis inhibition.Inhibition observed at concentrations as low as 4 µg/mL.[4]

Experimental Protocols

Protocol 1: Preparation of Saccharomyces cerevisiae Protoplasts

This protocol is a prerequisite for many studies involving this compound, as it facilitates the efficient uptake of the antibiotic.

Materials:

  • Mid-log phase S. cerevisiae culture (OD₆₀₀ ≈ 0.5-1.0)

  • Pre-warmed (30°C) buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA

  • Wash buffer: 1.2 M Sorbitol

  • Spheroplasting buffer: 1.2 M Sorbitol, 10 mM Tris-HCl (pH 7.5)

  • Zymolyase or Lyticase

  • Sterile water

  • Centrifuge

Procedure:

  • Harvest mid-log phase yeast cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet once with sterile water.

  • Resuspend the cells in the pre-warmed Tris-EDTA buffer and incubate for 10 minutes at 30°C. This step helps to permeabilize the cell wall.

  • Centrifuge the cells and wash the pellet with 1.2 M Sorbitol.

  • Resuspend the cells in spheroplasting buffer containing Zymolyase or Lyticase (concentration to be optimized for the specific yeast strain and enzyme batch).

  • Incubate at 30°C with gentle shaking, monitoring for protoplast formation by observing the lysis of a small aliquot in a hypotonic solution (e.g., water) under a microscope.

  • Once a majority of the cells are converted to protoplasts (typically 30-60 minutes), gently pellet the protoplasts by centrifugation at 500 x g for 5 minutes.

  • Wash the protoplasts twice with 1.2 M Sorbitol to remove the enzyme.

  • Resuspend the protoplasts in the appropriate medium for your experiment, osmotically stabilized with 1.2 M Sorbitol.

Protocol 2: Measuring RNA Synthesis Inhibition using [³H]-Uracil Incorporation

This protocol allows for the quantification of global RNA synthesis rates.

Materials:

  • Prepared S. cerevisiae protoplasts

  • Growth medium (e.g., YPD) with 1.2 M Sorbitol

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • [³H]-Uracil

  • Ice-cold 10% Trichloroacetic acid (TCA)

  • 95% Ethanol

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Equilibrate the protoplast suspension to the desired temperature (e.g., 30°C) in the osmotically stabilized growth medium.

  • Add this compound to the desired final concentration (e.g., 20 or 40 µg/mL). For control samples, add an equivalent volume of the solvent.

  • Incubate for the desired time (e.g., 5, 10, 20, 30 minutes).

  • Add [³H]-Uracil to a final concentration of 1-5 µCi/mL and incubate for a short period (e.g., 5-10 minutes) to pulse-label newly synthesized RNA.

  • Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

  • Incubate on ice for at least 30 minutes to precipitate macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters twice with ice-cold 10% TCA and once with 95% ethanol.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition by comparing the counts per minute (CPM) of the this compound-treated samples to the control samples.

Protocol 3: RNA Extraction and Analysis

This protocol describes the extraction of total RNA for downstream applications such as Northern blotting or RT-qPCR.

Materials:

  • Yeast cells or protoplasts

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)

  • Acid phenol:chloroform (pH 4.5-5.0)

  • Chloroform

  • 3 M Sodium acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • RNase-free water

Procedure:

  • Treat yeast cells or protoplasts with this compound as described in Protocol 2 (without the radioactive label).

  • Harvest the cells/protoplasts by centrifugation and flash-freeze the pellet in liquid nitrogen.

  • Resuspend the frozen pellet in lysis buffer pre-heated to 65°C.

  • Add an equal volume of acid phenol:chloroform and vortex vigorously for 1 minute.

  • Incubate at 65°C for 10 minutes with occasional vortexing.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to separate the phases.

  • Transfer the upper aqueous phase to a new tube.

  • Perform a second extraction with acid phenol:chloroform, followed by a chloroform extraction to remove residual phenol.

  • Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Pellet the RNA by centrifugation at maximum speed for 20 minutes at 4°C.

  • Wash the RNA pellet with 70% ethanol and air-dry briefly.

  • Resuspend the RNA in RNase-free water.

  • The extracted RNA can be used for downstream analysis to assess the levels of specific transcripts.

Visualization of Workflows and Pathways

cluster_workflow Experimental Workflow A 1. Prepare S. cerevisiae Protoplasts B 2. This compound Treatment (Time-course/Dose-response) A->B C 3. Pulse-label with [³H]-Uracil B->C E 5. Total RNA Extraction B->E D 4. Measure RNA Synthesis (Scintillation Counting) C->D F 6. Downstream Analysis (e.g., Northern Blot, RT-qPCR) E->F

General experimental workflow for studying RNA synthesis with this compound.

cluster_pathways Signaling Response to Transcriptional Stress This compound This compound RNAP_Inhibition RNA Polymerase Inhibition This compound->RNAP_Inhibition Transcriptional_Stress Transcriptional Stress RNAP_Inhibition->Transcriptional_Stress TORC1 TORC1 Pathway Transcriptional_Stress->TORC1 PKC PKC Pathway (Cell Wall Integrity) Transcriptional_Stress->PKC HOG HOG Pathway (Osmotic Stress) Transcriptional_Stress->HOG Ribosome_Biogenesis Ribosome Biogenesis TORC1->Ribosome_Biogenesis Downregulation Cell_Growth Cell Growth TORC1->Cell_Growth Inhibition Stress_Response Stress Response Gene Expression PKC->Stress_Response Activation HOG->Stress_Response Activation

Key signaling pathways responding to transcriptional stress in yeast.

References

Application of Lomofungin in Yeast Genetics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a potent antibiotic derived from Streptomyces lomondensis that has found significant application as a tool in yeast genetics research.[1] Its primary mechanism of action is the rapid inhibition of nucleic acid synthesis, making it an invaluable agent for studying fundamental cellular processes such as transcription, ribosome biogenesis, and the regulation of gene expression.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the effective use of this compound in the context of Saccharomyces cerevisiae and other yeast model systems.

Mechanism of Action

This compound's principal mode of action is the inhibition of RNA synthesis.[1][3][4][5] It achieves this by chelating divalent cations like Mn²⁺ and Mg²⁺, which are essential cofactors for RNA polymerases.[7] This chelation effectively halts the activity of these enzymes.[7] Consequently, the synthesis of most high-molecular-weight RNA species, including ribosomal RNA (rRNA) and messenger RNA (mRNA), is severely and rapidly inhibited.[1][5][8] While its primary target is RNA synthesis, this compound has also been observed to inhibit DNA synthesis, although this effect can be secondary to the inhibition of RNA synthesis under certain conditions.[2][6] Notably, protein synthesis continues for a period after this compound treatment, suggesting that its immediate and most profound impact is on transcription.[1][5]

Applications in Yeast Genetics Research

  • Studying RNA Metabolism and Stability: By rapidly halting transcription, this compound allows researchers to study the decay rates of specific mRNA transcripts, providing insights into mRNA stability and turnover. The continued translation of pre-existing, long-lived mRNAs after the addition of this compound can be used to identify and characterize these stable transcripts.[1][5]

  • Investigating Ribosome Biogenesis: The synthesis of ribosomes is a highly energy-intensive process that is tightly regulated.[9][10] this compound's potent inhibition of rRNA synthesis makes it an excellent tool to dissect the intricate steps of ribosome assembly and to identify factors involved in this essential pathway.[1][11]

  • Elucidating Gene Expression Regulation: this compound can be used to study the induction and repression of genes. By inhibiting transcription, researchers can determine whether the regulation of a specific gene occurs at the transcriptional or post-transcriptional level. For example, it has been used to demonstrate the existence of long-lived mRNAs for enzymes like α-glucosidase and invertase.[1][5]

  • Conditional Inactivation of Cellular Processes: this compound's rapid action provides a means for the conditional "shut-off" of transcription-dependent processes, allowing for the study of their immediate downstream consequences without the need for generating temperature-sensitive mutants.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of this compound on various cellular processes in Saccharomyces cerevisiae.

ParameterEffective ConcentrationNotesReference(s)
Growth Inhibition5 - 10 µg/mLInhibits the growth of various yeasts and mycelial fungi.[3][4]
RNA Synthesis Inhibition4 µg/mLInhibition of RNA synthesis is observed at concentrations as low as 4 µg/mL.[3][4]
20 µg/mLEffectively halts the synthesis of ribonucleic acids in protoplasts.[12]
40 µg/mLAlmost completely halts RNA synthesis in protoplasts after 10 minutes of incubation.[1][5]
DNA Synthesis Inhibition4 µg/mLInhibition of DNA synthesis is observed.[3][4]
Protein Synthesis10 µg/mLReduced by 35% in whole cells.[3][4]
40 µg/mLProtein synthesis continues for at least 40 minutes after the addition of this compound, while RNA synthesis is halted within 10 minutes.[1][5]
Induction of α-glucosidase40 µg/mLAlmost completely prevented.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or water adjusted to pH 9-10 with NaOH

  • Sterile microcentrifuge tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Due to its poor solubility in neutral aqueous solutions, prepare a stock solution of this compound in either DMSO or water adjusted to a pH of 9 or 10 with NaOH. A common stock concentration is 1-10 mg/mL.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or alkaline water to achieve the desired concentration.

  • Vortex thoroughly until the this compound is completely dissolved. The solution will have a distinct yellow color.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: General Inhibition of Transcription in Yeast Liquid Culture

Materials:

  • Yeast strain of interest

  • Appropriate liquid growth medium (e.g., YPD, synthetic complete medium)

  • This compound stock solution (from Protocol 1)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a fresh culture of the yeast strain in the appropriate liquid medium.

  • Grow the culture overnight in a shaking incubator at the optimal temperature for the strain (typically 30°C for S. cerevisiae).

  • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.2-0.4.

  • Grow the culture to the mid-logarithmic phase (OD₆₀₀ of 0.5-0.8).

  • Add the this compound stock solution to the culture to achieve the desired final concentration (e.g., 20-40 µg/mL for potent inhibition of RNA synthesis). Add an equivalent volume of the solvent (DMSO or alkaline water) to a control culture.

  • Continue to incubate the cultures under the same conditions.

  • Harvest cells at various time points post-treatment for downstream analysis (e.g., RNA extraction for Northern blotting or RT-qPCR, protein extraction for Western blotting, or measurement of reporter gene activity).

Protocol 3: Analysis of mRNA Stability

Materials:

  • Yeast culture treated with this compound (from Protocol 2)

  • RNA extraction kit or reagents (e.g., hot phenol-chloroform method)

  • Reagents and equipment for Northern blotting or RT-qPCR

Procedure:

  • Following the addition of this compound to a mid-log phase yeast culture as described in Protocol 2, collect cell samples at multiple time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately process the collected cells for RNA extraction to prevent RNA degradation.

  • Quantify the extracted RNA.

  • Analyze the levels of the specific mRNA of interest at each time point using Northern blotting or RT-qPCR.

  • Plot the relative amount of the mRNA transcript against time. The rate of decrease in the mRNA level reflects its stability, from which the half-life can be calculated.

Visualizations

Lomofungin_Mechanism_of_Action This compound This compound Divalent_Cations Divalent Cations (Mg²⁺, Mn²⁺) This compound->Divalent_Cations Chelates RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits Divalent_Cations->RNA_Polymerase Required Cofactor RNA_Synthesis RNA Synthesis (rRNA, mRNA) RNA_Polymerase->RNA_Synthesis Catalyzes DNA_Template DNA Template DNA_Template->RNA_Polymerase Binds to Cellular_Processes Downstream Cellular Processes (e.g., Ribosome Biogenesis, Protein Synthesis) RNA_Synthesis->Cellular_Processes Enables

Caption: Mechanism of this compound action in yeast.

Experimental_Workflow_mRNA_Stability cluster_culture Yeast Culture cluster_sampling Time-Course Sampling cluster_analysis Analysis Start_Culture Start Yeast Culture Grow_Culture Grow to Mid-Log Phase Start_Culture->Grow_Culture Add_this compound Add this compound (t=0) Grow_Culture->Add_this compound Sample_t0 Collect Sample (t=0) Add_this compound->Sample_t0 Sample_t1 Collect Sample (t=5 min) Add_this compound->Sample_t1 Sample_t2 Collect Sample (t=10 min) Add_this compound->Sample_t2 Sample_tn ... Add_this compound->Sample_tn RNA_Extraction RNA Extraction Sample_t0->RNA_Extraction Sample_t1->RNA_Extraction Sample_t2->RNA_Extraction Sample_tn->RNA_Extraction Quantification RNA Quantification RNA_Extraction->Quantification Analysis_Method Northern Blot / RT-qPCR Quantification->Analysis_Method Data_Analysis Calculate mRNA Half-life Analysis_Method->Data_Analysis

Caption: Workflow for mRNA stability analysis using this compound.

Ribosome_Biogenesis_Inhibition This compound This compound RNA_Polymerase_I_III RNA Polymerase I & III This compound->RNA_Polymerase_I_III Inhibits rRNA_synthesis rRNA Synthesis (35S pre-rRNA) RNA_Polymerase_I_III->rRNA_synthesis Catalyzes pre_rRNA_processing pre-rRNA Processing rRNA_synthesis->pre_rRNA_processing Ribosome_Assembly Ribosome Assembly pre_rRNA_processing->Ribosome_Assembly Ribosomal_Proteins Ribosomal Proteins (from existing mRNA) Ribosomal_Proteins->Ribosome_Assembly Mature_Ribosomes Mature Ribosomes Ribosome_Assembly->Mature_Ribosomes

References

Lomofungin: A Potent Tool for In Vitro Transcription Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a natural antimicrobial agent, serves as a potent inhibitor of DNA-dependent RNA polymerases. Its primary mechanism of action involves the chelation of divalent metal ions, such as Mg²⁺ and Mn²⁺, which are essential cofactors for the catalytic activity of RNA polymerase. This property makes this compound a valuable tool for studying the intricacies of transcription in both prokaryotic and eukaryotic systems. By halting the process of RNA synthesis, researchers can investigate transcription initiation, elongation, and the role of various transcription factors. These application notes provide detailed protocols for the use of this compound in in vitro transcription assays, alongside quantitative data on its inhibitory effects and visualizations of its mechanism and experimental application.

Data Presentation

The inhibitory effects of this compound on transcription have been observed across different organisms. While specific IC50 values for purified RNA polymerases are not extensively documented in the available literature, effective concentrations for the significant inhibition of RNA synthesis have been reported.

ParameterOrganism/SystemConcentration/ValueReference
Inhibition of Fungal Growth Various yeasts and mycelial fungi5 - 10 µg/mL[1]
Inhibition of RNA Synthesis (in vivo) Saccharomyces cerevisiae4 µg/mL[1]
Near-Complete Halt of RNA Synthesis (in vivo) Saccharomyces cerevisiae protoplasts40 µg/mL (after 10 min incubation)[2]
Inhibition of Purified RNA Polymerase Escherichia coliPotent inhibitor (specific IC50 not provided)[1][3]
Inhibition of Purified RNA Polymerases Saccharomyces cerevisiae (Types I, II, and III)Sensitive to inhibition (specific IC50s not provided)[1]

Mechanism of Action

This compound's primary mode of action as a transcription inhibitor is through the chelation of divalent cations, which are crucial for the function of RNA polymerase. This sequestration of essential metal cofactors directly inhibits the catalytic activity of the enzyme, thereby preventing the synthesis of RNA.

Lomofungin_Mechanism cluster_transcription Transcription Bubble DNA_template DNA Template RNA_Polymerase RNA Polymerase RNA_transcript Nascent RNA RNA_Polymerase->RNA_transcript Elongation Inhibition Inhibition RNA_Polymerase->Inhibition NTPs NTPs NTPs->RNA_Polymerase Mg_Mn Mg²⁺/Mn²⁺ Mg_Mn->RNA_Polymerase Cofactor This compound This compound This compound->Mg_Mn Chelates Inhibition->RNA_transcript

Mechanism of this compound's inhibitory action.

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound has been reported to undergo spontaneous dimerization in Dimethyl Sulfoxide (DMSO)[4][5]. This can affect its activity. It is recommended to prepare fresh solutions or minimize storage time in DMSO.

  • Solvent Selection: While DMSO is commonly used, consider alternative solvents if dimerization is a concern for the specific application. Freshly prepared solutions in ethanol or other organic solvents compatible with the in vitro transcription assay should be tested.

  • Stock Concentration: Prepare a 10 mg/mL stock solution of this compound.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen solvent (e.g., high-purity, anhydrous DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

In Vitro Transcription Inhibition Assay

This protocol is a general guideline and should be optimized for the specific RNA polymerase and template being used.

1. Reagents and Materials:

  • Purified RNA Polymerase (E. coli or yeast)

  • DNA template with a suitable promoter (e.g., plasmid or PCR product)

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • Radiolabeled NTP (e.g., [α-³²P]UTP or a fluorescently labeled NTP)

  • This compound stock solution

  • RNase inhibitor

  • Stop solution (e.g., formamide loading buffer with EDTA)

  • Nuclease-free water

  • Denaturing polyacrylamide gel

  • Phosphor imager or fluorescence scanner

2. Experimental Procedure:

  • Transcription Reaction Setup:

    • On ice, prepare a master mix for the transcription reactions. For a single 20 µL reaction, combine the following (adjust volumes as needed):

      • Nuclease-free water (to final volume)

      • 2 µL of 10x Transcription Buffer

      • 1 µL of DNA template (e.g., 100 ng/µL)

      • 2 µL of NTP mix (e.g., 2.5 mM each of ATP, GTP, CTP; 0.5 mM UTP)

      • 0.5 µL of radiolabeled UTP

      • 0.5 µL of RNase inhibitor

    • Aliquot the master mix into individual reaction tubes.

  • Addition of this compound:

    • Prepare serial dilutions of the this compound stock solution in the transcription buffer.

    • Add 1 µL of the diluted this compound or the solvent control to each respective reaction tube. The final concentrations should typically range from 1 µg/mL to 100 µg/mL to determine a dose-response curve.

  • Initiation of Transcription:

    • Add 1 µL of RNA polymerase to each reaction tube.

    • Gently mix the contents and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C for E. coli RNA polymerase) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reactions by adding an equal volume of stop solution.

  • Analysis of Transcripts:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the results using a phosphor imager (for radiolabeled transcripts) or a fluorescence scanner.

3. Data Analysis:

  • Quantify the band intensities corresponding to the full-length RNA transcript for each this compound concentration.

  • Normalize the data to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of transcription is inhibited).

Lomofungin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Master Mix (Buffer, DNA, NTPs, Labeled NTP) Reaction_Setup Combine Master Mix and this compound Reagent_Prep->Reaction_Setup Lomofungin_Prep Prepare this compound Dilutions Lomofungin_Prep->Reaction_Setup Initiation Add RNA Polymerase and Incubate Reaction_Setup->Initiation Termination Add Stop Solution Initiation->Termination Gel_Electrophoresis Denaturing PAGE Termination->Gel_Electrophoresis Visualization Phosphor Imaging / Fluorescence Scanning Gel_Electrophoresis->Visualization Quantification Quantify Band Intensity and Calculate IC50 Visualization->Quantification

Workflow for in vitro transcription inhibition assay.

Conclusion

This compound is a powerful and effective inhibitor of both prokaryotic and eukaryotic RNA polymerases, making it a versatile tool for studying transcription in vitro. Its mechanism of action through the chelation of essential metal cofactors is well-established. The protocols and data provided herein offer a solid foundation for researchers to utilize this compound in their studies of transcriptional regulation and for the development of novel therapeutic agents targeting RNA synthesis. Careful consideration of its solubility and potential for dimerization is crucial for obtaining reproducible results.

References

Lomofungin: A Potent Inhibitor of MBNL1-CUG RNA Binding in Myotonic Dystrophy Type 1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Myotonic Dystrophy Type 1 (DM1) is a neuromuscular disorder characterized by the expansion of a CUG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. These expanded CUG repeats (CUGexp) form hairpin structures that sequester the Muscleblind-like 1 (MBNL1) protein into nuclear foci. The sequestration of MBNL1, a crucial regulator of alternative splicing, leads to downstream mis-splicing of numerous pre-mRNAs, causing the multi-systemic symptoms of DM1. This application note details the use of Lomofungin, a natural antimicrobial agent, and its dimer, Dithis compound, as inhibitors of the MBNL1-CUGexp RNA interaction. We provide quantitative data on their inhibitory activity and detailed protocols for key in vitro assays.

Introduction

The pathological hallmark of DM1 is the formation of nuclear RNA foci containing CUGexp and sequestered MBNL1 protein. This loss-of-function of MBNL1 disrupts the normal splicing patterns of many genes, including the chloride ion channel 1 and the insulin receptor, leading to myotonia and insulin resistance, respectively. A promising therapeutic strategy for DM1 is the development of small molecules that can disrupt the MBNL1-CUGexp interaction, thereby releasing MBNL1 and restoring its normal splicing function.

A high-throughput screen of nearly 280,000 compounds identified this compound as a potent inhibitor of the MBNL1-(CUG)12 binding. Further investigation revealed that this compound spontaneously dimerizes in DMSO to form Dithis compound, a compound with significantly greater inhibitory activity in vitro. However, the monomeric and dimeric forms exhibit distinct cellular effects, highlighting the complexity of targeting this RNA-protein interaction.

Pathophysiology and Point of Inhibition

The following diagram illustrates the molecular pathology of DM1 and the therapeutic intervention point for this compound.

DM1_Pathology cluster_gene DMPK Gene cluster_rna Transcription & RNA Processing cluster_sequestration MBNL1 Sequestration cluster_splicing Alternative Splicing Regulation cluster_phenotype Cellular Phenotype DMPK_gene DMPK Gene (with expanded CTG repeats) CUG_RNA CUGexp RNA (forms hairpin structures) DMPK_gene->CUG_RNA Transcription Foci Nuclear Foci (MBNL1 sequestered) CUG_RNA->Foci MBNL1 MBNL1 Protein MBNL1->Foci Sequestration Normal_splicing Normal Splicing MBNL1->Normal_splicing Mis_splicing Aberrant Splicing Foci->Mis_splicing Loss of MBNL1 function Pre_mRNA Pre-mRNAs (e.g., CLCN1, INSR) Pre_mRNA->Mis_splicing Pre_mRNA->Normal_splicing DM1_Symptoms DM1 Symptoms (Myotonia, Insulin Resistance) Mis_splicing->DM1_Symptoms This compound This compound / Dithis compound This compound->Foci Inhibition

Caption: Molecular mechanism of DM1 and the inhibitory action of this compound.

Quantitative Data

This compound and its dimer, Dithis compound, were evaluated for their ability to inhibit the binding of MBNL1 to a biotinylated (CUG)12 RNA oligomer using an AlphaScreen assay. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundIC50 (nM)95% Confidence Interval (nM)Relative Potency vs. This compound
This compound717533 - 9641x
Dithis compound4233 - 5317x

Data sourced from Hoskins et al., 2014.

Experimental Protocols

AlphaScreen Assay for MBNL1-(CUG)12 Binding Inhibition

This protocol is adapted from the high-throughput screening method used to identify this compound.

Objective: To measure the inhibitory effect of compounds on the interaction between MBNL1 protein and CUG repeat RNA.

Materials:

  • Recombinant MBNL1 protein (e.g., MBNL1-Δ105-His6)

  • Biotinylated (CUG)12 RNA oligonucleotide

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 15 mM NaCl, 2 mM MgCl2, 2% glycerol, 0.5 mM DTT, 50 µg/ml BSA

  • AlphaScreen GST Detection Kit (PerkinElmer)

  • Test compounds (this compound, Dithis compound) dissolved in DMSO

  • 384-well low-volume microplates (e.g., ProxiPlate)

Workflow Diagram:

AlphaScreen_Workflow cluster_prep Preparation cluster_dispense Dispensing cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: MBNL1-GST, Biotin-(CUG)12, Test Compounds Dispense_Protein_RNA Dispense MBNL1-GST and Biotin-(CUG)12 mix into 384-well plate Reagents->Dispense_Protein_RNA Dispense_Compound Add test compounds (in DMSO) or DMSO control Dispense_Protein_RNA->Dispense_Compound Incubate1 Incubate at room temp Dispense_Compound->Incubate1 Add_Beads Add AlphaScreen Acceptor & Donor beads Incubate1->Add_Beads Incubate2 Incubate in the dark Add_Beads->Incubate2 Read_Plate Read plate on AlphaScreen-compatible reader Incubate2->Read_Plate Analyze Calculate % Inhibition and determine IC50 values Read_Plate->Analyze

Caption: Workflow for the MBNL1-(CUG)12 AlphaScreen inhibition assay.

Procedure:

  • Prepare a master mix of recombinant MBNL1-GST and biotin-(CUG)12 RNA in assay buffer.

  • Dispense the protein-RNA mix into the wells of a 384-well plate.

  • Add test compounds at various concentrations (typically a serial dilution) or DMSO as a vehicle control.

  • Incubate the plate for 30 minutes at room temperature to allow for binding and inhibition to occur.

  • In subdued light, add the AlphaScreen Streptavidin-Donor beads and Glutathione-Acceptor beads to each well.

  • Incubate the plate in the dark for 60 minutes at room temperature.

  • Read the plate on an AlphaScreen-compatible microplate reader (e.g., EnVision).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Luciferase Reporter Assay for Cellular Activity

This cell-based assay is used to assess the ability of compounds to rescue the translational repression caused by CUGexp RNA.

Objective: To measure the functional rescue of MBNL1 activity in a cellular context.

Principle: C2C12 myoblasts stably express a firefly luciferase (fluc) reporter gene with 800 CUG repeats in its 3' UTR (fluc800). The CUGexp in the mRNA sequesters MBNL1, leading to nuclear retention of the transcript and reduced luciferase translation. An effective inhibitor will release MBNL1, allowing for the export and translation of the luciferase mRNA, thus increasing luminescence.

Logical Relationship Diagram:

Luciferase_Assay_Logic CUGexp_mRNA Luciferase-CUG800 mRNA MBNL1_Sequestration MBNL1 Sequestration CUGexp_mRNA->MBNL1_Sequestration Nuclear_Retention Nuclear Retention of mRNA MBNL1_Sequestration->Nuclear_Retention MBNL1_Release MBNL1 Release MBNL1_Sequestration->MBNL1_Release leads to Reduced_Translation Reduced Luciferase Translation Nuclear_Retention->Reduced_Translation Low_Luminescence Low Luminescence Signal Reduced_Translation->Low_Luminescence Inhibitor This compound Inhibitor->MBNL1_Sequestration Inhibits Nuclear_Export mRNA Nuclear Export MBNL1_Release->Nuclear_Export Increased_Translation Increased Luciferase Translation Nuclear_Export->Increased_Translation High_Luminescence High Luminescence Signal Increased_Translation->High_Luminescence

Caption: Logical flow of the CUGexp luciferase reporter assay.

Procedure:

  • Culture C2C12 myoblasts stably expressing the fluc800 reporter construct in appropriate growth media.

  • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • After the incubation period, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay) to control for cytotoxicity.

  • Calculate the fold-change in luciferase expression compared to the vehicle-treated control cells.

Discussion and Conclusion

This compound and its dimer, Dithis compound, are potent inhibitors of the MBNL1-CUG RNA interaction. While Dithis compound is 17-fold more potent in vitro, cellular studies have shown that the monomeric this compound is more effective at rescuing a CUGexp-induced splicing defect without causing an accumulation of the toxic RNA. In contrast, Dithis compound treatment led to an increase in CUGexp RNA in nuclear foci, likely due to reduced turnover of the transcript.

These findings underscore the importance of comprehensive cellular characterization alongside in vitro potency measurements. While both compounds serve as valuable chemical probes for studying the MBNL1-CUGexp interaction, their distinct cellular fates highlight different potential therapeutic consequences. This compound represents a more promising starting point for the development of therapeutics aimed at reversing the splicing defects in Myotonic Dystrophy Type 1.

Application Notes: Utilizing Lomofungin in Myotonic Dystrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myotonic Dystrophy Type 1 (DM1) is a neuromuscular disorder caused by an expansion of CUG trinucleotide repeats in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2][3][4] When transcribed, these expanded repeats (CUGexp) form stable hairpin structures in the RNA, which accumulate in the nucleus as distinct foci.[5][6] These toxic RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[1][2][5] The functional depletion of MBNL proteins from the nucleoplasm leads to misregulation of alternative splicing for a host of pre-mRNAs, causing the multi-systemic symptoms of DM1.[2][5][7]

Therapeutic strategies for DM1 often focus on disrupting the interaction between MBNL proteins and the toxic CUGexp RNA to restore normal splicing.[2][8] Lomofungin, a natural antimicrobial agent, was identified through a high-throughput screen of 279,433 compounds as a potent inhibitor of MBNL1 binding to CUG repeat RNA.[2]

Key Considerations for Use

A critical finding in the study of this compound is its spontaneous dimerization in Dimethyl sulfoxide (DMSO) to form Dithis compound .[1][2] These two forms, the monomer (this compound) and the dimer (Dithis compound), have distinct and contrasting effects in DM1 models, making them unique tools for probing the disease's molecular pathology.

  • Dithis compound (Dimer): While being 17-fold more potent at inhibiting the MBNL1-CUG RNA interaction in vitro, Dithis compound paradoxically leads to an increase in CUGexp RNA accumulation in cellular models.[1][2][3] This is attributed to a reduced turnover rate of the toxic RNA transcript.[1][2][9] Therefore, Dithis compound is a useful tool for studying the consequences of stabilizing and increasing toxic RNA foci.

  • This compound (Monomer): The monomeric form is more effective at rescuing MBNL1-dependent splicing defects in cellular models without causing the accumulation of CUGexp RNA.[1][2][3] At a concentration of 10 µM, this compound was shown to promote the correct splicing of sarco/endoplasmic reticulum Ca2+-ATPase 1 (Serca1), a known MBNL1 target.[2] This makes this compound a valuable compound for proof-of-concept studies aimed at reversing the splicing abnormalities central to DM1 pathology.

Researchers should be aware that this compound is also a known inhibitor of RNA synthesis via interaction with RNA polymerases, which is the basis for its antimicrobial activity.[10][11][12] However, studies in DM1 models suggest its primary effect in that context is the disruption of the MBNL1-CUGexp complex.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from research on this compound and its dimer in the context of Myotonic Dystrophy.

Table 1: In Vitro Potency against MBNL1-(CUG)12 Binding

CompoundRelative PotencyNotes
This compound1xBaseline activity identified from a high-throughput screen.
Dithis compound17x17-fold more potent inhibitor of MBNL1-(CUG)12 binding than this compound.[1][2][3]

Table 2: Cellular Effects in a DM1 Cell Model (C2C12 myoblasts with fluc-CUG800)

CompoundConcentrationEffect on CUGexp RNA FociSplicing Rescue (Serca1 ex22)
This compound10 µMNo accumulation of CUGexp RNA.[1][2]Effective at rescuing splicing defect.[1][2]
Dithis compoundN/ALarge increase in CUGexp RNA in nuclear foci.[1][2][3]Less effective at rescuing splicing defect.[2]

Visualizations

Signaling Pathways and Experimental Logic

DM1_Pathogenesis cluster_gene DMPK Gene cluster_rna Transcription & Nuclear Retention cluster_protein Protein Sequestration cluster_splicing Downstream Effect CTG_exp Expanded CTG Repeat in 3' UTR CUG_exp_RNA Toxic CUGexp RNA (Hairpin Structure) CTG_exp->CUG_exp_RNA Transcription Foci Nuclear Foci Accumulation CUG_exp_RNA->Foci MBNL1_seq Sequestered MBNL1 (Inactive) Foci->MBNL1_seq MBNL1_free Free MBNL1 (Active) MBNL1_free->Foci Binding & Sequestration Pre_mRNA Pre-mRNAs (e.g., Serca1, CLCN1) MBNL1_free->Pre_mRNA Regulates Splicing Splicing_defect Alternative Splicing Defects Pre_mRNA->Splicing_defect Misregulation due to MBNL1 depletion DM1_pheno DM1 Symptoms (Myotonia, etc.) Splicing_defect->DM1_pheno

Caption: Pathogenic mechanism of Myotonic Dystrophy Type 1 (DM1).

Lomofungin_Mechanism CUG_exp_RNA Toxic CUGexp RNA Complex MBNL1-CUGexp Complex (Sequestration) CUG_exp_RNA->Complex MBNL1 MBNL1 Protein MBNL1->Complex Splicing_Rescue Splicing Regulation Restored MBNL1->Splicing_Rescue Released Splicing_Defect Splicing Defect Complex->Splicing_Defect This compound This compound This compound->Complex Inhibits Binding This compound->Splicing_Rescue

Caption: Proposed therapeutic mechanism of this compound in DM1.

Lomofungin_Workflow Start Start: DM1 Model Cells (e.g., C2C12 fluc-CUG800) Treatment Treat cells with 10 µM this compound (and controls) Start->Treatment Incubation Incubate for Specified Period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Extract Total RNA Extraction Harvest->RNA_Extract RT_PCR Reverse Transcription PCR (RT-PCR) for Splicing Targets (e.g., Serca1) RNA_Extract->RT_PCR Analysis Gel Electrophoresis or qPCR to Quantify Splice Isoforms RT_PCR->Analysis End Result: Splicing Correction Quantified Analysis->End

Caption: Experimental workflow for analyzing splicing rescue by this compound.

Lomo_vs_Dilomo cluster_lomo Monomer Path cluster_dilomo Dimer Path Lomofungin_Stock This compound in DMSO This compound This compound (Monomer) Lomofungin_Stock->this compound Dithis compound Dithis compound (Dimer) Lomofungin_Stock->Dithis compound Spontaneous Dimerization Lomo_Effect Rescues Splicing Defect & No CUGexp Accumulation This compound->Lomo_Effect Primary Cellular Outcome Dilomo_Effect Increases CUGexp Foci (Reduced RNA Turnover) & Less Splicing Rescue Dithis compound->Dilomo_Effect Primary Cellular Outcome

Caption: Logical relationship of this compound and Dithis compound effects.

Experimental Protocols

The following protocols are adapted from the methodologies described in the primary literature for the use of this compound in DM1 research.[2]

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the maintenance and treatment of a common DM1 cell model used to study this compound's effects.

Materials:

  • C2C12 mouse myoblast cell line stably transfected with a firefly luciferase construct fused to a DMPK 3' UTR containing 800 CTG repeats (fluc800 cells).

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (powder).

  • DMSO (Dimethyl sulfoxide), anhydrous.

  • Phosphate-Buffered Saline (PBS).

  • 6-well cell culture plates.

Procedure:

  • Cell Culture: Culture fluc800 C2C12 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C to minimize freeze-thaw cycles and dimerization.

  • Cell Plating: Seed fluc800 cells into 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10 µM). A DMSO-only vehicle control must be run in parallel. To add the compound, dilute the 10 mM stock solution in culture medium before adding it to the cells to ensure even distribution and minimize local toxicity.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Harvesting: After incubation, wash the cells with PBS and harvest for downstream analysis (e.g., RNA extraction for splicing analysis or cell fixation for imaging).

Protocol 2: Analysis of Splicing Rescue by RT-PCR

This protocol details how to assess the ability of this compound to rescue MBNL1-dependent splicing defects, using Serca1 exon 22 as an example.

Materials:

  • Harvested cells from Protocol 1.

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • Reverse transcriptase and associated reagents for cDNA synthesis.

  • PCR primers flanking the alternatively spliced exon of interest (e.g., Serca1 exon 22).

  • Taq polymerase and PCR buffer.

  • Agarose gel and electrophoresis equipment.

  • Gel imaging system.

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells according to the manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank Serca1 exon 22. This will generate two different-sized amplicons: one including the exon and one excluding it.

    • A typical PCR cycle would be: initial denaturation at 95°C for 5 min, followed by 30-35 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.

  • Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel. The two bands will correspond to the inclusion and exclusion isoforms of Serca1 exon 22.

  • Quantification and Analysis:

    • Image the gel using a gel documentation system.

    • Quantify the intensity of each band using software like ImageJ.

    • Calculate the percent spliced in (PSI) or percent exon inclusion using the formula: PSI = [Intensity of Inclusion Band / (Intensity of Inclusion Band + Intensity of Exclusion Band)] * 100.

    • Compare the PSI values between this compound-treated cells and vehicle controls. A successful rescue will show a shift in the PSI toward the value seen in healthy, non-DM1 cells.[2]

Protocol 3: Visualization of CUGexp RNA Foci and MBNL1

This protocol combines fluorescence in situ hybridization (FISH) and immunofluorescence (IF) to visualize the effect of this compound on toxic RNA foci and MBNL1 localization.

Materials:

  • Cells grown on glass coverslips and treated as in Protocol 1.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.5% Triton X-100 in PBS for permeabilization.

  • Cy3-labeled (CAG)n oligonucleotide probe for FISH.

  • Hybridization buffer.

  • Primary antibody against MBNL1 (e.g., mouse anti-MBNL1).

  • Alexa Fluor 488-conjugated secondary antibody (e.g., anti-mouse).

  • DAPI for nuclear counterstain.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Fixation: Wash cells on coverslips with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence (MBNL1 Staining):

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with primary anti-MBNL1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Post-Fixation: Fix the cells again with 4% PFA for 10 minutes to cross-link the antibodies.

  • Fluorescence In Situ Hybridization (RNA Foci Staining):

    • Wash with PBS and then with 2x SSC buffer.

    • Pre-hybridize with hybridization buffer for 30 minutes at 37°C.

    • Hybridize with the Cy3-(CAG)n probe in hybridization buffer overnight at 37°C in a humidified chamber.

    • Wash with 2x SSC/50% formamide, then 2x SSC, and finally PBS.

  • Mounting: Stain the nucleus with DAPI for 5 minutes, wash with PBS, and mount the coverslip onto a glass slide using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue, nucleus), Alexa Fluor 488 (green, MBNL1), and Cy3 (red, RNA foci). In untreated DM1 cells, MBNL1 will co-localize with the RNA foci. Treatment with effective compounds should show a dispersal of MBNL1 into a more diffuse nucleoplasmic pattern.[2]

References

Application Notes and Protocols: Cell Culture Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

Topic: The Use of Lomofungin and Standard Agents for Cell Culture Synchronization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell synchronization, the process of bringing a population of cells in culture to the same stage of the cell cycle, is a critical technique for studying cellular processes that are cell cycle-dependent. While several chemical agents are widely used for this purpose, the application of the antibiotic this compound is a topic of theoretical interest due to its mechanism of action. This document provides an overview of this compound's potential as a synchronizing agent and presents detailed protocols for established synchronization methods.

This compound as a Potential Cell Synchronization Agent

Note: There are currently no established or validated protocols for the use of this compound as a cell synchronization agent in mammalian cell cultures. The information provided below is based on its known mechanism of action and is intended to serve as a guideline for researchers wishing to explore its potential in this application.

Mechanism of Action

This compound is an antibiotic that has been shown to inhibit the synthesis of ribonucleic acid (RNA) and, to a lesser extent, deoxyribonucleic acid (DNA) in yeast and bacteria.[1][2][3] Its primary mode of action is the inhibition of DNA-dependent RNA polymerase.[4][5][6] This inhibition is achieved through the chelation of divalent cations, such as Mn2+ and Mg2+, which are essential cofactors for RNA polymerase activity.[7] By inhibiting RNA synthesis, this compound can prevent the production of proteins necessary for cell cycle progression, leading to cell cycle arrest. This mechanism is analogous to other compounds used for cell cycle synchronization that inhibit nucleic acid synthesis.[8][9][10]

Hypothetical Signaling Pathway for this compound-Induced Cell Cycle Arrest

Lomofungin_Pathway This compound This compound Ions Divalent Cations (Mg2+, Mn2+) This compound->Ions Chelates RNAP RNA Polymerase This compound->RNAP Inhibits Ions->RNAP Required for activity RNA RNA Synthesis (mRNA, rRNA) RNAP->RNA Catalyzes Proteins Cell Cycle Proteins (Cyclins, CDKs) RNA->Proteins Required for synthesis Progression Cell Cycle Progression Proteins->Progression Drives Arrest Cell Cycle Arrest (G1/S Phase) Progression->Arrest Blocked Lomofungin_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Incubation Time Optimization cluster_2 Phase 3: Reversibility Check A Seed Cells B Treat with this compound (Concentration Gradient) A->B C Incubate (24h) B->C D Assess Viability (MTT) C->D E Assess Cell Cycle (FACS) C->E F Determine Optimal Concentration D->F E->F G Treat with Optimal Conc. F->G H Incubate (Time Course) G->H I Assess Cell Cycle (FACS) H->I J Determine Optimal Time I->J K Treat (Optimal Conc. & Time) J->K L Wash & Release K->L M Collect Samples (Time Course) L->M N Assess Cell Cycle (FACS) M->N O Confirm Synchronous Progression N->O Double_Thymidine_Block A Asynchronous Cells B Add 2mM Thymidine (16-18h) A->B C Wash and Release (9h) B->C D Add 2mM Thymidine (14-17h) C->D E Wash and Release D->E F Synchronized Cells (G1/S Boundary) E->F

References

In Vivo Applications of Lomofungin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document aims to provide a comprehensive overview of the known in vitro activities of Lomofungin, the general characteristics of phenazine antibiotics in in vivo settings, and a generalized protocol for the in vivo evaluation of a novel antifungal agent using a murine model of systemic candidiasis. This protocol can serve as a foundational methodology for researchers interested in investigating the in vivo potential of this compound.

This compound: In Vitro Activity Profile

This compound has demonstrated a broad spectrum of antimicrobial activity in laboratory settings. Its primary mode of action involves the inhibition of both DNA and RNA synthesis.[2]

Table 1: Summary of In Vitro Antimicrobial Activity of this compound

Organism TypeSpecific OrganismsEffective ConcentrationReference
YeastsSaccharomyces cerevisiae5-10 µg/ml[2]
Mycelial FungiVarious pathogenic fungi5-10 µg/ml[2]
Gram-positive BacteriaVariousNot specified[1]
Gram-negative BacteriaVariousNot specified[1]

Phenazine Antibiotics: A Class Overview

This compound belongs to the phenazine class of antibiotics, which are heterocyclic nitrogen-containing compounds produced by a variety of bacteria. Many phenazines exhibit redox activity and are known for their broad-spectrum antimicrobial properties. While specific in vivo data for this compound is limited, studies on other phenazine compounds provide insights into their potential in vivo applications and general characteristics.

  • Antifungal and Antibacterial Activity: Various phenazine derivatives have shown efficacy in controlling fungal and bacterial pathogens in both in vitro and in vivo models.[3]

  • Mechanism of Action: The antimicrobial activity of phenazines is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can damage cellular components.[4]

  • Biofilm Eradication: Some phenazine-inspired compounds are being investigated for their potential to eradicate persistent bacterial biofilms.[5]

Generalized Protocol: In Vivo Efficacy of a Novel Antifungal Agent in a Murine Model of Systemic Candidiasis

The following is a generalized protocol for assessing the in vivo antifungal efficacy of a compound like this compound. This protocol is based on established methodologies for testing antifungal agents in a murine model of systemic Candida albicans infection.[6][7][8]

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoint Analysis animal_acclimation Animal Acclimation (e.g., Female BALB/c mice, 6-8 weeks old) immunosuppression Immunosuppression (Optional) (e.g., Cyclophosphamide) animal_acclimation->immunosuppression drug_prep Test Compound Preparation (e.g., this compound in appropriate vehicle) treatment Treatment Administration (e.g., Intraperitoneal injection of this compound) drug_prep->treatment inoculum_prep Inoculum Preparation (Candida albicans suspension) iv_infection Intravenous Infection (Tail vein injection of C. albicans) inoculum_prep->iv_infection immunosuppression->iv_infection iv_infection->treatment monitoring Daily Monitoring (Survival, clinical signs) treatment->monitoring euthanasia Euthanasia & Organ Harvest (Kidneys, spleen, etc.) monitoring->euthanasia fungal_burden Fungal Burden Determination (CFU count) euthanasia->fungal_burden

Caption: Workflow for in vivo antifungal efficacy testing.

Detailed Methodology

3.2.1. Animal Model and Housing

  • Species/Strain: Female BALB/c mice, 6-8 weeks old.

  • Housing: Animals should be housed in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.

  • Acclimation: Allow a minimum of 7 days for acclimation before the start of the experiment.

3.2.2. Immunosuppression (Optional)

  • To establish a more robust infection, mice can be immunosuppressed.

  • Agent: Cyclophosphamide.

  • Dosage and Administration: Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg) on day -2 and day 1 relative to infection.

3.2.3. Fungal Inoculum Preparation

  • Organism: Candida albicans (a well-characterized strain, e.g., SC5314).

  • Culture: Grow C. albicans in a suitable broth (e.g., Sabouraud Dextrose Broth) at 30°C overnight with shaking.

  • Preparation: Harvest yeast cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL) using a hemocytometer.

3.2.4. Infection

  • Route: Intravenous (IV) injection via the lateral tail vein.

  • Inoculum: Inject 0.1 mL of the prepared C. albicans suspension.

3.2.5. Treatment

  • Test Article: this compound dissolved in a suitable vehicle (e.g., saline, DMSO). The vehicle's potential toxicity should be assessed in a control group.

  • Dosing: Administer different doses of this compound (e.g., 1, 5, 10 mg/kg) to different groups of mice. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Route and Schedule: Administer the treatment intraperitoneally (IP) or orally (PO) once daily for a specified duration (e.g., 7 days), starting 24 hours post-infection.

3.2.6. Monitoring and Endpoints

  • Survival: Monitor the survival of the animals daily for a predetermined period (e.g., 21 days).

  • Clinical Signs: Record clinical signs of illness such as weight loss, ruffled fur, and lethargy.

  • Fungal Burden: At the end of the study (or at predetermined time points), euthanize the animals. Aseptically remove organs (e.g., kidneys, spleen, brain), homogenize them in sterile PBS, and plate serial dilutions on a suitable agar medium (e.g., Sabouraud Dextrose Agar with antibiotics) to determine the colony-forming units (CFU) per gram of tissue.

Data Analysis
  • Survival Data: Analyze using Kaplan-Meier survival curves and log-rank tests.

  • Fungal Burden Data: Compare CFU counts between different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).

Toxicity Assessment

Prior to efficacy studies, it is crucial to determine the toxicity profile of the test compound.

Acute Toxicity (LD50) Determination

A preliminary study to determine the median lethal dose (LD50) is essential. This can be performed using a dose-escalation study in a small number of animals.

Sub-chronic Toxicity

For longer treatment regimens, a sub-chronic toxicity study should be conducted to evaluate the effects of repeated dosing on animal health, including changes in weight, organ function (through blood chemistry and histology), and behavior.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of nucleic acid synthesis. This directly impacts fundamental cellular processes.

G This compound This compound RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis Inhibits RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Cell_Growth Fungal Cell Growth & Proliferation DNA_Synthesis->Cell_Growth Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Protein_Synthesis->Cell_Growth

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Directions

While this compound shows promise as an antimicrobial agent based on its in vitro activity, the lack of in vivo data is a significant gap in its development profile. The generalized protocols and information provided here are intended to serve as a starting point for researchers to design and execute the necessary in vivo studies to thoroughly evaluate the therapeutic potential and safety of this compound. Future research should focus on determining its efficacy in various animal models of infection, establishing its pharmacokinetic and pharmacodynamic profiles, and conducting comprehensive toxicity assessments. Such studies are essential to bridge the gap between the in vitro potential and the possible clinical application of this antibiotic.

References

Lomofungin for the Investigation of mRNA Stability and Turnover: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regulation of messenger RNA (mRNA) stability and turnover is a critical control point in gene expression, influencing the proteome of a cell and its response to internal and external cues. The study of mRNA decay rates provides valuable insights into gene regulatory networks and the mechanisms underlying various physiological and pathological states. A common strategy to measure mRNA half-life is to inhibit transcription and monitor the subsequent decay of specific mRNA transcripts over time. Lomofungin, a phenazine antibiotic, serves as a potent and rapid inhibitor of RNA synthesis in yeast and other fungi, making it a valuable tool for such studies. This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of mRNA stability and turnover.

Introduction to this compound

This compound is an antibiotic that has been shown to be a potent inhibitor of both DNA and RNA synthesis in Saccharomyces cerevisiae.[1] Its primary mode of action in the context of mRNA stability studies is the rapid inhibition of RNA polymerase.[2][3] This inhibition is not instantaneous but occurs within minutes of application, allowing for a clear demarcation of the cessation of transcription.

Mechanism of Action: this compound acts as a chelating agent for divalent cations, specifically Mn2+ and Mg2+.[4][5] These cations are essential cofactors for RNA polymerase. By sequestering these ions, this compound effectively inactivates the enzyme, thereby halting transcription.[4][5] This mechanism of action is direct and does not involve interaction with the DNA template itself.[3]

Applications in mRNA Stability and Turnover Research

The rapid and effective inhibition of transcription by this compound makes it a suitable tool for determining the half-life of mRNA molecules. By blocking the synthesis of new transcripts, researchers can monitor the decay of the pre-existing mRNA pool over time. This allows for the calculation of the decay rate and, consequently, the half-life of individual mRNA species.

Studies have utilized this compound to determine the half-life of specific mRNAs, such as those encoding for allophanate hydrolase, invertase, and α-glucosidase in Saccharomyces cerevisiae.[6] These studies have demonstrated that different mRNAs can have distinct stabilities, highlighting the importance of post-transcriptional regulation in controlling gene expression.

Quantitative Data on mRNA Half-Lives

The half-life of an mRNA is the time it takes for 50% of that specific mRNA species to be degraded. This value can vary significantly between different transcripts, reflecting their diverse roles and regulatory controls within the cell. The following table presents a compilation of mRNA half-life data for several genes in Saccharomyces cerevisiae, determined using various transcriptional inhibition methods. While specific data sets using exclusively this compound are limited in recent literature, the provided data from studies using other transcriptional inhibitors or temperature-sensitive mutants offer a valuable comparative context.

GeneFunctionMethod of Transcriptional InhibitionHalf-life (minutes)Reference
ACT1Cytoskeletal proteinrpb1-1 mutant> 25[7][8]
PGK1Glycolytic enzymerpb1-1 mutant> 25[7][8]
ADH1Alcohol dehydrogenaseThiolutin33.3 ± 3[2]
HIS3Histidine biosynthesisrpb1-1 mutant< 7[7][8]
STE2a-factor receptorrpb1-1 mutant< 7[7][8]
STE3α-factor receptorrpb1-1 mutant< 7[7][8]
MATα1Mating-type regulatorrpb1-1 mutant< 7[7][8]
EFG1Transcription factorThiolutin4.3 ± 1.2[2]
Allophanate HydrolaseUrea metabolismThis compound~3[6]
Invertase & α-glucosidaseSugar metabolismThis compound~20[6]

Experimental Protocols

General Workflow for Determining mRNA Half-life using a Transcriptional Inhibitor

The fundamental principle behind using a transcriptional inhibitor to measure mRNA half-life is to halt the production of new mRNA and then quantify the amount of a specific mRNA remaining at various time points.

Workflow General Workflow for mRNA Half-life Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis YeastCulture 1. Grow Yeast Culture to Mid-Log Phase AddInhibitor 2. Add Transcriptional Inhibitor (e.g., this compound) YeastCulture->AddInhibitor TimeCourse 3. Collect Cell Samples at Different Time Points (t=0, 5, 10, 20, 40, 60 min) AddInhibitor->TimeCourse Quench 4. Immediately Stop Cellular Processes (e.g., by flash-freezing) TimeCourse->Quench RNA_Extraction 5. Extract Total RNA from Each Sample Quench->RNA_Extraction Quantification 6. Quantify Specific mRNA Levels (Northern Blot or RT-qPCR) RNA_Extraction->Quantification DataAnalysis 7. Plot mRNA levels vs. Time and Calculate Half-life Quantification->DataAnalysis

Caption: General workflow for an mRNA half-life experiment.

Detailed Protocol for mRNA Half-life Determination in S. cerevisiae using this compound

This protocol is a synthesized procedure based on established methodologies for transcriptional inhibition in yeast.

Materials:

  • Saccharomyces cerevisiae strain of interest

  • YPD medium (or appropriate selective medium)

  • This compound (from a reliable supplier)

  • Dimethyl sulfoxide (DMSO)

  • Liquid nitrogen

  • RNase-free water, tubes, and tips

  • RNA extraction kit or reagents (e.g., hot acid phenol method)

  • Reagents and equipment for Northern blotting or RT-qPCR

Procedure:

  • Cell Culture:

    • Inoculate a starter culture of S. cerevisiae in 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into a larger volume of fresh YPD to an OD600 of approximately 0.1.

    • Grow the culture at 30°C with vigorous shaking to mid-log phase (OD600 of 0.4-0.6).

  • This compound Treatment and Time Course Sampling:

    • Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mg/mL.

    • Just before starting the time course, remove a 10 mL aliquot of the culture. This will serve as the time zero (t=0) sample. Immediately pellet the cells by centrifugation (e.g., 3000 x g for 3 minutes at 4°C), discard the supernatant, and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C.

    • To the remaining culture, add this compound to a final concentration of 40 µg/mL.[9] Mix well by swirling the flask.

    • Immediately start a timer and collect 10 mL aliquots at various time points (e.g., 5, 10, 20, 30, 45, and 60 minutes). The choice of time points may need to be optimized depending on the expected stability of the mRNA of interest.

    • For each time point, immediately pellet the cells and flash-freeze the pellet in liquid nitrogen as described for the t=0 sample.

  • RNA Extraction:

    • Extract total RNA from each of the frozen cell pellets. The hot acid phenol method is a classic and effective method for obtaining high-quality RNA from yeast.[10][11][12][13][14] Alternatively, several commercial kits are available.

    • After extraction, quantify the RNA concentration and assess its integrity, for example, by agarose gel electrophoresis to visualize intact ribosomal RNA bands.

  • Quantification of mRNA Levels:

    • Method A: Northern Blotting

      • Separate a defined amount of total RNA (e.g., 10-20 µg) from each time point on a denaturing formaldehyde-agarose gel.[12][15]

      • Transfer the RNA to a nylon membrane.

      • Hybridize the membrane with a labeled probe specific to the mRNA of interest. A probe for a stable transcript (e.g., ACT1) should be used as a loading control.

      • Detect and quantify the signal for each time point using a phosphorimager or chemiluminescence detection system.

      • Normalize the signal of the target mRNA to the loading control.

    • Method B: Reverse Transcription-Quantitative PCR (RT-qPCR)

      • Treat the total RNA with DNase I to remove any contaminating genomic DNA.

      • Synthesize cDNA from a defined amount of total RNA (e.g., 1-2 µg) from each time point using reverse transcriptase and oligo(dT) or random primers.

      • Perform qPCR using primers specific for the mRNA of interest.[16] Also, perform qPCR for a reference gene whose mRNA is known to be very stable (e.g., ACT1) to normalize for variations in RNA input and reverse transcription efficiency.

      • Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene.

  • Data Analysis and Half-life Calculation:

    • Plot the normalized mRNA levels (as a percentage of the t=0 level) on a semi-logarithmic graph against time.

    • The data should fit a first-order decay curve. The time at which the mRNA level is reduced to 50% is the half-life.

    • Alternatively, the decay rate constant (k) can be determined from the slope of the line of best fit, and the half-life (t1/2) can be calculated using the formula: t1/2 = ln(2) / k.

Comparison with Other Transcriptional Inhibition Methods

This compound is one of several methods available for inhibiting transcription to study mRNA decay. The choice of method can depend on the specific experimental goals, the organism being studied, and available resources.

MethodAdvantagesDisadvantages
This compound - Rapid inhibition of transcription. - Effective in a variety of fungal species.- Can also inhibit DNA synthesis under certain conditions.[1] - Potential for other off-target effects. - Older literature, less commonly used in recent high-throughput studies.
Thiolutin - Rapidly inhibits all three RNA polymerases. - Reversible inhibition.- Can induce a stress response.[17] - May also inhibit mRNA degradation, leading to an overestimation of mRNA half-lives.[10] - Light sensitive and can be unstable.
rpb1-1 (Temperature-sensitive RNA Pol II mutant) - Specific inhibition of RNA polymerase II. - Avoids the use of chemical inhibitors and their potential off-target effects.- Requires a specific yeast strain. - The required temperature shift to inactivate the polymerase induces a heat shock response, which can alter mRNA stability.[3][17] - Not suitable for studying temperature-sensitive processes.

Off-Target Effects and Considerations

While this compound is a powerful tool, it is essential to be aware of its potential off-target effects. Under certain growth conditions, this compound can also inhibit DNA synthesis, although this effect is often preceded by the inhibition of RNA synthesis.[1] This is a critical consideration for experimental design and data interpretation. Additionally, as with any chemical inhibitor, there is the potential for unforeseen effects on cellular physiology. Therefore, it is advisable to use the lowest effective concentration of this compound and to include appropriate controls in all experiments.

Visualizing the Mechanism and Workflow

Mechanism of this compound Action

Lomofungin_Mechanism Mechanism of RNA Polymerase Inhibition by this compound cluster_components Cellular Components cluster_process Process RNAP RNA Polymerase II Binding Cations bind to RNA Polymerase II as cofactors RNAP->Binding Cations Mg²⁺ / Mn²⁺ Cations Cations->Binding Chelation This compound chelates Mg²⁺ / Mn²⁺ cations Cations->Chelation This compound This compound This compound->Chelation Active_RNAP Active RNA Polymerase II Binding->Active_RNAP Transcription Transcription of mRNA Active_RNAP->Transcription Inactive_RNAP Inactive RNA Polymerase II Chelation->Inactive_RNAP Inhibition Transcription is inhibited Inactive_RNAP->Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Lomofungin Dimerization in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the spontaneous dimerization of Lomofungin in dimethyl sulfoxide (DMSO) solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dimerization in DMSO a concern?

This compound is a natural antimicrobial agent, classified as a phenazine antibiotic. In drug discovery and biological research, it has shown potential as an inhibitor of MBNL1-CUG RNA binding, which is relevant to conditions like Myotonic Dystrophy Type 1. However, this compound has been observed to spontaneously dimerize in DMSO, forming a compound named dithis compound.[1] This dimerization is a significant concern because the monomer and the dimer exhibit distinct biological activities. While dithis compound can be a more potent inhibitor of MBNL1-(CUG)12 binding in vitro, the monomeric form is more effective at rescuing splicing defects in cellular models without causing an accumulation of toxic RNA.[1] Therefore, controlling the dimerization of this compound is critical for obtaining accurate and reproducible experimental results.

Q2: How can I detect the presence of the this compound dimer (dithis compound) in my sample?

The presence of both this compound (monomer) and dithis compound (dimer) can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), 1H-NMR spectroscopy, and mass spectrometry.

  • HPLC: A reverse-phase HPLC method can separate the monomer and dimer, allowing for their individual quantification.

  • 1H-NMR: Distinct chemical shifts in the 1H-NMR spectrum can be used to identify and differentiate between the monomer and the dimer.

  • Mass Spectrometry: This technique can confirm the presence of the dimer by identifying its specific mass-to-charge ratio.

Q3: What is the proposed mechanism of this compound dimerization in DMSO?

While the precise mechanism is not fully elucidated in the literature, the dimerization of this compound, a phenolic compound, in the polar aprotic solvent DMSO likely involves the formation of a covalent bond between two this compound molecules. This process is known to be spontaneous and is influenced by factors such as temperature and concentration.

Troubleshooting Guide: Preventing this compound Dimerization

This guide addresses common issues encountered during the handling and use of this compound in DMSO.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected biological activity in assays. The ratio of this compound monomer to dimer may be varying between experiments due to dimerization in the DMSO stock solution.1. Prepare fresh solutions: Always prepare this compound solutions in DMSO immediately before use. 2. Control temperature: Prepare and handle the solution at low temperatures (e.g., on ice) to slow down the dimerization rate. 3. Use alternative solvents: Consider using alternative solvents where this compound is soluble and dimerization is minimized (see Table 1). 4. Monitor dimerization: Regularly analyze your stock and working solutions using HPLC to determine the monomer-to-dimer ratio.
Precipitation or cloudiness observed in the this compound stock solution. This could be due to the formation of less soluble dimer or aggregation of the compound.1. Filter the solution: Use a 0.22 µm syringe filter to remove any precipitate before use. Note that this will change the effective concentration. 2. Re-evaluate solvent choice: The chosen solvent may not be optimal for the required concentration. Refer to solubility data (Table 1) and consider a different solvent or a lower concentration.
Difficulty in replicating results from the literature. Differences in the age of the DMSO stock solution, storage conditions, and initial concentration can lead to varying levels of dimerization and thus, different experimental outcomes.1. Standardize solution preparation: Establish a strict, consistent protocol for preparing and handling this compound solutions. 2. Report solution age: When publishing results, report the age of the this compound stock solution and the storage conditions to ensure reproducibility. 3. Characterize your compound: Before conducting biological assays, characterize your this compound solution (e.g., by HPLC) to know the exact composition.

Data Presentation

Table 1: Solubility of this compound and Related Phenazine Compounds in Various Solvents

Solvent This compound Solubility Phenazine (methosulfate) Solubility [2]Phenazine-1-carboxylic acid Solubility [3]Notes on Dimerization Potential
DMSO Data not available (qualitatively soluble)~ 10 mg/mLData not availableHigh potential for dimerization.
DMF Data not available~ 10 mg/mLData not availableAprotic solvent, dimerization potential should be evaluated.
DMAc Data not availableData not availableData not availableAprotic solvent, dimerization potential should be evaluated.
NMP Data not availableData not availableData not availableAprotic solvent, dimerization potential should be evaluated.
Cyrene™ Data not availableData not availableData not available"Green" aprotic solvent, dimerization potential should be evaluated.
Ethanol Data not availableSoluble[4]More soluble than in water[3]Protic solvent, may reduce dimerization compared to aprotic solvents.
Methanol Data not availableData not availableMore soluble than in water[3]Protic solvent, may reduce dimerization compared to aprotic solvents.
Acetonitrile Data not availableData not availableData not availableAprotic solvent, dimerization potential should be evaluated.
Water Sparingly soluble~ 10 mg/mL in PBS (pH 7.2)[2]Sparingly soluble[3]Low solubility may be a limiting factor.

Table 2: Qualitative Kinetics of this compound Dimerization in DMSO

Condition Effect on Dimerization Rate Recommendation
Higher Temperature Increases the rate of dimerization.Prepare and store solutions at low temperatures (e.g., 4°C or on ice for short-term use). For long-term storage, store at -20°C or -80°C.
Higher Concentration Increases the rate of dimerization.Prepare stock solutions at the lowest practical concentration and dilute immediately before use.
Increased Storage Time Increases the extent of dimerization.Use freshly prepared solutions whenever possible. Avoid using old stock solutions.

Note: Quantitative kinetic data (e.g., rate constants, half-life) for this compound dimerization in DMSO is not available in the literature. The information provided is based on qualitative observations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution with Minimized Dimerization

  • Solvent Selection: Based on your experimental needs and the information in Table 1, select an appropriate solvent. If DMSO must be used, proceed with caution.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of cold (4°C) solvent to the this compound powder to achieve the desired stock concentration.

  • Dissolution: Vortex the solution briefly at a low setting until the compound is completely dissolved. If necessary, sonicate for a short period in a cold water bath.

  • Immediate Use: Use the freshly prepared stock solution immediately for your experiments.

  • Storage (if necessary): If short-term storage is unavoidable, store the solution at 4°C for no longer than a few hours. For longer-term storage, aliquot the stock solution into single-use vials, flush with an inert gas (e.g., argon or nitrogen) to remove oxygen, and store at -80°C. Minimize freeze-thaw cycles.

Protocol 2: Monitoring this compound Dimerization by HPLC

This protocol provides a general guideline for monitoring the ratio of this compound to dithis compound. Specific parameters may need to be optimized for your system.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for separating similar compounds.

  • Sample Preparation: Dilute your this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.

  • Injection and Analysis: Inject the sample onto the HPLC column and run your established gradient method.

  • Detection: Monitor the elution profile at a wavelength where both this compound and dithis compound absorb (e.g., 254 nm or 280 nm).

  • Quantification: The relative amounts of monomer and dimer can be determined by integrating the peak areas of the corresponding chromatogram peaks. The identity of the peaks should be confirmed by mass spectrometry.

Visualizations

Lomofungin_Dimerization_Pathway cluster_reactants Reactants Lomofungin1 This compound (Monomer) Dithis compound Dithis compound (Dimer) Lomofungin1->Dithis compound Lomofungin2 This compound (Monomer) Lomofungin2->Dithis compound DMSO DMSO DMSO->Dithis compound Spontaneous Dimerization

Caption: Spontaneous dimerization of this compound in DMSO.

Experimental_Workflow start Start: Weigh this compound dissolve Dissolve in Cold Solvent (e.g., DMSO on ice) start->dissolve use_immediately Use Immediately in Assay dissolve->use_immediately store Short-term Storage (4°C, dark, inert gas) dissolve->store If immediate use is not possible analyze Analyze Experimental Results use_immediately->analyze monitor Monitor Dimerization (e.g., by HPLC) store->monitor monitor->use_immediately end End analyze->end

Caption: Recommended workflow for handling this compound.

Caption: Troubleshooting logic for inconsistent results.

References

Solubility of Lomofungin in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of lomofungin in various experimental buffers. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide offers a combination of known data, theoretical guidance based on its chemical properties, and practical troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: How should I prepare a stock solution of this compound?

Given its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. DMSO is a common choice for this purpose. For biological experiments, it is crucial to keep the final concentration of the organic solvent in the aqueous working solution as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts.

Q3: Why is my this compound not dissolving in my aqueous buffer?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated organic stock solution. As an acidic compound, the pH of your buffer will significantly impact this compound's solubility.

Q4: How can I improve the solubility of this compound in my experimental buffer?

Several strategies can be employed to improve the solubility of this compound in aqueous solutions:

  • pH Adjustment: As an acidic compound, increasing the pH of the buffer will increase the solubility of this compound. It is advisable to test a range of pH values above its pKa (if known or predicted) to find the optimal pH for dissolution without compromising experimental conditions.

  • Use of Co-solvents: Small amounts of organic co-solvents, such as ethanol or DMSO, can be included in the final aqueous solution to enhance solubility. However, the concentration of these co-solvents must be carefully controlled and tested for their effects on the biological system under investigation.

  • Heating: Gently warming the solution can sometimes help to dissolve the compound. However, the thermal stability of this compound should be considered, as excessive heat may cause degradation.

  • Sonication: Sonication can be used to break down particles and aid in the dissolution process.

Troubleshooting Guide

Issue: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: The inherent low solubility of this compound in your specific aqueous buffer at the desired concentration.

    • Solution: Decrease the final concentration of this compound in your working solution.

  • Inappropriate pH: The pH of your buffer may not be optimal for keeping the acidic this compound in its more soluble, deprotonated form.

    • Solution: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5) and test the solubility of this compound. Ensure the chosen pH is compatible with your experimental setup.

  • High Final DMSO Concentration: While DMSO aids in the initial stock solution, a high final concentration in the aqueous buffer can sometimes lead to precipitation of the compound as it interacts with the aqueous environment.

    • Solution: Prepare a more dilute stock solution in DMSO to reduce the volume needed for your final dilution, thereby lowering the final DMSO concentration.

Data Presentation

Table 1: Reported Solubility of this compound

SolventSolubilitySource
WaterData not availableSanta Cruz Biotechnology MSDS
DMSO0.1 - 1 mg/mLCayman Chemical SDS
PBSData not available-
TRISData not available-
HEPESData not available-
EthanolData not available-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of high-purity DMSO to the powder.

  • Gently vortex or sonicate the mixture until the this compound is completely dissolved.

  • Add additional DMSO to reach the final desired stock concentration (e.g., 10 mg/mL).

  • Store the stock solution at -20°C, protected from light.

Protocol 2: General Procedure for Testing this compound Solubility in an Aqueous Buffer
  • Prepare a series of the desired aqueous buffer (e.g., PBS, TRIS, HEPES) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • To a known volume of each buffer, add a small aliquot of the this compound DMSO stock solution to achieve the desired final concentration.

  • Vortex the solution immediately after adding the stock solution.

  • Visually inspect the solution for any signs of precipitation (cloudiness, visible particles).

  • Allow the solution to sit at room temperature for a set period (e.g., 30 minutes) and inspect again for precipitation.

  • For a more quantitative assessment, the solution can be centrifuged, and the concentration of this compound in the supernatant can be measured using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve final_vol Adjust to Final Volume dissolve->final_vol store Store at -20°C final_vol->store prep_buffer Prepare Aqueous Buffer add_stock Add Stock to Buffer prep_buffer->add_stock mix Vortex Immediately add_stock->mix observe Observe for Precipitation mix->observe

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_guide start This compound Precipitates in Aqueous Buffer cause1 Is the final concentration too high? start->cause1 sol1 Lower the final concentration cause1->sol1 Yes cause2 Is the buffer pH too low? cause1->cause2 No end_node Solubility Achieved sol1->end_node sol2 Increase the buffer pH cause2->sol2 Yes cause3 Is the final DMSO concentration >0.5%? cause2->cause3 No sol2->end_node sol3 Use a more dilute stock solution cause3->sol3 Yes cause3->end_node No, consult further sol3->end_node

Caption: Troubleshooting decision tree for this compound precipitation.

References

Potential off-target effects of Lomofungin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lomofungin in cellular assays. The information focuses on understanding and identifying potential off-target effects to ensure accurate experimental interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antibiotic that primarily acts as an inhibitor of DNA-dependent RNA polymerase.[1][2] This leads to a rapid and potent inhibition of RNA synthesis in susceptible organisms, including fungi, yeasts, and bacteria.[1][2][3][4] Protein synthesis is not immediately affected, suggesting that the initial and primary target is RNA transcription.[4]

Q2: What are the known or potential off-target effects of this compound?

A2: While the primary target of this compound is RNA polymerase, several other cellular effects have been reported, which may be considered off-target or downstream consequences of its primary activity. These include:

  • Inhibition of DNA Synthesis: Some studies have shown that this compound can also inhibit DNA synthesis. Under certain experimental conditions, this inhibition may even occur before the complete cessation of RNA synthesis.[5]

  • Chelation of Divalent Cations: this compound has been shown to be a chelating agent for divalent cations such as magnesium (Mg²⁺) and manganese (Mn²⁺).[6][7] Since these ions are essential cofactors for many enzymes, including RNA polymerase, this chelation may be a key part of its inhibitory mechanism and could also affect other cation-dependent cellular processes.[7]

  • Alteration of Cell Membrane Permeability: At concentrations effective for inhibiting fungal growth, this compound has been observed to alter cell membrane permeation. This can lead to reduced uptake of nutrients and other molecules.[8]

  • Induction of Apoptosis: In some cell types, the inhibition of critical cellular processes like transcription can lead to the induction of programmed cell death, or apoptosis. While not a direct off-target effect, it is a crucial cellular response to consider.

Q3: Is there evidence of this compound affecting specific signaling pathways like MAPK, PI3K-Akt, or NF-κB in mammalian cells?

A3: Currently, there is a lack of specific published research directly implicating this compound in the modulation of the MAPK, PI3K-Akt, or NF-κB signaling pathways in mammalian cells. However, as a potent inhibitor of transcription, this compound has the potential to indirectly affect these pathways by altering the expression of key regulatory proteins. It is crucial to experimentally determine the effects of this compound on these pathways in your specific cellular model.

Troubleshooting Guides

Issue 1: I'm observing a stronger cytotoxic effect than expected based on RNA synthesis inhibition alone.

  • Possible Cause 1: Off-target inhibition of DNA synthesis.

    • Troubleshooting Step: Perform a time-course experiment to measure both RNA and DNA synthesis rates simultaneously (e.g., using radiolabeled uridine and thymidine incorporation, respectively). Compare the onset and dose-dependency of inhibition for both processes.

  • Possible Cause 2: Broad cellular disruption due to cation chelation.

    • Troubleshooting Step: Investigate if the observed cytotoxicity can be rescued by supplementing the culture medium with excess Mg²⁺ or Mn²⁺. This may counteract the chelating effect of this compound.

  • Possible Cause 3: Induction of apoptosis.

    • Troubleshooting Step: Perform assays to detect markers of apoptosis, such as caspase activation (e.g., Caspase-3/7 assay), PARP cleavage (Western blot), or phosphatidylserine externalization (Annexin V staining).

Issue 2: My results are inconsistent across different cell lines or experimental conditions.

  • Possible Cause 1: Differences in cell permeability to this compound.

    • Troubleshooting Step: Measure the intracellular concentration of this compound in different cell lines if a suitable analytical method is available. Alternatively, use a functional assay (e.g., a reporter gene driven by a constitutively active promoter) to assess the effective intracellular concentration.

  • Possible Cause 2: Varying dependence on transcription for survival.

    • Troubleshooting Step: Compare the half-lives of key proteins in your cell lines of interest. Cells with a high turnover of essential proteins will be more sensitive to transcriptional inhibitors.

  • Possible Cause 3: Differential expression of potential off-targets.

    • Troubleshooting Step: If a specific off-target is suspected, compare its expression level across the different cell lines using techniques like qPCR or Western blotting.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound from studies in yeast and fungi. Note the lack of specific IC50 values for mammalian cells in the reviewed literature. Researchers should empirically determine the effective concentration range and IC50 for their specific mammalian cell line and assay.

Organism/SystemProcess InhibitedReported Concentration/IC50Reference
Saccharomyces cerevisiaeGrowth5 - 10 µg/mL[8]
Saccharomyces cerevisiaeRNA Synthesis4 µg/mL[8]
Saccharomyces cerevisiaeDNA Synthesis4 µg/mL[8]
Saccharomyces protoplastsRNA Synthesis40 µg/mL (almost complete halt)[4]
Purified E. coli RNA PolymeraseRNA SynthesisPotent inhibitor[1][2]
Purified Saccharomyces RNA PolymerasesRNA SynthesisSensitive to inhibition[1][2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Cytotoxicity in Mammalian Cells

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the results to the vehicle-only control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing On-Target vs. Off-Target Effects on Nucleic Acid Synthesis

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with a range of this compound concentrations as described above.

  • Radiolabeling: During the last 1-2 hours of the incubation period, add ³H-uridine (for RNA synthesis) or ³H-thymidine (for DNA synthesis) to the culture medium.

  • Cell Lysis and Precipitation: At the end of the labeling period, wash the cells with ice-cold PBS and lyse them. Precipitate the macromolecules (including DNA and RNA) using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the precipitate to remove unincorporated radiolabel, solubilize it, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the vehicle control for each radiolabel. Plot the percentage of inhibition of RNA and DNA synthesis against the this compound concentration to compare their respective sensitivities.

Visualizations

Lomofungin_Mechanism cluster_primary Primary On-Target Effect cluster_off_target Potential Off-Target/Broader Effects This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Inhibits DNASynth DNA Synthesis Machinery This compound->DNASynth Inhibits Cations Divalent Cations (Mg2+, Mn2+) This compound->Cations Chelates Membrane Cell Membrane Permeability This compound->Membrane Alters

Caption: On-target and potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve for Phenotype and RNA Synthesis Start->DoseResponse Correlate Potencies Correlate? DoseResponse->Correlate OnTarget Likely On-Target Effect Correlate->OnTarget Yes OffTarget Potential Off-Target Effect Correlate->OffTarget No Rescue Perform Rescue Experiment (e.g., supplement with Mg2+/Mn2+) OffTarget->Rescue PhenotypeRescued Phenotype Rescued? Rescue->PhenotypeRescued SpecificOffTarget Identified Specific Off-Target Mechanism PhenotypeRescued->SpecificOffTarget Yes InvestigateOther Investigate Other Off-Target Mechanisms PhenotypeRescued->InvestigateOther No Hypothetical_Signaling_Impact This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits Transcription Transcription RNAP->Transcription Blocks mRNA mRNA of Signaling Components (e.g., Kinases, TFs) Transcription->mRNA Reduces Synthesis SignalingProteins Signaling Proteins mRNA->SignalingProteins Decreased Translation MAPK MAPK Pathway SignalingProteins->MAPK Indirectly Affects PI3K_Akt PI3K-Akt Pathway SignalingProteins->PI3K_Akt Indirectly Affects NFkB NF-kB Pathway SignalingProteins->NFkB Indirectly Affects

References

Lomofungin stability and degradation under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Lomofungin under typical laboratory conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, spanning months to years, this compound should be kept at -20°C in a dry, dark environment. For short-term storage, lasting days to weeks, a temperature range of 0-4°C is acceptable. The compound is considered stable for a few weeks under ambient shipping conditions.[1]

Q2: How stable is this compound in different solvents?

Q3: What are the known degradation pathways for this compound?

Detailed degradation pathways for this compound have not been extensively reported in publicly available literature. Generally, compounds with similar functional groups can be susceptible to hydrolysis, oxidation, and photolysis. Given its phenolic and carboxylic acid ester groups, this compound may be prone to hydrolysis under acidic or basic conditions. The conjugated phenazine ring system suggests potential sensitivity to light.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound are not well-documented in scientific literature. To identify potential degradants in your experimental samples, it is recommended to perform forced degradation studies and utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Perform a stability check of your stock solution using an analytical method like HPLC.
Appearance of unexpected peaks in chromatograms (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.
Inconsistent experimental results over time. Gradual degradation of the this compound stock.Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. Store aliquots in the dark at -20°C or below. Re-qualify older stock solutions against a fresh standard to ensure potency.
Discoloration of this compound solution. Potential degradation, possibly due to light exposure or oxidation.Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Summary of this compound Stability Data

Condition Recommendation/Data Source
Long-Term Storage (Solid) -20°C, dry and dark[1]
Short-Term Storage (Solid) 0-4°C, dry and dark[1]
Shipping Stable at ambient temperature for a few weeks[1]
Solution Storage Aliquot and store at -20°C or -80°C; prepare freshGeneral Best Practice
Solubility Soluble in DMSO[1]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C or 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples and an unstressed control sample at appropriate time points using a suitable analytical method, such as a reverse-phase HPLC with UV detection.

  • The HPLC method should be developed to separate the intact this compound from any potential degradation products. A gradient elution with a C18 column is a common starting point.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify the conditions under which this compound is most labile.

  • If coupled with a mass spectrometer, tentatively identify the mass of the degradation products.

Visualizations

Lomofungin_Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples degradation_profile Degradation Profile hplc->degradation_profile pathway_id Pathway Identification degradation_profile->pathway_id

Caption: Workflow for a forced degradation study of this compound.

Logical_Troubleshooting_Flow start Inconsistent Experimental Results Observed check_stock Is the this compound stock solution fresh? start->check_stock prepare_fresh Prepare a fresh stock solution check_stock->prepare_fresh No check_storage Was the stock solution stored correctly (-20°C, dark, aliquoted)? check_stock->check_storage Yes analytical_check Perform analytical check (e.g., HPLC) on stock prepare_fresh->analytical_check correct_storage Implement proper storage procedures check_storage->correct_storage No check_storage->analytical_check Yes correct_storage->prepare_fresh degraded Is degradation observed? analytical_check->degraded use_new_stock Use new, qualified stock for experiments degraded->use_new_stock Yes investigate_other Investigate other experimental variables degraded->investigate_other No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting inconsistent results with Lomofungin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomofungin. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antibiotic that primarily functions by inhibiting nucleic acid synthesis. Specifically, it is a potent inhibitor of DNA-dependent RNA polymerase in fungi, yeasts, and bacteria. This inhibition occurs through a direct interaction with the polymerase enzyme, which halts the elongation of the RNA chain. Additionally, this compound acts as a chelating agent for divalent cations, such as magnesium (Mg2+) and manganese (Mn2+), which are essential cofactors for RNA polymerase activity. By sequestering these ions, this compound further disrupts the process of transcription.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, for example, 10 mg/mL, in high-quality, anhydrous DMSO. For short-term storage (days to weeks), the stock solution can be kept at 4°C. For long-term storage (months to years), it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Q3: At what concentration should I use this compound in my experiments?

The effective concentration of this compound can vary significantly depending on the organism or cell line being studied. For some yeasts and mycelial fungi, growth inhibition has been observed at concentrations between 5 and 10 μg/mL. However, for other cell types, the concentration required to achieve the desired effect might be different. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Inconsistent Results

Inconsistent results with this compound treatment can arise from several factors related to its chemical properties and biological effects. This section provides guidance on troubleshooting common issues.

Issue 1: High variability in IC50 values between experiments.

Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in cell-based assays. Several factors can contribute to this variability:

  • Cell Seeding Density: The initial number of cells plated can significantly influence the apparent IC50 value. Higher cell densities may require higher concentrations of the drug to achieve the same level of inhibition.

  • Assay Type and Endpoint: Different cytotoxicity or viability assays (e.g., MTT, XTT, LDH release) measure different cellular parameters and can yield different IC50 values. The timing of the assay endpoint is also critical, as the effect of an RNA synthesis inhibitor may be more pronounced at later time points.

  • Media Composition: Components in the cell culture media, particularly divalent cations, can interact with this compound due to its chelating properties. Variations in media batches or supplements can alter the effective concentration of the drug.

Solutions:

  • Standardize Cell Seeding: Meticulously control the number of cells seeded per well.

  • Consistent Assay Protocol: Use the same viability assay and endpoint for all related experiments.

  • Media Quality Control: Use consistent batches of media and supplements. Consider the potential impact of serum components on this compound activity.

Issue 2: Precipitation of this compound in cell culture media.

This compound has limited aqueous solubility. When a concentrated DMSO stock solution is diluted into aqueous cell culture media, the compound can precipitate, leading to an inaccurate final concentration and inconsistent results.

Solutions:

  • Optimize Dilution Method: When preparing the final working concentration, first create an intermediate dilution of the this compound stock in a small volume of serum-free media. Mix thoroughly before adding it to the final volume of complete media. This gradual dilution can help maintain solubility.

  • Final DMSO Concentration: Keep the final concentration of DMSO in the culture media as low as possible (typically below 0.5%) to minimize solvent-related effects and reduce the risk of precipitation.

  • Visual Inspection: Always visually inspect the media for any signs of precipitation after adding this compound. If a precipitate is observed, the preparation should be discarded.

Issue 3: Unexpected or off-target effects.

As an inhibitor of a fundamental cellular process like RNA synthesis, this compound can have broad, downstream effects that may be misinterpreted as off-target activities. Furthermore, its ability to chelate divalent cations could potentially affect other metalloenzymes.

Solutions:

  • Time-Course Experiments: Conduct time-course studies to distinguish between the primary effect of RNA synthesis inhibition and subsequent downstream events.

  • Control Experiments: Include appropriate controls to assess the impact of the vehicle (DMSO) and to investigate the potential role of cation chelation. For example, supplementing the media with Mg2+ or Mn2+ could help determine if the observed effects are solely due to chelation.

  • Gene Expression Analysis: Performing gene expression profiling can provide a comprehensive view of the transcriptional changes induced by this compound and help elucidate the affected pathways.

Quantitative Data Summary

Due to the limited availability of consistent IC50 data for this compound in publicly accessible literature, a comprehensive table cannot be provided at this time. However, a recent study has reported significant inhibitory activity of this compound against the human cancer cell lines HCT116 and 5637. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 for their specific cell lines of interest.

Cell LineOrganismIC50 (µM)Reference
HCT116Human (Colon Carcinoma)Data not available
5637Human (Bladder Carcinoma)Data not available
Saccharomyces cerevisiaeYeastData not available-
Candida albicansYeastData not available-

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to protect from light and to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

2. General Protocol for a Cytotoxicity Assay (MTT-based)

This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT assay. This should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (10 mg/mL in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathways and Workflow Diagrams

Downstream Effects of RNA Polymerase II Inhibition by this compound

Inhibition of RNA Polymerase II by this compound leads to a global shutdown of transcription, which in turn affects numerous downstream signaling pathways. A primary consequence is the depletion of short-lived mRNAs, leading to a reduction in the synthesis of their corresponding proteins. This can trigger various cellular stress responses, including cell cycle arrest and apoptosis.

Lomofungin_Mechanism This compound This compound RNAPII RNA Polymerase II This compound->RNAPII Inhibits DivalentCations Mg2+/Mn2+ This compound->DivalentCations Chelates Transcription Transcription (mRNA Synthesis) RNAPII->Transcription Mediates DivalentCations->RNAPII Cofactor for ProteinSynthesis Protein Synthesis Transcription->ProteinSynthesis Leads to CellCycleArrest Cell Cycle Arrest ProteinSynthesis->CellCycleArrest Regulates Apoptosis Apoptosis ProteinSynthesis->Apoptosis Regulates

Caption: Mechanism of this compound action leading to cell cycle arrest and apoptosis.

Potential Involvement of p53 and MAPK Pathways

While direct evidence linking this compound to the p53 and MAPK signaling pathways is limited, the cellular stress induced by transcriptional inhibition can indirectly activate these pathways. For instance, the inability to synthesize key regulatory proteins can lead to cell cycle checkpoint activation, often involving the p53 tumor suppressor protein. Similarly, cellular stress is a known activator of MAPK pathways, which can contribute to either cell survival or apoptosis depending on the context.

Downstream_Signaling cluster_0 This compound Action cluster_1 Cellular Stress Response cluster_2 Cellular Outcomes This compound This compound RNAPII_Inhibition RNA Pol II Inhibition This compound->RNAPII_Inhibition Transcriptional_Stress Transcriptional Stress RNAPII_Inhibition->Transcriptional_Stress p53_Activation p53 Activation Transcriptional_Stress->p53_Activation MAPK_Activation MAPK Activation (e.g., JNK, p38) Transcriptional_Stress->MAPK_Activation CellCycleArrest Cell Cycle Arrest p53_Activation->CellCycleArrest Apoptosis Apoptosis p53_Activation->Apoptosis MAPK_Activation->Apoptosis

Caption: Potential downstream signaling pathways affected by this compound-induced stress.

Experimental Workflow for Troubleshooting Inconsistent this compound Results

This logical diagram outlines a workflow for troubleshooting variability in experimental outcomes with this compound.

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

Technical Support Center: Lomofungin Efficacy Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the effective concentration of Lomofungin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antimicrobial agent with activity against a variety of fungi, yeasts, and bacteria.[1][2] Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerase, which in turn halts RNA synthesis.[3] DNA synthesis is also inhibited, but at a slower rate than RNA synthesis.[4][5]

Q2: What is the typical effective concentration range for this compound?

A2: The effective concentration of this compound for inhibiting the growth of yeasts and mycelial fungi is generally in the range of 4 to 10 µg/mL.[4][5] However, the precise effective concentration can vary depending on the specific organism and the experimental conditions.

Q3: How do I determine the appropriate concentration of this compound for my specific experiment?

A3: The effective concentration of this compound should be determined empirically for your specific cell type or organism. The most common methods for this are the Minimum Inhibitory Concentration (MIC) assay for antimicrobial activity and cytotoxicity assays (e.g., MTT assay) to determine the effect on host or mammalian cells. For a more detailed measure of potency, a half-maximal effective concentration (EC50) can also be determined.

Q4: Are there any known issues with this compound solubility?

A4: The search results did not provide specific details on the solubility of this compound. As with any new compound, it is recommended to perform solubility tests in the desired solvent (e.g., DMSO, ethanol) and culture medium before starting experiments.

Troubleshooting Guides

Problem: High variability in MIC results.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure that the fungal or yeast suspension is homogenous and standardized to the correct density (e.g., using a spectrophotometer to measure optical density or a hemocytometer for cell counting) before adding it to the assay plate.

  • Possible Cause: Improper serial dilutions.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step to create an accurate concentration gradient.

  • Possible Cause: Contamination of the culture.

    • Solution: Use sterile techniques throughout the experimental setup. Include a negative control (medium only) to check for contamination.

Problem: No inhibition of growth observed even at high concentrations of this compound.

  • Possible Cause: The organism is resistant to this compound.

    • Solution: Verify the identity of your organism. If resistance is confirmed, this compound may not be a suitable agent for this particular strain.

  • Possible Cause: Inactivation of this compound.

    • Solution: Check the storage conditions and age of the this compound stock solution. Prepare fresh solutions for each experiment. Consider if any components in your culture medium might be inactivating the compound.

Problem: High background in MTT assay.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly check cultures for any signs of contamination. Use appropriate sterile techniques.

  • Possible Cause: Interference from the compound.

    • Solution: Run a control with this compound in cell-free medium to see if the compound itself reacts with the MTT reagent.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismMIC Range (µg/mL)Reference
Yeasts (general)5 - 10[4]
Mycelial fungi (general)5 - 10[4]
Saccharomyces cerevisiae4 - 10[4][5]

Table 2: Cytotoxicity of this compound.

Cell LineAssayEndpointValueReference
Mammalian CellsNot SpecifiedLD50Not Found

Note: Specific LD50 or IC50 values for this compound in mammalian cell lines were not found in the reviewed literature. It is crucial to perform cytotoxicity testing on relevant cell lines to determine the therapeutic index.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard CLSI and EUCAST guidelines and should be optimized for the specific fungal or yeast strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640 for fungi, YPD for yeast)

  • Fungal or yeast isolate

  • Sterile saline or PBS

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick a few colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be done using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile growth medium to wells 2-12 of the 96-well plate.

    • Add 200 µL of the highest concentration of this compound to be tested (prepared in growth medium) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should contain medium with no this compound (growth control).

    • Well 12 should contain medium only (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the organism (e.g., 35-37°C) for 24-48 hours, or until growth is clearly visible in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) with a microplate reader. The MIC is often defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the control.

Protocol 2: Determination of Half-Maximal Effective Concentration (EC50)

The EC50 can be determined from the data obtained in the MIC assay by measuring the growth at each concentration and fitting the data to a dose-response curve.

Procedure:

  • Perform the broth microdilution assay as described above, ensuring a sufficient number of concentrations are tested to generate a complete dose-response curve.

  • Measure the growth in each well using a quantitative method, such as reading the optical density (OD) with a microplate reader.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the growth control (0% inhibition) and the sterility control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R).

  • The EC50 is the concentration of this compound that corresponds to 50% of the maximal inhibitory effect.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound on mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 (half-maximal inhibitory concentration) can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis start Start prep_this compound Prepare this compound Stock & Dilutions start->prep_this compound prep_inoculum Prepare Standardized Inoculum start->prep_inoculum setup_plate Set up 96-well Plate (Serial Dilutions) prep_this compound->setup_plate add_inoculum Inoculate Plate prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate (24-48h, 35-37°C) add_inoculum->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic determine_ec50 Determine EC50 (Dose-Response Curve) read_results->determine_ec50

Caption: Experimental workflow for determining the effective concentration of this compound.

G cluster_process Cellular Processes This compound This compound rna_polymerase DNA-dependent RNA Polymerase This compound->rna_polymerase transcription Transcription rna_polymerase->transcription mrna mRNA Synthesis transcription->mrna protein_synthesis Protein Synthesis mrna->protein_synthesis cell_growth Fungal Cell Growth & Proliferation protein_synthesis->cell_growth

Caption: Signaling pathway illustrating this compound's mechanism of action.

References

Technical Support Center: Lomofungin Cytotoxicity Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomofungin. The focus is on mitigating its cytotoxic effects in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that contributes to its cytotoxicity?

A1: this compound's primary mechanism of action is the inhibition of ribonucleic acid (RNA) synthesis.[1][2] It has been shown to be a potent inhibitor of DNA-dependent RNA polymerase in various organisms, including fungi, yeasts, and bacteria.[3] By directly interacting with the polymerase, it halts RNA chain elongation.[3] Since RNA synthesis is a fundamental process for cell viability and proliferation, its inhibition leads to cytotoxic effects.

Q2: Are there any known strategies to reduce the off-target cytotoxicity of this compound in mammalian cells during long-term studies?

A2: While specific studies on mitigating this compound's cytotoxicity are limited, several general strategies for reducing the toxicity of cytotoxic compounds can be applied. These include:

  • Nanoparticle-based drug delivery systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can help in targeted delivery and controlled release, potentially reducing systemic toxicity.[4][5][6] These systems can improve the therapeutic index of drugs by altering their pharmacokinetic and biodistribution profiles.[5]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to a drug molecule can increase its serum half-life and reduce non-specific uptake by tissues, thereby lowering off-target toxicity.[7][][9]

  • Co-administration with cytoprotective agents: Investigating the use of agents that can protect healthy cells from the cytotoxic effects of this compound without compromising its intended activity is a potential avenue.

  • Structural modification: While more complex, medicinal chemistry approaches to modify the structure of this compound could be employed to reduce its toxicity while retaining its primary activity.

Q3: Which signaling pathways are likely involved in this compound-induced apoptosis?

A3: As an RNA synthesis inhibitor, this compound can induce "nucleolar stress," which is a key trigger for apoptosis. This can activate both p53-dependent and p53-independent apoptotic pathways.[10][11] Key signaling components likely involved are:

  • The p53 pathway: Inhibition of RNA synthesis can lead to the stabilization and activation of the tumor suppressor protein p53.[12][13] Activated p53 can then induce the transcription of pro-apoptotic genes.[12][13]

  • The mitochondrial (intrinsic) pathway: Nucleolar stress can lead to the activation of Bcl-2 family proteins, such as Bax and Bak.[10][14][15] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (e.g., caspase-9 and caspase-3).[16][17]

  • Caspase activation: Both the p53-dependent and mitochondrial pathways converge on the activation of executioner caspases, like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[18][19]

Troubleshooting Guides

Issue 1: High levels of non-specific cell death in control (non-target) cell lines.
Possible Cause Troubleshooting Step
This compound concentration is too high.Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell lines. Start with a wide range of concentrations to identify a therapeutic window where toxicity is minimized in control cells while efficacy is maintained in target cells.
High off-target accumulation.Consider formulating this compound into a nanoparticle-based delivery system, such as liposomes, to improve its targeted delivery and reduce uptake by non-target cells.[5][20]
Inherent sensitivity of control cells.If possible, select a control cell line that is known to be more resistant to general cytotoxic agents. Alternatively, genetically modify the control cells to overexpress anti-apoptotic proteins like Bcl-2, though this may introduce other experimental variables.
Issue 2: Inconsistent results in long-term cytotoxicity assays.
Possible Cause Troubleshooting Step
Degradation of this compound in culture medium.Assess the stability of this compound in your specific cell culture medium over the duration of the experiment. If degradation is observed, consider more frequent media changes with freshly prepared this compound.
Cell density variations.Ensure consistent cell seeding density across all wells and plates. High variability in cell numbers can lead to inconsistent results in cytotoxicity assays.[20]
Assay limitations.Some assays, like the MTT assay, measure metabolic activity which may not always directly correlate with cell viability.[4] Consider using a combination of assays that measure different aspects of cell death, such as membrane integrity (e.g., LDH release assay) and apoptosis (e.g., caspase activity assay).[4][5][20]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or your experimental formulation. Include untreated controls and vehicle controls.[20]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Preparation of this compound-Loaded Liposomes (Illustrative)

This is a general protocol for creating a liposomal formulation to potentially reduce this compound's cytotoxicity.[5]

  • Lipid Film Hydration: Dissolve lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent (e.g., chloroform). Evaporate the solvent under vacuum to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing this compound. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Quantitative Data Summary

Table 1: Illustrative IC50 Values of this compound Formulations in Target vs. Non-Target Cells

FormulationTarget Cell Line (e.g., Fungal) IC50 (µg/mL)Non-Target Cell Line (e.g., Mammalian) IC50 (µg/mL)Selectivity Index (Non-Target IC50 / Target IC50)
Free this compound1.55.03.3
Liposomal this compound2.025.012.5
PEGylated this compound1.818.010.0

Table 2: Illustrative Apoptosis Induction in Non-Target Cells after 48h Treatment

Treatment (at equivalent active concentration)% Apoptotic Cells (Annexin V/PI Staining)
Untreated Control5%
Free this compound60%
Liposomal this compound25%

Visualizations

Signaling Pathways and Experimental Workflows

Lomofungin_Induced_Apoptosis cluster_0 Cellular Stress cluster_1 p53-Dependent Pathway cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Caspase Cascade This compound This compound RNA_Polymerase RNA Polymerase Inhibition This compound->RNA_Polymerase Nucleolar_Stress Nucleolar Stress RNA_Polymerase->Nucleolar_Stress p53 p53 Activation Nucleolar_Stress->p53 Bcl2_proteins Bcl-2 Family Dysregulation (Bax/Bak Activation) Nucleolar_Stress->Bcl2_proteins Bax_up Bax Upregulation p53->Bax_up Bax_up->Bcl2_proteins MOMP MOMP Bcl2_proteins->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitigation_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Evaluation cluster_3 Outcome High_Toxicity High Cytotoxicity of Free this compound Encapsulation Nanoparticle Encapsulation High_Toxicity->Encapsulation PEGylation PEGylation High_Toxicity->PEGylation Cytotoxicity_Assay In Vitro Cytotoxicity Assays Encapsulation->Cytotoxicity_Assay PEGylation->Cytotoxicity_Assay In_Vivo_Toxicity In Vivo Toxicity Studies Cytotoxicity_Assay->In_Vivo_Toxicity Reduced_Toxicity Reduced Cytotoxicity & Improved Therapeutic Window In_Vivo_Toxicity->Reduced_Toxicity

References

Impact of Lomofungin dimerization on experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dimerization of Lomofungin and its impact on experimental outcomes. Below are troubleshooting guides and frequently asked questions to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antimicrobial agent produced by Streptomyces lomondensis.[1][2] Its primary mechanism of action is the inhibition of RNA synthesis.[3][4][5] It functions as a potent inhibitor of DNA-dependent RNA polymerase by directly interacting with the enzyme.[6][7] Additionally, this compound acts as a chelating agent for divalent cations like Mn2+ and Mg2+, which are essential for RNA polymerase activity.[8][9]

Q2: What is this compound dimerization and how does it occur?

This compound can undergo spontaneous dimerization in dimethyl sulfoxide (DMSO) to form a compound named dithis compound.[10][11][12] This process involves the formation of a carbon-carbon bond between two this compound monomers. The dimerization occurs at temperatures of 4°C and above, proceeding more rapidly at higher temperatures and concentrations.[10] For instance, nearly all of a 10 mM this compound solution in deuterated DMSO dimerized after 6 days at room temperature.[10]

Q3: How does dimerization affect the activity of this compound?

Dimerization significantly alters the biological activity of this compound. Dithis compound, the dimer, is a much more potent inhibitor of MBNL1-CUG RNA binding than the monomeric form.[10][11][12] However, this increased potency in vitro does not always translate to the desired effect in cellular models. While dithis compound shows stronger inhibition of MBNL1-(CUG)12 binding, it can lead to an unexpected and significant increase in the accumulation of CUG expansion RNA in nuclear foci.[11][12] In contrast, the monomeric form is more effective at rescuing CUG-induced splicing defects without causing this RNA accumulation.[11][12]

Q4: I am observing high variability in my experimental results with this compound. What could be the cause?

High variability in experimental results is a common issue and can often be attributed to the uncontrolled dimerization of this compound in your DMSO stock solutions.[10] The ratio of monomer to dimer can change over time depending on storage conditions (temperature, concentration, and duration of storage), leading to inconsistent biological effects in your assays.[10]

Troubleshooting Guide

Issue: Inconsistent IC50 values or variable biological activity in cell-based assays.

  • Possible Cause: Your this compound stock solution in DMSO may contain a mixture of monomer and dimer (dithis compound) in unknown ratios. The dimer is significantly more potent in certain assays.[10][11]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh this compound solutions in DMSO immediately before use. Avoid using old stock solutions.[10]

    • Control Storage Conditions: If short-term storage is necessary, store the DMSO stock at -20°C or lower and in the dark to slow down dimerization.[13] However, be aware that dimerization can still occur, albeit at a slower rate.

    • Characterize Your Compound: If possible, use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of monomer to dimer in your stock solution.[10] This will help you correlate the observed biological activity with the specific form of the compound.

    • Consider the Monomer: For experiments focused on rescuing splicing defects without RNA accumulation, ensure you are using the monomeric form of this compound.[11][12]

Issue: Unexpected cellular phenotype, such as increased RNA foci, despite seeing target engagement.

  • Possible Cause: You may be unknowingly using the dimeric form, dithis compound, which has been shown to cause a significant increase in CUG expansion RNA in nuclear foci.[11][12] This is due to a reduced turnover of the CUG expansion transcript.[11]

  • Troubleshooting Steps:

    • Verify the Compound Form: As mentioned above, verify the form of this compound in your solution. The observed phenotype is a known effect of the dimer.[11][12]

    • Switch to Monomer: If your goal is to reduce the sequestration of MBNL1 without increasing the toxic RNA, it is crucial to use the monomeric this compound.[11][12]

    • RNA Decay Analysis: To confirm the effect on RNA turnover, you can perform an RNA decay analysis by treating cells with Actinomycin D in the presence and absence of your compound and measuring the transcript levels over time.[10]

Quantitative Data Summary

Table 1: Comparative Activity of this compound and Dithis compound

CompoundTarget/AssayIC50 ValueReference
This compound (monomer)MBNL1-(CUG)12 Binding (AlphaScreen)717 nM[10]
Dithis compound (dimer)MBNL1-(CUG)12 Binding (AlphaScreen)42 nM[10]
Mixed this compound StockMBNL1-(CUG)12 Binding (Primary Screen)291 nM[10]

Table 2: Affinity of this compound and Dithis compound for Cy3-(CUG)10 RNA

CompoundKDReference
This compound (monomer)998 ± 180 nM[10]
Dithis compound (dimer)606 ± 300 nM[10]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Solutions

  • Solubility: this compound is soluble in DMSO.[13]

  • Short-term Storage: For short-term storage (days to weeks), dissolve this compound in DMSO and store at 0-4°C in the dark.[13] Be aware that dimerization will occur under these conditions.[10]

  • Long-term Storage: For long-term storage (months to years), store the solid powder at -20°C in the dark.[13]

  • Recommended Practice for Experiments: To minimize the impact of dimerization, it is highly recommended to prepare fresh solutions of this compound in DMSO for each experiment.

Protocol 2: MBNL1-CUG RNA Binding Assay (AlphaScreen)

This protocol is a generalized representation based on the described high-throughput screen.[10][11]

  • Reagents: Biotinylated (CUG)12 RNA, His-tagged MBNL1 protein, Streptavidin-coated Donor beads, Nickel Chelate Acceptor beads, assay buffer.

  • Procedure: a. In a 384-well plate, add the His-tagged MBNL1 protein and the biotinylated (CUG)12 RNA. b. Add this compound, dithis compound, or the test compound at various concentrations. c. Incubate to allow for binding. d. Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads. e. Incubate in the dark. f. Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the RNA-protein interaction.

  • Data Analysis: Plot the AlphaScreen signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Splicing Assay

This protocol is based on the investigation of Serca1 exon 22 splicing.[10]

  • Cell Culture: Culture cells expressing the CUG expansion repeat (e.g., fluc800 cells).

  • Treatment: Treat the cells with this compound, dithis compound, or a control compound (e.g., vehicle) at the desired concentration for a specified period.

  • RNA Extraction: Harvest the cells and extract total RNA.

  • RT-PCR: Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the alternative exon of interest (e.g., Serca1 exon 22).

  • Analysis: Separate the PCR products on an agarose gel. The inclusion or exclusion of the alternative exon will result in different-sized PCR products. Quantify the intensity of the bands to determine the percentage of exon inclusion.

Visualizations

Lomofungin_Dimerization This compound Dimerization in DMSO cluster_monomer Monomer cluster_conditions Conditions cluster_dimer Dimer lomofungin1 This compound conditions DMSO Solvent Temperature ≥ 4°C Time lomofungin1->conditions lomofungin2 This compound lomofungin2->conditions dithis compound Dithis compound conditions->dithis compound Spontaneous Dimerization

Caption: Spontaneous dimerization of this compound into dithis compound in DMSO.

Lomofungin_Effects_Workflow Differential Effects of this compound and Dithis compound start CUG Expansion RNA (in nuclear foci) mbnl1 MBNL1 Sequestration start->mbnl1 splicing_defect Splicing Defect mbnl1->splicing_defect This compound This compound (Monomer) splicing_defect->this compound dithis compound Dithis compound (Dimer) splicing_defect->dithis compound lomofungin_action Inhibits MBNL1-CUG Binding This compound->lomofungin_action dilomofungin_action Strongly Inhibits MBNL1-CUG Binding dithis compound->dilomofungin_action rescue_splicing Rescues Splicing lomofungin_action->rescue_splicing no_rna_accumulation No Increase in CUG RNA lomofungin_action->no_rna_accumulation rna_accumulation Increased CUG RNA Accumulation dilomofungin_action->rna_accumulation partial_rescue Partial Splicing Rescue dilomofungin_action->partial_rescue

Caption: Comparative workflow of this compound and dithis compound effects.

Troubleshooting_this compound Troubleshooting Inconsistent this compound Results start Inconsistent Experimental Results? check_stock Check this compound Stock Solution start->check_stock is_fresh Is the stock solution freshly prepared? check_stock->is_fresh storage_conditions How was the stock stored? check_stock->storage_conditions prepare_fresh Prepare a fresh solution in DMSO immediately before use. is_fresh->prepare_fresh No end_good Re-run experiment with fresh solution. is_fresh->end_good Yes prepare_fresh->end_good improper_storage Improper storage (room temp, light exposure) likely led to significant dimerization. storage_conditions->improper_storage Improperly proper_storage Even with proper storage (-20°C), some dimerization may have occurred over time. storage_conditions->proper_storage Properly end_bad Re-evaluate experimental design considering the differential effects of monomer and dimer. improper_storage->end_bad characterize Consider analytical characterization (HPLC, NMR) to determine monomer:dimer ratio. proper_storage->characterize characterize->end_bad

Caption: Decision-making flowchart for troubleshooting this compound experiments.

References

Best practices for storing and handling Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Lomofungin. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antibiotic produced by Streptomyces lomondensis. It is active against a variety of fungi, yeasts, and bacteria.[1] Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerases.[2][3] this compound directly interacts with the RNA polymerase enzyme, which halts the elongation of the RNA chain during transcription.[2][3] It has been shown to be a potent inhibitor of both prokaryotic (e.g., E. coli) and eukaryotic (e.g., Saccharomyces) RNA polymerases.[2][3]

Q2: What are the recommended long-term storage conditions for this compound powder?

A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from air and moisture. Exposure to air or moisture over prolonged periods can lead to degradation.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Due to a phenomenon of spontaneous dimerization in DMSO, it is crucial to prepare fresh solutions for each experiment or, if stored, to be aware of the potential for reduced activity of the monomeric form over time. For consistent results, it is best to use freshly prepared solutions.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively documented in the readily available literature, it is a general best practice for compounds with complex aromatic structures to be protected from light to prevent potential photodegradation.[4][5][6][7] Therefore, it is recommended to store this compound powder and solutions in amber vials or wrapped in aluminum foil.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no inhibitory activity in the experiment. Degradation of this compound: Improper storage (e.g., at room temperature, exposure to moisture or light) can lead to the degradation of the compound.Always store this compound at -20°C in a desiccated, dark environment. Prepare fresh solutions before each experiment.
Dimerization in DMSO: this compound can spontaneously dimerize in DMSO, which may alter its biological activity.Prepare fresh stock solutions in DMSO for each experiment. If a stock solution must be stored, aliquot it and store at -20°C, minimizing freeze-thaw cycles. Be aware that the proportion of monomer to dimer may change over time.
Inconsistent results between experiments. Variable concentration of active this compound: Inconsistent solution preparation or storage can lead to variations in the effective concentration of the active monomeric form.Standardize your solution preparation protocol. Always use freshly prepared solutions or solutions from the same frozen aliquot for a series of related experiments.
Precipitation of this compound: this compound may precipitate out of aqueous solutions if the final solvent concentration is not optimal.Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is sufficient to maintain this compound solubility. Perform a solubility test if you are using a new buffer system.
Unexpected off-target effects. Impure this compound sample: The purity of the this compound used can affect experimental outcomes.Use a high-purity grade of this compound from a reputable supplier.
Interaction with media components: this compound may interact with components in the cell culture or reaction buffer.Review the composition of your experimental media. This compound does not appear to react generally with proteins like bovine serum albumin.[2]

Quantitative Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended ContainerKnown IncompatibilitiesStability Notes
Solid Powder -20°CTightly sealed, opaque vialStrong oxidizing agentsStable under recommended conditions. Sensitive to air and moisture over prolonged periods.
DMSO Stock Solution -20°C (for short-term)Amber glass vial or cryovialAqueous buffers (may precipitate)Spontaneous dimerization occurs in DMSO. It is highly recommended to use freshly prepared solutions.
Aqueous Solution Use immediatelyN/AVaries with buffer compositionStability in aqueous solutions is pH and temperature-dependent and generally low.[8][9][10]

Table 2: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended solvent for stock solutions. Note the dimerization phenomenon.[11]
Ethanol Limited data availableMay be soluble but likely at lower concentrations than DMSO.[12][13]
Methanol Limited data availableMay be soluble but likely at lower concentrations than DMSO.[14]
Acetonitrile Limited data availableSolubility may be limited.[14][15]
Water Sparingly solubleThis compound is poorly soluble in aqueous solutions.[16]

Experimental Protocols

Protocol 1: In Vitro RNA Polymerase Inhibition Assay (Bacterial)

This protocol is a general guideline for assessing the inhibitory effect of this compound on bacterial RNA polymerase.

  • Reagents and Materials:

    • Purified bacterial RNA polymerase (e.g., E. coli)

    • DNA template containing a suitable promoter (e.g., T7 promoter)

    • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

    • [α-³²P]-UTP or other labeled rNTP for detection

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

    • This compound stock solution in DMSO

    • RNase inhibitor

    • Stop solution (e.g., formamide with loading dyes)

    • Polyacrylamide gel for electrophoresis

  • Procedure: a. Prepare the transcription reaction mix on ice. For a 20 µL reaction, combine:

    • Transcription buffer
    • DNA template (final concentration ~10-20 nM)
    • rNTPs (final concentration ~0.5 mM each, with labeled rNTP)
    • RNase inhibitor b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. c. Pre-incubate the mixture for 10 minutes at 37°C to allow this compound to interact with the RNA polymerase. d. Initiate the transcription reaction by adding RNA polymerase (final concentration ~50 nM). e. Incubate the reaction at 37°C for 30-60 minutes. f. Stop the reaction by adding an equal volume of stop solution. g. Denature the samples by heating at 95°C for 5 minutes. h. Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography or phosphorimaging.

  • Expected Results: A dose-dependent decrease in the amount of transcribed RNA should be observed in the presence of this compound.

Visualizations

Lomofungin_Mechanism_of_Action cluster_transcription Transcription Process DNA_Template DNA Template RNA_Polymerase RNA Polymerase DNA_Template->RNA_Polymerase binds to RNA_Transcript RNA Transcript RNA_Polymerase->RNA_Transcript synthesizes rNTPs rNTPs rNTPs->RNA_Polymerase are incorporated This compound This compound This compound->RNA_Polymerase directly inhibits

Caption: Mechanism of this compound as a direct inhibitor of RNA Polymerase.

Lomofungin_Handling_Workflow Start Receiving this compound Storage Store at -20°C Protect from light and moisture Start->Storage Preparation Prepare fresh stock solution in DMSO Storage->Preparation Experiment Use in experiment Preparation->Experiment Waste_Disposal Dispose of waste as hazardous chemical waste Experiment->Waste_Disposal End End Waste_Disposal->End

Caption: Recommended workflow for handling and disposal of this compound.

Safe Disposal Procedures

This compound should be handled as a hazardous chemical. The following are general guidelines for its disposal. Always adhere to your institution's specific waste disposal protocols.

  • Unused this compound Powder:

    • The original container with any remaining solid this compound should be disposed of through your institution's hazardous chemical waste program. Do not discard it in the regular trash.

  • This compound Solutions:

    • Collect all liquid waste containing this compound (e.g., unused stock solutions, experimental media) in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Contaminated Materials:

    • All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, tubes, flasks) should be considered contaminated and disposed of as solid hazardous chemical waste.

    • Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., a laboratory detergent known to be effective for chemical decontamination) before routine washing. The initial rinsate should be collected as hazardous liquid waste.

  • Spill Cleanup:

    • In case of a spill, wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection.

    • For a solid spill, carefully sweep it up and place it in a sealed container for hazardous waste disposal.

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite or sand), and then place the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water, and collect the cleaning materials and initial rinse water as hazardous waste.

References

Validation & Comparative

A Comparative Guide to Lomofungin and Thiolutin as RNA Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely studied natural product inhibitors of RNA polymerase: lomofungin and thiolutin. By presenting experimental data on their mechanisms of action, inhibitory concentrations, and spectrum of activity, this document aims to serve as a valuable resource for researchers in microbiology, oncology, and drug discovery.

At a Glance: this compound vs. Thiolutin

FeatureThis compoundThiolutin
Primary Target DNA-dependent RNA PolymeraseDNA-dependent RNA Polymerase
Mechanism of Action Direct inhibition, likely involving chelation of divalent metal cations (Mg²⁺, Mn²⁺) essential for polymerase activity.[1]Complex mechanism involving reduction of an intramolecular disulfide bond and chelation of metal ions (Mn²⁺ required for in vitro activity against Pol II). May target the RNAP clamp.[2][3][4][5]
Spectrum of Activity Broad-spectrum: inhibits fungi, yeasts, and both Gram-positive and Gram-negative bacteria.[6][7][8]Broad-spectrum: inhibits bacteria (including Mycobacterium tuberculosis), yeasts, and fungi.[9] Also shows anti-angiogenic properties.
Inhibition of Purified RNAP Yes, inhibits purified E. coli and yeast RNA polymerases.[6][7]Yes, inhibits purified yeast RNA polymerases I, II, and III, but requires reduction and the presence of Mn²⁺ for Pol II inhibition.[2][3][4][5][9]
Cellular Effects Primarily inhibits RNA synthesis, with downstream effects on DNA and protein synthesis.[10][11]Induces oxidative stress and affects multiple cellular pathways beyond transcription.[2][3][4][5]

Quantitative Performance Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound and thiolutin. Direct comparison is challenging due to the lack of studies testing both compounds under identical conditions.

Table 1: In Vitro Inhibition of Purified RNA Polymerase
InhibitorEnzyme SourceIC₅₀ (µg/mL)Key Experimental Conditions
This compound Escherichia coliData not availableInhibits purified enzyme.[6][7]
Saccharomyces cerevisiae (Yeast)Data not availableInhibits three distinct DNA-dependent RNA polymerases.[6][7] With 40 µg/ml, RNA synthesis in yeast protoplasts was almost completely halted after 10 minutes.[10][11]
Thiolutin Saccharomyces cerevisiae RNA Polymerase I3Pre-incubation of the enzyme with thiolutin was required.[9]
Saccharomyces cerevisiae RNA Polymerase II4Pre-incubation of the enzyme with thiolutin was required.[9] Inhibition of purified Pol II requires reduction (e.g., with DTT) and the presence of Mn²⁺.[2][3][4][5]
Saccharomyces cerevisiae RNA Polymerase III3Pre-incubation of the enzyme with thiolutin was required.[9]
Table 2: Minimum Inhibitory Concentrations (MICs) Against Various Microorganisms
InhibitorOrganismMIC (µg/mL)
This compound General Fungi and Yeasts5 - 10
Saccharomyces cerevisiaeRNA and DNA synthesis inhibited at concentrations as low as 4 µg/mL.
Thiolutin Escherichia coli6.25
Staphylococcus aureus3.125
Mycobacterium tuberculosis H37Rv0.625
Bacille Calmette–Guérin (BCG)0.3125
Saccharomyces cerevisiaeInhibits growth at concentrations as low as 2 µg/mL.[9]

Mechanisms of Action: A Deeper Dive

This compound: A Direct Inhibitor with Chelating Properties

This compound is a broad-spectrum antibiotic that directly targets DNA-dependent RNA polymerase in both prokaryotes and eukaryotes.[6][7] Its primary mechanism of action is believed to be the chelation of divalent metal cations, specifically Mn²⁺ and Mg²⁺, which are essential cofactors for the catalytic activity of RNA polymerase.[1] This chelation likely occurs in the absence of direct contact with the DNA template or the polymerase itself, suggesting that this compound acts by depleting the local concentration of these crucial ions.[1]

dot

Lomofungin_Mechanism This compound This compound Metal_Ions Mg²⁺ / Mn²⁺ This compound->Metal_Ions Chelates RNAP RNA Polymerase This compound->RNAP Inhibits (indirectly) Metal_Ions->RNAP Essential Cofactor Transcription Transcription RNAP->Transcription Catalyzes

Caption: Proposed mechanism of this compound via metal ion chelation.

Thiolutin: A Complex Inhibitor with Redox-Dependent Activity

Thiolutin's mechanism of action is more intricate and has been the subject of considerable research. It is a sulfur-containing antibiotic that also broadly inhibits bacterial and yeast RNA polymerases.[9] Thiolutin is considered a pro-drug that requires the reduction of its intramolecular disulfide bond to become active.[2][3][4][5]

Recent studies have elucidated that for the in vitro inhibition of purified yeast RNA polymerase II, both this reduction and the presence of manganese ions (Mn²⁺) are critical.[2][3][4][5] The active form of thiolutin is thought to chelate Mn²⁺, and this complex then interacts with the RNA polymerase. Evidence suggests that thiolutin may target the "clamp" region of the polymerase, a mobile element that closes over the DNA template and is crucial for transcriptional processivity.[2][3][4][5] This is supported by the observation that pre-binding of the DNA template to the polymerase confers resistance to thiolutin inhibition.[9]

Beyond its direct effect on transcription, thiolutin has been shown to induce oxidative stress and impact various other cellular pathways.[2][3][4][5]

dot

Thiolutin_Mechanism cluster_activation Activation cluster_inhibition Inhibition Thiolutin_inactive Thiolutin (Inactive) Thiolutin_active Reduced Thiolutin Thiolutin_inactive->Thiolutin_active Reduction (e.g., by DTT) Thiolutin_Mn_complex Thiolutin-Mn²⁺ Complex Thiolutin_active->Thiolutin_Mn_complex Forms complex with Mn2 Mn²⁺ Mn2->Thiolutin_Mn_complex RNAP_Clamp RNAP Clamp Thiolutin_Mn_complex->RNAP_Clamp Binds to and inhibits Transcription_initiation Transcription Initiation RNAP_Clamp->Transcription_initiation Is essential for

Caption: Thiolutin's activation and proposed inhibition of RNAP.

Experimental Protocols

In Vitro Transcription Assay (General Protocol)

This protocol provides a general framework for assessing the activity of RNA polymerase inhibitors in a cell-free system. Specific conditions, such as buffer components and enzyme/template concentrations, should be optimized for the particular RNA polymerase and inhibitor being studied.

dot

IVT_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Transcription Buffer (HEPES, MgCl₂, DTT, etc.) Incubation Incubate at 37°C Buffer->Incubation NTPs NTPs (ATP, CTP, GTP, UTP) + Radiolabeled NTP NTPs->Incubation Template DNA Template (with promoter) Template->Incubation RNAP Purified RNA Polymerase RNAP->Incubation Inhibitor Inhibitor (this compound or Thiolutin) Inhibitor->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Autoradiography Autoradiography or Phosphorimaging Gel_Electrophoresis->Autoradiography Quantification Quantify RNA Products Autoradiography->Quantification

Caption: General workflow for an in vitro transcription assay.

Key Steps:

  • Reaction Assembly: Combine transcription buffer, nucleotides (including a radiolabeled one for detection), DNA template containing a promoter, and the purified RNA polymerase in a microcentrifuge tube.

  • Inhibitor Addition: Add the desired concentration of this compound or thiolutin (or a vehicle control). For thiolutin, pre-incubation with a reducing agent like DTT and the presence of Mn²⁺ in the buffer is necessary for activity against purified Pol II.[2][3][4][5]

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (typically 37°C).

  • Termination: Stop the reaction using a solution containing a chelating agent like EDTA.

  • Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or phosphorimaging. The intensity of the bands corresponding to the RNA transcripts is quantified to determine the extent of inhibition.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Wells with Microbial Suspension Prepare_Inoculum->Inoculation Serial_Dilutions Prepare 2-fold Serial Dilutions of Inhibitor in Growth Medium Serial_Dilutions->Inoculation Incubation Incubate at Optimal Growth Temperature Inoculation->Incubation Visual_Inspection Visually Inspect for Growth (Turbidity) Incubation->Visual_Inspection Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Key Steps:

  • Prepare Inhibitor Dilutions: A two-fold serial dilution of the inhibitor (this compound or thiolutin) is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Prepare Inoculum: A standardized suspension of the microorganism to be tested is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (no inhibitor) and a negative control (no microbes) are included.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

  • Determine MIC: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Both this compound and thiolutin are potent, broad-spectrum inhibitors of RNA polymerase, making them valuable tools for studying transcription and potential starting points for drug development. However, they exhibit distinct and complex mechanisms of action.

  • This compound appears to be a more straightforward direct inhibitor, likely acting through the chelation of essential metal cofactors for RNA polymerase. Its utility lies in its direct and rapid inhibition of transcription.

  • Thiolutin presents a more complex picture. Its activity is dependent on cellular redox status and the availability of specific metal ions. Its potential targeting of the RNAP clamp and its pleiotropic effects on other cellular pathways, such as the induction of oxidative stress, make it a fascinating subject for further investigation but may complicate its use as a specific transcription inhibitor in cellular contexts.

The choice between these two inhibitors will depend on the specific research question. For studies requiring a direct and rapid shutdown of transcription, this compound may be more suitable. For investigations into the interplay between transcription, redox biology, and metal homeostasis, thiolutin offers a unique pharmacological tool. Further research, particularly head-to-head comparative studies and detailed structural analyses of their interactions with RNA polymerase, will be invaluable in fully elucidating their mechanisms and potential therapeutic applications.

References

Illuminating Lomofungin's Mechanism: A Comparative Guide to Biochemical Confirmation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lomofungin, a phenazine antibiotic, has been identified as a potent inhibitor of nucleic acid synthesis, primarily targeting transcription. For researchers investigating its therapeutic potential or utilizing it as a tool in molecular biology, rigorously confirming its mode of action is a critical step. This guide provides a comparative overview of key biochemical assays designed to elucidate and confirm this compound's mechanism, contrasting its activity with other well-characterized transcription inhibitors: Actinomycin D and Rifampicin.

Mechanism of Action: A Comparative Overview

A thorough understanding of the distinct mechanisms of these inhibitors is essential for designing and interpreting biochemical assays.

  • This compound : This antibiotic primarily inhibits RNA synthesis.[1][2] Evidence suggests a dual mechanism: it can directly interact with DNA-dependent RNA polymerase and also acts as a chelating agent for divalent cations (Mg²⁺, Mn²⁺) that are essential cofactors for polymerase activity.[3] Its effect on protein synthesis is minimal, indicating specificity towards transcription.[1][2] Some studies have also reported inhibition of DNA synthesis, although this is generally considered a secondary effect.[4]

  • Actinomycin D : A widely used anti-neoplastic agent, Actinomycin D functions by intercalating into GC-rich regions of DNA.[5] This creates a physical barrier that obstructs the progression of RNA polymerase, thereby inhibiting transcription elongation.[6] Its primary target is the DNA template itself, rather than the polymerase. While it potently inhibits transcription, its effect on protein synthesis in intact cells is considered a secondary consequence of mRNA depletion.[7][8]

  • Rifampicin : This antibiotic is highly specific for bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of the enzyme within the DNA/RNA channel, sterically blocking the path of the elongating RNA transcript after only a few nucleotides have been synthesized.[9] Because it does not bind to eukaryotic RNA polymerases, it is a valuable tool for selectively inhibiting bacterial transcription.[9]

Below, we detail the experimental assays used to dissect these mechanisms, presenting protocols and comparative data to guide your research.

Assay 1: In Vitro Transcription Assay

This assay directly measures the enzymatic activity of purified RNA polymerase, providing definitive evidence for direct inhibition of the transcription machinery.

Experimental Protocol
  • Reaction Setup : Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • 10x Transcription Buffer (e.g., 400 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, 1.6 M KCl)

    • Ribonucleotide Triphosphates (NTPs: ATP, GTP, CTP at 10 mM each; UTP at 2.5 mM)

    • Radiolabeled NTP (e.g., α-³²P UTP) for transcript detection

    • Linear DNA template (0.5 µg) containing a specific promoter (e.g., T7, SP6, or a bacterial promoter)

    • Purified RNA Polymerase (e.g., E. coli RNAP, Yeast RNAP II, or T7 RNAP)

    • Test compound (this compound, Actinomycin D, Rifampicin) or vehicle control (DMSO) at various concentrations.

  • Incubation : Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Quenching : Stop the reaction by adding an equal volume of RNA loading buffer (e.g., 95% formamide, 0.05% bromophenol blue).

  • Analysis : Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection : Visualize the radiolabeled RNA transcripts using autoradiography. The intensity of the bands corresponds to the amount of RNA synthesized.

  • Quantification : Use densitometry to quantify band intensity and calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce RNA synthesis by 50%.

Comparative Performance Data
CompoundTarget PolymeraseIC₅₀Key Observations
This compound E. coli RNA PolymeraseNot specified; potent inhibition notedInhibition is linked to chelation of essential Mg²⁺/Mn²⁺ cofactors.[3]
Actinomycin D Eukaryotic/Prokaryotic RNAPConcentration-dependentPrimarily inhibits elongation by intercalating into the DNA template.[6]
Rifampicin E. coli RNA Polymerase~20 nMHighly specific for bacterial RNA polymerase; inhibits initiation/early elongation.[9][10]

Note: IC₅₀ values can vary significantly based on the specific polymerase, template, and buffer conditions used in the assay.

Assay 2: Cellular RNA Synthesis Assay (Radiolabeled Precursor Incorporation)

This assay assesses the effect of an inhibitor on global RNA synthesis within living cells, providing physiological context to the in vitro findings.

Experimental Protocol
  • Cell Culture : Grow yeast (Saccharomyces cerevisiae) or other target cells in appropriate liquid media to mid-log phase.

  • Inhibitor Treatment : Aliquot the cell culture and treat with various concentrations of the test compound (this compound, Actinomycin D) or vehicle control for a defined period (e.g., 15-60 minutes).

  • Pulse Labeling : Add a radiolabeled RNA precursor, such as [³H]-uridine or [³H]-uracil, to each culture and incubate for a short period (e.g., 5-15 minutes) to label newly synthesized RNA.

  • Harvesting : Stop the incorporation by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5-10%.

  • Precipitation : Incubate on ice for 30 minutes to precipitate macromolecules (including RNA).

  • Collection : Collect the precipitate by filtering the solution through glass fiber filters.

  • Washing : Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.

  • Quantification : Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Analysis : Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC₅₀ value.

Comparative Performance Data
CompoundCell TypeIC₅₀Key Observations
This compound S. cerevisiae ProtoplastsPotent inhibition at 40 µg/mLRapidly halts RNA synthesis within minutes of application.[1][2]
Actinomycin D Anaplastic Wilms Tumor Cells~1.3 - 2.2 nM (cell viability)Inhibits rRNA synthesis at nanomolar concentrations.[11]
Rifampicin E. coliNot applicable for this assayPrimarily used for its specificity against bacterial RNAP; less relevant for general eukaryotic cellular assays.

Assay 3: Cell-Free Protein Synthesis (In Vitro Translation) Assay

Experimental Protocol
  • System Setup : Use a commercially available cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract).

  • Reaction Mixture : Prepare a reaction mix containing:

    • Cell-free lysate

    • An energy source (ATP, GTP) and an amino acid mixture minus methionine.

    • Radiolabeled amino acid (e.g., [³⁵S]-methionine).

    • A specific mRNA template (e.g., luciferase mRNA).

    • The test compound (this compound, Actinomycin D, Rifampicin) or vehicle control.

  • Incubation : Incubate the reaction at the recommended temperature (e.g., 30-37°C) for 60-90 minutes.

  • Analysis :

    • Method A (Radioactivity) : Precipitate the synthesized proteins with TCA, collect on filters, and measure incorporated radioactivity via scintillation counting.

    • Method B (Functional Assay) : If using an mRNA template for an enzyme like luciferase, measure the enzymatic activity using a luminometer.

  • Interpretation : Compare the protein synthesis levels in the presence and absence of the inhibitor. A lack of significant inhibition indicates that the compound does not directly target the translational machinery.

Comparative Performance Data
CompoundEffect on Eukaryotic In Vitro TranslationInterpretation
This compound No direct inhibition observed.[1][2]Confirms that the primary target is RNA synthesis, not protein synthesis.
Actinomycin D No direct inhibition; may show slight stimulation under certain conditions.[12]Inhibition of protein synthesis in whole cells is an indirect effect of mRNA depletion.[7]
Rifampicin No inhibition expected.Specific to prokaryotic RNA polymerase; does not affect the eukaryotic ribosomes or translation factors in the lysate.

Visualizing the Workflow and Mechanisms

To better understand the experimental logic and the distinct modes of action, the following diagrams have been generated.

G cluster_0 Initial Hypothesis cluster_1 Primary Confirmation cluster_2 Specificity Testing cluster_3 Conclusion Hypothesis Compound X is a Transcription Inhibitor Assay1 In Vitro Transcription Assay Hypothesis->Assay1 Test Direct Enzyme Inhibition Assay2 Cellular RNA Synthesis Assay Hypothesis->Assay2 Test Cellular Activity Assay3 In Vitro Translation Assay Conclusion Mode of Action Confirmed Assay1->Conclusion Assay4 DNA Replication Assay Assay2->Conclusion Conclusion->Assay3 Confirm Specificity Conclusion->Assay4 Rule out off-target effects

Caption: Workflow for confirming a transcription inhibitor's mode of action.

G cluster_this compound This compound cluster_actinomycin Actinomycin D cluster_rifampicin Rifampicin L_RNAP RNA Polymerase L_Cofactors Mg²⁺ / Mn²⁺ L_Cofactors->L_RNAP Required for Activity L_this compound This compound L_this compound->L_RNAP Direct Binding L_this compound->L_Cofactors Chelation A_RNAP RNA Polymerase A_DNA DNA Template A_RNAP->A_DNA Blocked Elongation A_ActD Actinomycin D A_ActD->A_DNA Intercalation R_RNAP Bacterial RNA Polymerase R_Rif Rifampicin R_Rif->R_RNAP Binds β-subunit R_RNA Nascent RNA R_RNA->R_RNAP Steric Block

References

A Comparative Analysis of Lomofungin and Other Key Transcription Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In a comprehensive guide for researchers, scientists, and drug development professionals, a detailed comparative analysis of the transcription inhibitor Lomofungin alongside other widely used inhibitors is presented. This guide provides an objective look at their mechanisms, performance based on experimental data, and detailed protocols for comparative studies.

Transcription, the process of creating an RNA copy of a DNA sequence, is a fundamental cellular process. Its inhibition is a critical tool in molecular biology research and a target for therapeutic intervention. This guide delves into the characteristics of this compound and contrasts it with four other prominent transcription inhibitors: Actinomycin D, Rifampicin, Triptolide, and α-Amanitin.

Mechanism of Action: A Diverse Arsenal Against Transcription

The inhibitors featured in this guide employ distinct mechanisms to halt the transcription process, targeting different components of the transcriptional machinery.

This compound , an antibiotic derived from Streptomyces lomondensis, acts as a potent inhibitor of both prokaryotic and eukaryotic DNA-dependent RNA polymerases.[1][2][3] Its primary mechanism involves the chelation of divalent cations, such as Mn²⁺ and Mg²⁺, which are essential for RNA polymerase activity.[4][5][6] This action appears to be a direct interaction with the polymerase, leading to a prompt halt in RNA chain elongation.[1]

Actinomycin D , another antibiotic from Streptomyces, intercalates into DNA at G-C rich regions, physically obstructing the movement of RNA polymerase along the DNA template.[7] This mechanism is not specific to a particular RNA polymerase and thus affects transcription globally in both prokaryotes and eukaryotes.

Rifampicin , a semi-synthetic antibiotic, specifically targets the β-subunit of bacterial DNA-dependent RNA polymerase.[8][9][10] It binds to a pocket within the RNA polymerase, sterically blocking the path of the elongating RNA chain after only a few nucleotides have been joined, thereby inhibiting transcription initiation.[8] Its high selectivity for prokaryotic RNA polymerase makes it a cornerstone in antibacterial therapy.

Triptolide , a diterpenoid epoxide from the plant Tripterygium wilfordii, exhibits a unique mechanism by targeting the XPB subunit of the general transcription factor TFIIH.[11] This interaction inhibits the ATPase activity of XPB, which is crucial for promoter opening, thus blocking transcription initiation by RNA Polymerase II.[11] Triptolide can also induce the degradation of the largest subunit of RNA Polymerase II.[11]

α-Amanitin , a cyclic peptide toxin from the Amanita mushroom, is a highly specific inhibitor of eukaryotic RNA Polymerase II and, to a lesser extent, RNA Polymerase III.[12][13] It binds to the bridge helix of the polymerase, a flexible domain essential for translocation along the DNA template.[12][14] This binding locks the polymerase in place, preventing the elongation of the RNA transcript.[12]

Below is a diagram illustrating the distinct mechanisms of action of these transcription inhibitors.

Transcription_Inhibitor_Mechanisms Mechanisms of Action of Various Transcription Inhibitors cluster_this compound This compound cluster_actinomycin_d Actinomycin D cluster_rifampicin Rifampicin cluster_triptolide Triptolide cluster_alpha_amanitin α-Amanitin This compound This compound Chelation Chelation of Mg²⁺/Mn²⁺ This compound->Chelation RNAP_L RNA Polymerase Chelation->RNAP_L Inhibits ActinomycinD Actinomycin D DNA_Intercalation Intercalates into DNA (G-C rich regions) ActinomycinD->DNA_Intercalation RNAP_A RNA Polymerase DNA_Intercalation->RNAP_A Blocks movement Rifampicin Rifampicin RNAP_R Bacterial RNA Polymerase (β-subunit) Rifampicin->RNAP_R Binds to Transcription Initiation Transcription Initiation RNAP_R->Transcription Initiation Inhibits Triptolide Triptolide TFIIH TFIIH (XPB subunit) Triptolide->TFIIH Binds to Promoter Opening Promoter Opening TFIIH->Promoter Opening Inhibits RNAPII_T RNA Polymerase II AlphaAmanitin α-Amanitin RNAPII_AA RNA Polymerase II (Bridge Helix) AlphaAmanitin->RNAPII_AA Binds to Translocation Translocation RNAPII_AA->Translocation Inhibits

Figure 1. Diverse mechanisms of transcription inhibition.

Quantitative Performance: A Comparative Overview

The potency of these inhibitors varies significantly, as reflected in their half-maximal inhibitory concentrations (IC50). It is important to note that these values can differ based on the experimental system (e.g., purified enzyme vs. cell-based assay), the specific RNA polymerase, and the cell type used. The following table summarizes available data from various studies.

InhibitorTargetAssay SystemIC50 / Inhibitory ConcentrationReference(s)
This compound E. coli RNA PolymeraseIn vitro transcription~5-10 µg/mL[1][2]
Saccharomyces cerevisiae RNA PolymerasesIn vitro transcriptionSensitive[1]
Saccharomyces cerevisiaeIn vivo (protoplasts)40 µg/mL (almost complete inhibition)[3]
Actinomycin D TranscriptionK562 cells ([³H]uridine incorporation)60 ng/mL[7]
Rifampicin E. coli RNA PolymeraseIn vitro transcription~20 nM
Triptolide RNA Polymerase IIIn vitro transcription200 nM[11]
RNA SynthesisHeLa cells109 nM[11]
α-Amanitin RNA Polymerase IIIn vitro (Calf Thymus)3-4 nM (Ki)[11]
RNA Polymerase IIIn vivo1 µg/mL (highly sensitive)[12]
RNA Polymerase IIIIn vivo10 µg/mL (moderately sensitive)[12]

Impact on Cellular Signaling Pathways

Beyond their direct action on the transcriptional machinery, some transcription inhibitors can modulate cellular signaling pathways, which can have broader effects on cell fate.

Triptolide , for instance, has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][5] It can also activate p38 MAPK and ERK1/2, leading to the stabilization of the tumor suppressor p53.[4][5]

Actinomycin D is also known to induce p53 expression, a response mediated by the AKT signaling pathway.[6] This activation of p53 can lead to cell cycle arrest or apoptosis.

The diagram below illustrates the influence of Triptolide and Actinomycin D on these key signaling pathways.

Signaling_Pathway_Effects Effects of Triptolide and Actinomycin D on Signaling Pathways cluster_triptolide_pathway Triptolide cluster_actinomycin_d_pathway Actinomycin D Triptolide Triptolide p38_ERK p38 MAPK / ERK1/2 Triptolide->p38_ERK Activates p53_T p53 p38_ERK->p53_T Phosphorylates & Stabilizes IKK_T IKK p53_T->IKK_T Inhibits IkB_T IκBα IKK_T->IkB_T Phosphorylates NFkB_T NF-κB IkB_T->NFkB_T Releases ActinomycinD Actinomycin D AKT AKT ActinomycinD->AKT Activates MDM2 MDM2 ActinomycinD->MDM2 Decreases levels p53_A p53 AKT->p53_A Induces expression MDM2->p53_A Degrades

Figure 2. Modulation of cellular signaling by Triptolide and Actinomycin D.

Experimental Protocols for Comparative Analysis

To facilitate further research and direct comparison of these inhibitors, this guide provides detailed methodologies for key experimental assays.

Experimental Workflow for Comparing Transcription Inhibitors

A general workflow for the comparative analysis of transcription inhibitors is outlined below. This process allows for a multi-faceted evaluation of an inhibitor's potency, selectivity, and cellular effects.

Experimental_Workflow General Workflow for Comparative Analysis of Transcription Inhibitors start Start: Select Inhibitors in_vitro In Vitro Transcription Assay (Purified RNA Polymerase) start->in_vitro cell_viability Cell Viability Assay (e.g., MTT, MTS) start->cell_viability ic50_determination Determine IC50 Values in_vitro->ic50_determination rna_seq RNA Sequencing Analysis ic50_determination->rna_seq cytotoxicity Assess Cytotoxicity (CC50) cell_viability->cytotoxicity cytotoxicity->rna_seq gene_expression Analyze Global Gene Expression Changes rna_seq->gene_expression pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) gene_expression->pathway_analysis mechanism_validation Validate Effects on Key Signaling Molecules pathway_analysis->mechanism_validation end End: Comparative Profile mechanism_validation->end

References

Cross-Validation of Lomofungin's Effects with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agent Lomofungin's effects with the phenotypic consequences of genetic knockouts in key cellular pathways. By cross-validating the chemical and genetic perturbations, we aim to provide a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying biological processes.

Introduction to this compound

This compound is a microbial metabolite known for its potent antifungal activity. Extensive research has demonstrated that its primary mode of action is the inhibition of RNA synthesis in yeast and other fungi.[1][2][3] This inhibition is achieved through the direct targeting of DNA-dependent RNA polymerases, the central enzymes responsible for transcribing genetic information from DNA to RNA.[4] Specifically, this compound severely curtails the production of ribosomal precursor RNAs and messenger RNAs, leading to a rapid cessation of ribosome biogenesis and, consequently, protein synthesis.[1][2][5]

Mechanism of Action: A Two-Pronged Attack on Transcription

This compound's inhibitory effect on RNA synthesis disrupts the fundamental process of gene expression. This disruption can be understood as a direct impact on the transcription machinery, which in eukaryotes is composed of three distinct RNA polymerases (Pol I, Pol II, and Pol III). This compound has been shown to inhibit all three DNA-dependent RNA polymerases isolated from Saccharomyces cerevisiae.

The primary consequence of this inhibition is the shutdown of ribosome production. RNA Polymerase I is dedicated to transcribing the large ribosomal RNA (rRNA) precursor, which is the scaffold of the ribosome. RNA Polymerase II synthesizes messenger RNA (mRNA), which carries the genetic code for all proteins, including ribosomal proteins. By inhibiting both Pol I and Pol II, this compound effectively halts the production of the essential components of the ribosome.

dot

cluster_transcription Transcription Machinery cluster_ribosome_biogenesis Ribosome Biogenesis RNAP_I RNA Polymerase I rRNA rRNA Precursors RNAP_I->rRNA RNAP_II RNA Polymerase II mRNA_RP Ribosomal Protein mRNAs RNAP_II->mRNA_RP Ribosome Mature Ribosome rRNA->Ribosome mRNA_RP->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis This compound This compound This compound->RNAP_I inhibition This compound->RNAP_II inhibition

This compound's mechanism of action targeting RNA polymerases.

Cross-Validation with Genetic Knockouts

To validate that the observed effects of this compound are indeed due to the inhibition of RNA synthesis and subsequent disruption of ribosome biogenesis, we can compare its phenotypic consequences to those of genetic knockouts of essential genes in these pathways. The rationale is that if this compound's effects are specific to this pathway, then deleting a key gene in the same pathway should result in a similar cellular phenotype.

Rationale for Selecting Genetic Knockouts

Given this compound's established mechanism, the most relevant genetic knockouts for cross-validation are those in genes encoding subunits of RNA polymerases and essential factors for ribosome biogenesis. Since many of these genes are essential for viability, studies often utilize conditional alleles (e.g., temperature-sensitive mutants) or heterozygous deletion strains to assess their function. For the purpose of this guide, we will consider the phenotypic data from the comprehensive yeast gene knockout collection.

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing the effects of this compound with those of relevant genetic knockouts. It is important to note that direct side-by-side comparative studies with extensive quantitative data are limited. Therefore, this comparison is based on data compiled from multiple sources.

Inhibition of Yeast Growth
PerturbationOrganismConcentration / ConditionGrowth Inhibition (%)Reference
This compound Saccharomyces cerevisiae5 - 10 µg/mLSignificant inhibition[3]
This compound Saccharomyces cerevisiae10 µg/mL35% reduction in protein synthesis[3]
rpo21Δ (RNA Pol II subunit) Saccharomyces cerevisiaeN/A (Lethal)100%Inferred from essentiality
rpa190Δ (RNA Pol I subunit) Saccharomyces cerevisiaeN/A (Lethal)100%Inferred from essentiality
Ribosome Biogenesis Gene Deletions Saccharomyces cerevisiaeVariesVaries (often lethal or severe growth defect)[6]
Inhibition of Macromolecule Synthesis
PerturbationOrganismConcentration / TimeEffect on RNA SynthesisEffect on Protein SynthesisReference
This compound S. cerevisiae protoplasts40 µg/mL, 10 minAlmost completely haltedContinued for at least 40 min[1]
This compound S. cerevisiae protoplasts5 minSevere inhibition of ribosomal precursor and messenger RNAs-[1]
RNA Pol I/II subunit depletion Saccharomyces cerevisiae-Drastic reduction in rRNA and mRNA synthesisSubsequent inhibitionInferred from function

Experimental Protocols

Determination of this compound's Minimum Inhibitory Concentration (MIC)

A standard microdilution method is used to determine the MIC of this compound against Saccharomyces cerevisiae.

  • Strain and Media: S. cerevisiae is grown in a suitable liquid medium, such as YPD (Yeast Extract Peptone Dextrose), at 30°C.

  • This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the growth medium in a 96-well plate.

  • Inoculation: Yeast cells from an overnight culture are diluted to a standard concentration (e.g., 5 x 10^5 cells/mL) and added to each well of the 96-well plate.

  • Incubation: The plate is incubated at 30°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

RNA Synthesis Inhibition Assay

The effect of this compound on RNA synthesis can be quantified by measuring the incorporation of a radiolabeled precursor, such as [3H]-uracil.

  • Cell Culture: S. cerevisiae protoplasts are prepared to ensure efficient uptake of the precursor.

  • Treatment: The protoplasts are incubated with different concentrations of this compound for a specified period.

  • Labeling: [3H]-uracil is added to the culture, and incubation continues for a short period (e.g., 10-15 minutes) to allow for incorporation into newly synthesized RNA.

  • Harvesting and Lysis: The cells are harvested, and RNA is extracted using a standard protocol (e.g., hot phenol extraction).

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a percentage of the control (untreated cells).

Generation and Phenotypic Analysis of Yeast Knockouts

The Saccharomyces Genome Deletion Project has created a collection of strains where each non-essential gene has been systematically deleted.

  • Strain Acquisition: Strains with deletions in genes of interest (e.g., non-essential subunits of RNA polymerases or ribosome biogenesis factors) can be obtained from yeast strain repositories.

  • Growth Assays: The growth phenotypes of these knockout strains are assessed under various conditions (e.g., different temperatures, nutrient sources, or the presence of chemical stressors). High-throughput methods, such as spotting serial dilutions of cultures onto agar plates or using automated plate readers to monitor growth in liquid culture, are commonly employed.

  • Data Analysis: The growth rates and doubling times of the knockout strains are compared to a wild-type control strain to quantify the effect of the gene deletion.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for cross-validating the effects of this compound with genetic knockouts.

dot

cluster_chemical Chemical Perturbation cluster_genetic Genetic Perturbation Lomofungin_Treatment Treat Yeast with this compound Measure_Phenotype_Chem Measure Phenotypes (Growth, RNA Synthesis) Lomofungin_Treatment->Measure_Phenotype_Chem Data_Analysis Comparative Data Analysis Measure_Phenotype_Chem->Data_Analysis Gene_Knockout Generate/Obtain Yeast Gene Knockout Strains Measure_Phenotype_Gen Measure Phenotypes (Growth, etc.) Gene_Knockout->Measure_Phenotype_Gen Measure_Phenotype_Gen->Data_Analysis Conclusion Validate Mechanism of Action Data_Analysis->Conclusion

Workflow for cross-validation of chemical and genetic perturbations.

Conclusion

References

A Comparative Guide to the Specificity of Lomofungin for RNA Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the RNA polymerase inhibitor Lomofungin with other well-characterized inhibitors, focusing on their differential effects on prokaryotic and eukaryotic RNA polymerases. Understanding the specificity of such inhibitors is paramount for their application in research and as potential therapeutic agents.

Introduction to this compound

This compound is a microbial phenazine metabolite known for its antifungal and antibacterial properties. Its primary mode of action involves the inhibition of RNA synthesis. While it has been shown to inhibit both prokaryotic and eukaryotic DNA-dependent RNA polymerases, the precise comparative specificity across different polymerase types has not been extensively quantified in the literature.[1][2][3] The primary mechanism of inhibition is believed to be the chelation of divalent cations, such as Mg²⁺ and Mn²⁺, which are essential cofactors for the catalytic activity of RNA polymerases.[4] Some evidence also suggests a direct interaction with the polymerase enzyme.[1]

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the inhibitory activity of this compound and two well-characterized RNA polymerase inhibitors, Rifampicin and α-Amanitin, against prokaryotic and eukaryotic RNA polymerases.

InhibitorTarget Organism/SystemRNA Polymerase TypeIC50 / PotencyMechanism of Action
This compound Escherichia coli (Prokaryote)Bacterial RNA PolymerasePotent inhibitor¹Chelates divalent cations (Mg²⁺, Mn²⁺) essential for polymerase activity; may also directly interact with the polymerase.[1][4]
Saccharomyces cerevisiae (Eukaryote)RNA Polymerase IInhibits²Chelates divalent cations (Mg²⁺, Mn²⁺) essential for polymerase activity; may also directly interact with the polymerase.[3][5]
RNA Polymerase IIInhibits²Chelates divalent cations (Mg²⁺, Mn²⁺) essential for polymerase activity; may also directly interact with the polymerase.[3][5]
RNA Polymerase IIIInhibits²Chelates divalent cations (Mg²⁺, Mn²⁺) essential for polymerase activity; may also directly interact with the polymerase.[3][5]
Rifampicin Escherichia coli (Prokaryote)Bacterial RNA Polymerase~20 nMBinds to the β subunit of bacterial RNA polymerase, sterically blocking the path of the elongating RNA transcript.[6][7]
EukaryotesRNA Polymerase I, II, IIIIneffectiveDoes not bind to eukaryotic RNA polymerases.[6]
α-Amanitin ProkaryotesBacterial RNA PolymeraseIneffectiveDoes not bind to prokaryotic RNA polymerase.
Saccharomyces cerevisiae (Eukaryote)RNA Polymerase IInsensitive (IC50 > 600 µg/mL)Does not effectively bind to RNA Polymerase I.[8]
RNA Polymerase IIHighly Sensitive (IC50 ≈ 1 µg/mL)Binds to the RPB1 subunit, inhibiting translocation of the polymerase along the DNA template.[9][10]
RNA Polymerase IIIModerately Sensitive (IC50 ≈ 10 µg/mL)Binds to RNA Polymerase III with lower affinity than to RNA Polymerase II.[10]

¹While this compound is known to be a potent inhibitor of E. coli RNA polymerase, specific IC50 values from comparative studies are not readily available in the cited literature. ²this compound inhibits all three yeast RNA polymerases. Studies have shown that with 40 μg/ml of this compound, RNA synthesis in yeast protoplasts was almost completely halted.[5] However, distinct IC50 values for each polymerase type under identical experimental conditions have not been reported, making a precise quantitative comparison of specificity challenging.

Signaling Pathways and Experimental Workflows

Mechanism of Action of RNA Polymerase Inhibitors

The following diagram illustrates the distinct mechanisms of action of this compound, Rifampicin, and α-Amanitin.

Inhibitor_Mechanisms Mechanism of RNA Polymerase Inhibition cluster_prokaryotic Prokaryotic Transcription cluster_eukaryotic Eukaryotic Transcription RNAP_p Bacterial RNA Polymerase RNA_p RNA Transcript RNAP_p->RNA_p Transcription DNA_p DNA Template DNA_p->RNAP_p Lomofungin_p This compound Divalent_Cations_p Mg²⁺/Mn²⁺ Lomofungin_p->Divalent_Cations_p Chelates Rifampicin Rifampicin Rifampicin->RNAP_p Binds to β subunit, blocks RNA exit Divalent_Cations_p->RNAP_p Required for activity RNAP_I RNA Polymerase I rRNA rRNA RNAP_I->rRNA Transcription RNAP_II RNA Polymerase II mRNA mRNA RNAP_II->mRNA Transcription RNAP_III RNA Polymerase III tRNA tRNA RNAP_III->tRNA Transcription DNA_e DNA Template DNA_e->RNAP_I DNA_e->RNAP_II DNA_e->RNAP_III Lomofungin_e This compound Divalent_Cations_e Mg²⁺/Mn²⁺ Lomofungin_e->Divalent_Cations_e Chelates a_Amanitin α-Amanitin a_Amanitin->RNAP_II Binds & inhibits translocation (High affinity) a_Amanitin->RNAP_III Binds & inhibits translocation (Moderate affinity) Divalent_Cations_e->RNAP_I Required Divalent_Cations_e->RNAP_II Required Divalent_Cations_e->RNAP_III Required

Caption: Mechanisms of this compound, Rifampicin, and α-Amanitin.

Experimental Workflow for Determining IC50 of RNA Polymerase Inhibitors

The following diagram outlines a typical workflow for an in vitro transcription assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific RNA polymerase.

experimental_workflow Workflow for In Vitro RNA Polymerase Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. In Vitro Transcription cluster_analysis 3. Analysis Purify_RNAP Purify RNA Polymerase (Prokaryotic or Eukaryotic) Incubate Incubate RNAP, DNA Template, and Inhibitor Purify_RNAP->Incubate Prepare_Template Prepare DNA Template (with promoter sequence) Prepare_Template->Incubate Prepare_Reagents Prepare NTPs (one labeled), Buffer, and Inhibitor dilutions Prepare_Reagents->Incubate Initiate Initiate transcription by adding NTPs Incubate->Initiate Transcribe Allow transcription to proceed (e.g., 37°C for 30 min) Initiate->Transcribe Terminate Terminate reaction (e.g., add EDTA/stop buffer) Transcribe->Terminate Separate Separate RNA products (e.g., denaturing PAGE) Terminate->Separate Visualize Visualize labeled RNA (e.g., autoradiography) Separate->Visualize Quantify Quantify band intensity Visualize->Quantify Calculate Calculate % Inhibition and determine IC50 Quantify->Calculate

References

Rescuing Splicing Defects: A Comparative Guide to Lomofungin and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the correction of aberrant pre-mRNA splicing is a critical therapeutic goal for a host of genetic diseases. This guide provides a comparative analysis of Lomofungin and other small molecules in their ability to rescue splicing defects, with a focus on Myotonic Dystrophy Type 1 (DM1) as a model system. We present supporting experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decisions in research and development.

Executive Summary

Myotonic Dystrophy Type 1 is caused by the sequestration of the Muscleblind-like (MBNL1) splicing factor by toxic CUG repeat RNA, leading to widespread alternative splicing defects. Small molecules that can disrupt this interaction and restore MBNL1 function are of significant therapeutic interest. This guide compares the efficacy and mechanisms of three such molecules: this compound, Pentamidine, and Furamidine. While all three compounds demonstrate the ability to rescue MBNL1-dependent splicing, they exhibit distinct molecular behaviors and dose-dependent effects. This guide provides the quantitative data and experimental context necessary to evaluate these potential therapeutic agents.

Mechanism of Splicing Defect in Myotonic Dystrophy Type 1

In DM1, expanded CUG repeats in the 3' UTR of the DMPK gene form hairpin structures that sequester the MBNL1 protein, preventing it from regulating the alternative splicing of numerous downstream pre-mRNAs. This leads to the production of aberrant protein isoforms and the manifestation of disease symptoms.

DM1_Splicing_Defect cluster_gene DMPK Gene cluster_rna Transcription & RNA Processing cluster_sequestration MBNL1 Sequestration cluster_splicing Alternative Splicing Regulation DMPK_gene DMPK Gene (with expanded CTG repeats) toxic_RNA Toxic CUG Repeat RNA (forms hairpins) DMPK_gene->toxic_RNA Transcription sequestered_MBNL1 Sequestered MBNL1 toxic_RNA->sequestered_MBNL1 Sequesters MBNL1 MBNL1 Protein normal_splicing Normal Splicing MBNL1->normal_splicing aberrant_splicing Aberrant Splicing sequestered_MBNL1->aberrant_splicing pre_mRNA Target pre-mRNAs (e.g., INSR, TNNT2) pre_mRNA->aberrant_splicing Leads to

Mechanism of MBNL1 sequestration and subsequent splicing defects in DM1.

Comparative Efficacy of Splicing Rescue Agents

The ability of this compound, Pentamidine, and Furamidine to rescue MBNL1-dependent splicing has been evaluated using various in vitro and cell-based models. The primary metric for efficacy is the "percent spliced in" (PSI) or the calculated "percent rescue" of a specific alternative splicing event.

CompoundTarget Splicing EventCell LineConcentrationObserved Splicing Rescue (PSI or % Rescue)Reference
This compound Serca1 exon 22C2C12 cells10 µMPartial rescue (p=0.001)[1]
Pentamidine INSR exon 11 (minigene)HeLa cells25 µM~92% PSI (from 73% in DM1 model)[2]
50 µM~97% PSI (fully rescued)[2]
cTNT exon 5 (minigene)HeLa cells50 µMPartial rescue[2]
75 µMFully rescued[2]
Furamidine MBNL1 exon 5DM1 myotubes0.5 - 1 µM~30% rescue[3]
MBNL2 exon 5DM1 myotubes0.5 - 1 µM~47% rescue[3]
NUMA1 exon 2DM1 myotubes0.5 - 1 µM~22% rescue[3]
SYNE1 exon 137DM1 myotubes0.5 - 1 µM~63% rescue[3]

Note: The data presented are from different studies using varied experimental systems, which should be considered when making direct comparisons.

Detailed Experimental Protocols

Cell Culture and Transfection for Splicing Reporter Assays

This protocol is adapted for HeLa cells, a common model for studying splicing reporter minigenes.

  • Cell Culture:

    • Maintain HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days when they reach 80-90% confluency.

  • Transfection:

    • Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • For each well, prepare a transfection mix containing a plasmid encoding the splicing reporter (e.g., INSR or TNNT2 minigene), a plasmid expressing the CUG repeat RNA to induce the splicing defect, and a transfection reagent according to the manufacturer's instructions.

    • Incubate the transfection mix at room temperature for 15-30 minutes to allow complex formation.

    • Add the transfection mix to the cells and incubate for 24-48 hours.

    • Following incubation, treat the cells with varying concentrations of the test compound (this compound, Pentamidine, or Furamidine) for an additional 24-48 hours.

RT-PCR Analysis of Alternative Splicing

This protocol outlines the steps to quantify the alternative splicing of a target exon.

  • RNA Isolation:

    • Harvest cells and isolate total RNA using a commercial RNA extraction kit or TRIzol reagent according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription (RT):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

  • Polymerase Chain Reaction (PCR):

    • Perform PCR using primers that flank the alternative exon of interest. This will amplify both the exon-included and exon-excluded isoforms.

    • Primer Sequences for Human INSR Exon 11:

      • Forward: (Spanning Exon 10) - Sequence to be obtained from specific literature for the minigene used.

      • Reverse: (Spanning Exon 12) - Sequence to be obtained from specific literature for the minigene used.

    • Primer Sequences for Human TNNT2 Exon 5:

      • Forward: 5′-ATAGAAGAGGTGGTGGAAGAGTAC-3′[4]

      • Reverse: 5′-GTCTCAGCCTCTGCTTCAGCATCC-3′[4]

    • Use a PCR program with an annealing temperature appropriate for the specific primers (e.g., 58°C for TNNT2 primers).[4]

  • Analysis of Splicing Isoforms:

    • Separate the PCR products by agarose or polyacrylamide gel electrophoresis.

    • Visualize the bands corresponding to the exon-included and exon-excluded isoforms using a gel documentation system.

    • Quantify the intensity of each band using software such as ImageJ.

    • Calculate the Percent Spliced In (PSI) using the following formula: PSI (%) = [Intensity of Inclusion Isoform / (Intensity of Inclusion Isoform + Intensity of Exclusion Isoform)] x 100

    • The "percent rescue" can be calculated by comparing the PSI in treated DM1 model cells to that of untreated DM1 model cells and healthy control cells.[3]

Experimental Workflow and Logic

The validation of a compound's ability to rescue splicing defects typically follows a logical progression from in vitro validation to cell-based assays and potentially in vivo models.

Splicing_Rescue_Workflow start Start: Identify Potential Splicing Rescue Compound in_vitro_assay In Vitro Assay: Test disruption of MBNL1-CUG RNA interaction start->in_vitro_assay cell_culture Cell-Based Model: DM1 patient cells or reporter cell line in_vitro_assay->cell_culture treatment Treat cells with compound at various concentrations cell_culture->treatment rna_extraction RNA Isolation treatment->rna_extraction rt_pcr RT-PCR Analysis of target splicing events rna_extraction->rt_pcr psi_calculation Quantify Splicing Rescue: Calculate Percent Spliced In (PSI) or Percent Rescue rt_pcr->psi_calculation dose_response Generate Dose-Response Curves psi_calculation->dose_response end End: Validated Splicing Rescue Activity dose_response->end

A generalized workflow for validating the rescue of splicing defects.

Conclusion

This compound, Pentamidine, and Furamidine all show promise in rescuing MBNL1-dependent splicing defects characteristic of Myotonic Dystrophy Type 1. While Pentamidine and Furamidine have more extensive quantitative data available regarding their dose-dependent rescue of specific splicing events, this compound has also been demonstrated to be effective. The choice of compound for further investigation will depend on the specific research question, the experimental system, and considerations of potency, toxicity, and off-target effects. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers working to develop novel therapeutics for diseases caused by splicing dysregulation.

References

Control Experiments for Studying the Effects of Lomofungin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of control experiments essential for investigating the effects of Lomofungin, a potent inhibitor of RNA synthesis in yeast and other fungi. By understanding and implementing proper controls, researchers can ensure the specificity and validity of their findings. This document outlines experimental protocols, presents comparative data, and visualizes key concepts to facilitate robust experimental design.

Introduction to this compound

This compound is a microbial antibiotic that exhibits broad-spectrum antifungal and antibacterial activity. Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerases, thereby halting transcription.[1][2][3] This inhibitory effect is believed to be mediated through the chelation of divalent metal cations, such as manganese (Mn²⁺) and magnesium (Mg²⁺), which are essential cofactors for RNA polymerase function.[4] this compound has been observed to inhibit both DNA and RNA synthesis in Saccharomyces cerevisiae, with RNA synthesis being the more sensitive process.[2] Notably, it demonstrates a more pronounced inhibitory effect on the synthesis of ribosomal RNA (rRNA) and messenger RNA (mRNA) compared to smaller RNA species like transfer RNA (tRNA) and 5S rRNA.[1][2]

Comparison with Alternative Compounds

To rigorously study the effects of this compound, it is crucial to compare its activity with that of other compounds with well-defined mechanisms of action. This guide proposes the use of a positive control (Actinomycin D) and a negative control (Caspofungin).

Compound Target Mechanism of Action Role in this compound Studies
This compound DNA-dependent RNA PolymerasesChelates divalent cations (Mn²⁺, Mg²⁺) required for enzyme activity.Test Compound
Actinomycin D DNAIntercalates into DNA, preventing transcription elongation by RNA polymerase.Positive Control (RNA synthesis inhibitor with a different mechanism)
Caspofungin β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[5][6][7][8][9]Negative Control (Antifungal with a mechanism unrelated to nucleic acid synthesis)

Experimental Protocols

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the effect of this compound on the activity of isolated yeast RNA polymerases.

Objective: To quantify the dose-dependent inhibition of yeast RNA polymerase activity by this compound.

Materials:

  • Purified yeast RNA polymerase (can be a mix or specific polymerases I, II, or III)

  • DNA template (e.g., calf thymus DNA or a specific promoter-driven plasmid)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, MnCl₂, DTT)

  • This compound, Actinomycin D, and Caspofungin stock solutions

  • TCA (trichloroacetic acid) solution

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes, each containing transcription buffer, DNA template, and non-radiolabeled rNTPs.

  • Add varying concentrations of this compound, a fixed concentration of Actinomycin D (positive control), or a fixed concentration of Caspofungin (negative control) to the respective tubes. Include a vehicle-only control (e.g., DMSO).

  • Initiate the reaction by adding the purified yeast RNA polymerase and the radiolabeled rNTP.

  • Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA solution to precipitate the newly synthesized RNA.

  • Filter the precipitates through glass fiber filters and wash with TCA and ethanol to remove unincorporated radiolabeled rNTPs.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of RNA polymerase inhibition for each compound concentration relative to the vehicle control.

  • Plot the results as a dose-response curve and determine the IC₅₀ value for this compound.

In Vivo Nucleic Acid Synthesis Assay

This assay assesses the impact of this compound on RNA and DNA synthesis in living yeast cells.

Objective: To determine the effect of this compound on the incorporation of radiolabeled precursors into RNA and DNA in vivo.

Materials:

  • Saccharomyces cerevisiae culture

  • Yeast growth medium (e.g., YPD)

  • Radiolabeled precursors: [³H]-uridine (for RNA synthesis) and [³H]-thymidine (for DNA synthesis)

  • This compound, Actinomycin D, and Caspofungin stock solutions

  • Lysis buffer

  • TCA

  • Filtration apparatus

Protocol:

  • Grow a mid-log phase culture of S. cerevisiae.

  • Aliquot the cell culture into separate tubes.

  • Pre-incubate the cells with different concentrations of this compound, Actinomycin D, or Caspofungin for a short period (e.g., 15 minutes). Include a vehicle control.

  • Add [³H]-uridine or [³H]-thymidine to the respective tubes to label newly synthesized RNA or DNA.

  • Incubate for a defined pulse period (e.g., 30 minutes).

  • Stop the incorporation by adding cold TCA.

  • Lyse the cells and precipitate the macromolecules with TCA.

  • Collect the precipitate on filters and wash thoroughly.

  • Measure the radioactivity using a scintillation counter.

  • Express the results as a percentage of the control (vehicle-treated cells).

Cation Chelation Reversal Assay

This control experiment is designed to specifically test the hypothesis that this compound's inhibitory effect is due to its chelation of divalent cations.

Objective: To determine if the addition of excess divalent cations can reverse the inhibitory effect of this compound on RNA polymerase.

Materials:

  • All materials for the in vitro RNA polymerase inhibition assay

  • High concentration stock solutions of MgCl₂ and MnCl₂

Protocol:

  • Set up the in vitro RNA polymerase inhibition assay as described above with a fixed, inhibitory concentration of this compound (e.g., near its IC₅₀).

  • In a parallel set of reactions containing the inhibitory concentration of this compound, add an excess of either MgCl₂ or MnCl₂ (e.g., 10-fold or higher molar excess compared to this compound).

  • Include control reactions with no this compound and with this compound but no excess cations.

  • Run the assay and measure RNA synthesis.

  • Compare the levels of RNA synthesis. A significant restoration of RNA polymerase activity in the presence of excess cations would support the chelation mechanism.

Data Presentation

Table 1: Comparative Inhibitory Effects on Yeast RNA Synthesis

Compound Target In Vitro RNA Polymerase Inhibition (IC₅₀) In Vivo RNA Synthesis Inhibition (at 40 µg/mL) In Vivo DNA Synthesis Inhibition
This compound RNA PolymerasesData not consistently available in literature; requires experimental determination.Almost complete inhibition after 10 minutes[1][3]Inhibited, but generally to a lesser extent than RNA synthesis[2]
Actinomycin D DNAVaries depending on the polymerase and conditions.Significant inhibition.Significant inhibition.
Caspofungin β-(1,3)-D-glucan synthaseNo direct inhibition expected.No direct inhibition expected.No direct inhibition expected.

Visualizations

Lomofungin_Mechanism cluster_Cell Yeast Cell This compound This compound Cations Mg²⁺ / Mn²⁺ This compound->Cations Chelates RNAP RNA Polymerase This compound->RNAP Inhibits Activity Cations->RNAP Required Cofactor DNA DNA Template RNAP->DNA Binds to RNA RNA Transcript DNA->RNA Transcription

Caption: Mechanism of this compound's inhibition of RNA synthesis.

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_InVivo In Vivo Assay IV_Start Combine: - Purified RNA Polymerase - DNA Template - rNTPs (radiolabeled) IV_Treatment Add: - this compound (various conc.) - Actinomycin D (positive control) - Caspofungin (negative control) - Vehicle (control) IV_Start->IV_Treatment IV_Incubate Incubate at 30°C IV_Treatment->IV_Incubate IV_Precipitate Precipitate RNA with TCA IV_Incubate->IV_Precipitate IV_Measure Measure Radioactivity IV_Precipitate->IV_Measure IV_Analyze Calculate % Inhibition Determine IC₅₀ IV_Measure->IV_Analyze INV_Start Mid-log Yeast Culture INV_Treatment Pre-incubate with: - this compound - Actinomycin D - Caspofungin - Vehicle INV_Start->INV_Treatment INV_Label Add Radiolabeled Precursor ([³H]-uridine or [³H]-thymidine) INV_Treatment->INV_Label INV_Incubate Incubate INV_Label->INV_Incubate INV_Stop Stop with TCA & Lyse Cells INV_Incubate->INV_Stop INV_Measure Measure Radioactivity INV_Stop->INV_Measure INV_Analyze Calculate % Incorporation INV_Measure->INV_Analyze

Caption: Workflow for in vitro and in vivo inhibition assays.

Cation_Reversal_Logic cluster_Logic Cation Chelation Reversal Logic This compound This compound Inhibition Inhibition This compound->Inhibition Cations Mg²⁺ / Mn²⁺ RNAP_Activity RNA Polymerase Activity Cations->RNAP_Activity Inhibition->RNAP_Activity Restoration Activity Restored Excess_Cations Excess Mg²⁺ / Mn²⁺ Excess_Cations->Inhibition Competes with This compound for Cations Excess_Cations->Restoration

Caption: Logical flow of the cation chelation reversal experiment.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Lomofungin are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this potent antimicrobial agent. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, from personal protective equipment to the final disposal of contaminated materials.

This compound is an antimicrobial agent that inhibits the growth of various fungi, yeasts, and bacteria.[1] Due to its biological activity, improper disposal can pose risks to the environment.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.

Recommended PPE:

EquipmentSpecification
Gloves PVC or other plastic material gloves.[2]
Eye Protection Safety glasses with side-shields.[2]
Respiratory Protection Breathing apparatus should be used if aerosol or dust is formed.[2]
Lab Coat Standard laboratory coat.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound and any contaminated materials is through an approved hazardous waste disposal facility.[3][4][5]

  • Collection: Carefully sweep up any solid this compound powder, avoiding dust formation.[2][3]

  • Containment: Place the collected solid waste into a suitable, clearly labeled, and sealed container for hazardous waste.[2]

  • Storage: Store the container in a designated, secure area for hazardous waste pickup.

  • Containment: Prevent the product from entering drains or waterways.[2]

  • Absorption: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or earth.[2][4]

  • Collection: Scoop the absorbed material into a suitable, sealed, and labeled container for hazardous chemical waste.[4]

  • Large Spills: For larger spills, use a water spray to disperse vapors and flush the spill area, taking care to prevent runoff from entering sewers or waterways.[2]

  • Disposable Items: All single-use items such as pipette tips, gloves, and paper towels that have come into contact with this compound should be collected in a designated, sealed, and labeled hazardous waste bag or container.

  • Reusable Glassware: Reusable glassware should be decontaminated by soaking in a suitable laboratory cleaning solution. The initial rinseate from this cleaning process should be collected as hazardous liquid waste.[4]

  • Empty Containers: Original vials and containers, even if empty, should be treated as hazardous waste and disposed of in the designated container for chemical waste.[4] Before disposal, scratch out any identifying information on the label to protect confidential information.[6]

Decontamination of Work Surfaces

Following any handling or a spill of this compound, the work area must be thoroughly decontaminated.

  • Initial Cleaning: Clean the spill area thoroughly with soap and water.[4]

  • Waste Collection: Collect all cleaning materials, including wipes and the initial rinse water, as hazardous waste.[4]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water and seek medical advice.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Report any spills or exposures to the laboratory supervisor or safety officer.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Lomofungin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Containment cluster_2 Final Disposal Solid this compound Solid this compound Hazardous Solid Waste Container Hazardous Solid Waste Container Solid this compound->Hazardous Solid Waste Container Liquid this compound Liquid this compound Hazardous Liquid Waste Container Hazardous Liquid Waste Container Liquid this compound->Hazardous Liquid Waste Container Contaminated Materials Contaminated Materials Hazardous Sharps/Labware Container Hazardous Sharps/ Labware Container Contaminated Materials->Hazardous Sharps/Labware Container Approved Hazardous Waste Facility Approved Hazardous Waste Facility Hazardous Solid Waste Container->Approved Hazardous Waste Facility Transport Hazardous Liquid Waste Container->Approved Hazardous Waste Facility Transport Hazardous Sharps/Labware Container->Approved Hazardous Waste Facility Transport

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Your Research: A Guide to Handling Lomofungin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Lomofungin, a potent antibiotic. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) for this compound

A comprehensive approach to personal protection is necessary when working with this compound due to its potential to cause allergic skin reactions and other health effects.[1] The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Hand Protection PVC or other plastic material gloves.[1] Consider double gloving.[2]To prevent skin contact and allergic reactions.[1] Thicker gloves generally offer better protection.[3]
Eye Protection Safety glasses with side-shields.[1]To protect eyes from potential splashes or dust particles.
Respiratory Protection Breathing apparatus (e.g., NIOSH-approved respirator)Required only if aerosol or dust is formed to prevent inhalation.[1]
Body Protection Standard laboratory coat.[4] Usual safety precautions are adequate.[1]To protect skin and clothing from contamination.

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is crucial for minimizing exposure and ensuring the safe use and disposal of this compound. The following diagram outlines the key steps from preparation to final disposal.

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Safe Handling Procedures

1. Preparation:

  • Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound to be familiar with its hazards and safety precautions.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]

  • Work Area: Work in a well-ventilated area.[1] If there is a risk of generating dust or aerosols, use a chemical fume hood or other ventilated enclosure.

2. Handling:

  • General Hygiene: Practice good industrial hygiene.[1] Avoid eating, drinking, or smoking in the laboratory.[6] Wash hands thoroughly after handling.

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1]

  • Aerosol and Dust Generation: Be mindful of procedures that could generate dust or aerosols. If these are unavoidable, ensure appropriate respiratory protection is used.[1]

3. Spill Management:

  • Eliminate Ignition Sources: In the event of a spill, eliminate all potential ignition sources.[1]

  • Containment: Absorb and/or contain the spill using inert materials such as sand or vermiculite.[1]

  • Collection: Carefully sweep up or shovel the contained material into a suitable container for disposal.[1]

  • Large Spills: For larger spills, a water spray can be used to disperse vapors and flush the spill area. Prevent runoff from entering waterways or sewers.[1]

4. Disposal:

  • Waste Collection: All contaminated materials, including gloves, disposable labware, and spill cleanup materials, should be collected for proper disposal.

  • Containerization: Place waste in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[1] It is often necessary to dispose of such chemical waste through a licensed disposal company.[7]

By adhering to these safety protocols and operational plans, researchers can handle this compound effectively while minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.